XLR11 N-(4-pentenyl) analog
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-6-7-10-13-22-14-16(15-11-8-9-12-17(15)22)18(23)19-20(2,3)21(19,4)5/h6,8-9,11-12,14,19H,1,7,10,13H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTLUQFOTQPMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043088 | |
| Record name | (1-Pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445578-20-0 | |
| Record name | (1-(Pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445578200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(PENT-4-EN-1-YL)-1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH1J7Z46GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of XLR11 N-(4-pentenyl) Analog
Introduction
This technical guide provides a comprehensive overview of the chemical properties of XLR11 N-(4-pentenyl) analog, a synthetic cannabinoid receptor agonist (SCRA). As a structural analog of the potent and widely studied synthetic cannabinoid XLR11 (also known as 5F-UR-144), this compound shares the core indol-3-yl-(tetramethylcyclopropyl)methanone structure but is distinguished by the replacement of the N-(5-fluoropentyl) chain with an N-(4-pentenyl) chain.[1][2] The introduction of the terminal alkene functionality in the pentenyl chain is a critical structural modification that influences its metabolic profile and potentially its receptor interaction.
Synthetic cannabinoids were initially developed for therapeutic research, aiming to explore the endocannabinoid system for applications such as pain management.[3] However, the diversion of these compounds into the recreational drug market has necessitated a thorough understanding of their chemical and pharmacological profiles for forensic identification, toxicological assessment, and regulatory control.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's structure, synthesis, analytical characterization, and metabolic fate, grounded in established scientific literature.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a novel psychoactive substance is foundational to all subsequent research. The this compound is systematically named (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone.[1][7][8] Its core structure consists of an indole ring substituted at the N1 position with a 4-pentenyl chain and at the C3 position with a carbonyl group linked to a 2,2,3,3-tetramethylcyclopropyl moiety.
The tetramethylcyclopropyl group is a key feature, reportedly conferring a degree of selectivity for the peripheral CB2 receptor over the central CB1 receptor in related compounds.[1][2] However, the N-alkyl chain length and functionality are known to significantly modulate receptor affinity and efficacy.[1][2]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | [1][7] |
| Synonyms | UR-144 N-(4-pentenyl) analog | [1][2] |
| CAS Number | 1445578-20-0 | [1][8] |
| Molecular Formula | C₂₁H₂₇NO | [1][8] |
| Formula Weight | 309.5 g/mol | [1][2] |
| Appearance | Crystalline solid | [1][2] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | [1] |
| UV λmax | 218, 246, 304 nm | [1][2] |
| InChI Key | NXTLUQFOTQPMOD-UHFFFAOYSA-N | [1][7] |
| SMILES | O=C(C1C(C)(C)C1(C)C)C2=CN(CCCC=C)C3=C2C=CC=C3 | [1] |
| Storage | -20°C | [2][8] |
| Stability | ≥ 5 years (under specified storage) | [1][2] |
Synthesis and Manufacturing Insights
The synthesis of indole-based synthetic cannabinoids like the this compound typically follows established organic chemistry principles. While specific clandestine manufacturing methods may vary, the logical and most common synthetic route involves a two-part strategy: synthesis of the core indole structure and subsequent N-alkylation.
A plausible and efficient laboratory synthesis would involve the N-alkylation of the (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone precursor with a suitable 4-pentenyl halide, such as 5-bromo-1-pentene, under basic conditions. The indole nitrogen is deprotonated by a base (e.g., sodium hydride) to form an anion that then acts as a nucleophile, attacking the alkyl halide in an S_N2 reaction to form the final product.
The choice of solvent and base is critical for optimizing reaction yield and minimizing side products. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they solvate the cation of the base, enhancing the nucleophilicity of the indole anion.
Caption: Generalized synthetic workflow for this compound.
Analytical Characterization
The structural elucidation and confirmation of synthetic cannabinoids are paramount in both forensic and research contexts. A multi-platform analytical approach is essential for unambiguous identification.[5][9]
Experimental Protocol: GC-MS and LC-MS/MS Analysis
1. Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for identifying and quantifying synthetic cannabinoids in seized materials and biological matrices.[4][10] GC-MS provides excellent chromatographic separation and generates reproducible electron ionization (EI) mass spectra that can be compared against spectral libraries.[1] LC-MS/MS offers high sensitivity and specificity, particularly for the analysis of metabolites in complex biological fluids, and avoids the potential for thermal degradation of analytes that can occur in GC.[11]
2. Sample Preparation (Herbal Material): a. Accurately weigh approximately 10 mg of the homogenized herbal material. b. Add 1 mL of a suitable organic solvent (e.g., methanol or a chloroform/methanol mixture). c. Vortex for 1 minute, then sonicate for 15 minutes to ensure complete extraction. d. Centrifuge at 10,000 rpm for 5 minutes. e. Carefully transfer the supernatant to a clean vial for analysis. A dilution step may be necessary depending on the concentration.
3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer with an EI source. b. Column: A non-polar capillary column (e.g., DB-5MS or equivalent) is typically used. c. Injection: 1 µL of the extract is injected in splitless mode. d. Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute the analyte. e. Mass Spectrometry: Scan a mass range of m/z 40-550. f. Data Analysis: The resulting mass spectrum is characterized by fragmentation patterns. Key fragments for this molecule would arise from the cleavage of the pentenyl chain, the indole structure, and the tetramethylcyclopropyl group. The spectrum should be compared against a certified reference standard or a validated spectral library.
4. LC-MS/MS Analysis: a. Instrument: High-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. b. Column: A C18 reversed-phase column is typically employed. c. Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid to promote ionization) is used. d. Ionization: ESI in positive mode is used, as the nitrogen on the indole ring is readily protonated. e. Detection: Multiple Reaction Monitoring (MRM) is used for targeted analysis, monitoring specific precursor-to-product ion transitions for enhanced sensitivity and selectivity.
5. Nuclear Magnetic Resonance (NMR) Spectroscopy: While GC-MS and LC-MS are excellent for identification, NMR (¹H and ¹³C) is the definitive technique for absolute structural confirmation, especially for novel compounds or isomers.[5] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the complete and unambiguous assignment of the molecular structure.[12]
Pharmacology and Receptor Binding
A critical aspect of characterizing any SCRA is its interaction with the cannabinoid receptors, CB1 and CB2.[4] These G protein-coupled receptors are the primary targets through which these compounds exert their psychoactive and physiological effects.[13]
For the This compound , a specific evaluation of its biological and toxicological properties has not been published in peer-reviewed literature.[1][2] This represents a significant data gap. However, we can infer its likely activity based on its structural similarity to XLR11.
XLR11 is a potent agonist at both CB1 and CB2 receptors.[14] The N-(5-fluoropentyl) chain on XLR11 is known to increase binding affinity to both receptors compared to its non-fluorinated parent, UR-144.[1][2]
Table 2: Cannabinoid Receptor Affinity of Parent Compound XLR11
| Compound | Receptor | Parameter | Value (nM) | Source(s) |
| XLR11 | CB1 | EC₅₀ | 98 | [14] |
| CB2 | EC₅₀ | 83 | [14] |
EC₅₀ (Half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response.
Given this data, it is reasonable to hypothesize that the this compound also functions as a potent agonist at CB1 and CB2 receptors. The terminal double bond in the pentenyl chain may slightly alter its binding kinetics and efficacy compared to the saturated alkyl or fluoroalkyl chains of related compounds, but it is highly unlikely to abolish its activity. The interaction with the CB1 receptor is responsible for the psychoactive effects, while CB2 interaction is linked to immunomodulatory and other peripheral effects.[13]
Metabolism and Biotransformation
The metabolism of synthetic cannabinoids is a crucial area of study, as metabolites are often the primary targets for detection in biological samples like urine.[15][16] The parent compound is often rapidly metabolized and may be present at very low or undetectable concentrations.[4]
While specific metabolic studies on the N-(4-pentenyl) analog are limited, its metabolic fate can be reliably predicted based on extensive research into XLR11 and other SCRAs with unsaturated alkyl chains.[15][17][18] Metabolism primarily occurs via Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism: Human hepatocytes metabolize XLR11 extensively, producing over 25 different metabolites.[15][16][19] The primary Phase I pathways are hydroxylation and carboxylation.[15][16] For the N-(4-pentenyl) analog, the following pathways are expected:
-
Hydroxylation of the Pentenyl Chain: The double bond is a site for potential epoxidation followed by hydrolysis to a dihydrodiol. Additionally, hydroxylation can occur at various positions along the aliphatic portion of the chain.[18]
-
Hydroxylation of the Indole Ring: The indole core can be hydroxylated, typically at the 4, 5, 6, or 7 positions.
-
Hydroxylation of the Tetramethylcyclopropyl (TMCP) Ring: One of the methyl groups on the TMCP moiety can be hydroxylated.
-
Carboxylation: Further oxidation of the hydroxylated methyl group on the TMCP ring can lead to the formation of a carboxylic acid metabolite.
-
N-Dealkylation: Cleavage of the N-pentenyl chain is also a possible, though often minor, metabolic pathway for indole-based SCRAs.[18]
Phase II Metabolism: The hydroxylated metabolites generated during Phase I can undergo conjugation with glucuronic acid (glucuronidation) to form more water-soluble compounds that are readily excreted in urine.[15][16]
Caption: Predicted primary metabolic pathways for this compound.
Conclusion
The this compound is a potent synthetic cannabinoid whose chemical properties are largely defined by its indole, tetramethylcyclopropyl, and N-pentenyl functional groups. Its identity can be unequivocally confirmed through a combination of chromatographic and spectroscopic techniques, with GC-MS and LC-MS/MS being pivotal for routine identification. While its pharmacological profile has not been explicitly detailed in the literature, its structural similarity to XLR11 strongly suggests it acts as a potent agonist at both CB1 and CB2 receptors. Its metabolism is predicted to be extensive, involving hydroxylation, carboxylation, and dihydrodiol formation, followed by glucuronidation. This comprehensive understanding is vital for the forensic, clinical, and research communities to address the challenges posed by the continuous emergence of novel psychoactive substances. Further research is critically needed to formally evaluate the receptor binding affinities, efficacy, and in vivo toxicology of this specific analog to fully comprehend its potential physiological and public health impact.
References
- Analytical methods for the identification of synthetic cannabinoids in biological matrices. (n.d.). Google Scholar.
-
Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. (2018). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Highly sensitive screening and analytical characterization of synthetic cannabinoids in nine different herbal mixtures. (2021). PubMed. Retrieved January 16, 2026, from [Link]
-
XLR-11. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
XLR-11. (n.d.). Grokipedia. Retrieved January 16, 2026, from [Link]
-
First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. (2013). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. (n.d.). OPUS at UTS. Retrieved January 16, 2026, from [Link]
-
Natural vs. Synthetic: analyzing cannabinoids for pharmaceutical and regulatory purposes. (2023). News-Medical.net. Retrieved January 16, 2026, from [Link]
-
Substance Details XLR-11 N-(4-pentenyl). (n.d.). United Nations Office on Drugs and Crime. Retrieved January 16, 2026, from [Link]
-
Synthetic cannabinoids and 'Spice' drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction. Retrieved January 16, 2026, from [Link]
-
Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry. (2015). PubMed. Retrieved January 16, 2026, from [Link]
-
Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. (n.d.). Marshall University. Retrieved January 16, 2026, from [Link]
-
(PDF) First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry. (2023). National Institutes of Health. Retrieved January 16, 2026, from [Link]
- Nuclear magnetic resonance implemented synthetic indole and indazole cannabinoid detection, identification, and quantification. (2022). Google Patents.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Synthetic cannabinoids and 'Spice' drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Highly sensitive screening and analytical characterization of synthetic cannabinoids in nine different herbal mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Substance Details XLR-11 N-(4-pentenyl) [unodc.org]
- 8. This compound [A crystalline solid] [lgcstandards.com]
- 9. Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20220026380A1 - Nuclear magnetic resonance implemented synthetic indole and indazole cannabinoid detection, identification, and quantification - Google Patents [patents.google.com]
- 13. marshall.edu [marshall.edu]
- 14. XLR-11 - Wikipedia [en.wikipedia.org]
- 15. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 18. Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Structure and synthesis of (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone.
An In-Depth Technical Guide to the Structure and Synthesis of (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic pathway for (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. This compound is a structural analog of the potent synthetic cannabinoid UR-144, distinguished by an unsaturated N-pentenyl chain. As a member of the tetramethylcyclopropylindole class, its unique structural motifs are of significant interest to researchers in medicinal chemistry and drug development for their role in modulating cannabinoid receptors. This document outlines a robust two-step synthesis involving a Friedel-Crafts acylation followed by N-alkylation, providing detailed protocols and explaining the chemical principles that underpin the chosen methodology. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound class.
Introduction
Synthetic Cannabinoid Receptor Agonists (SCRAs) represent a vast and structurally diverse class of compounds that interact with the same receptors as Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1][2] Among these, the tetramethylcyclopropylindole series, which includes the notable compound UR-144, has emerged as a significant subclass.[3] These compounds are characterized by an indole core acylated at the 3-position with a bulky, sterically hindered 2,2,3,3-tetramethylcyclopropyl ketone group.
The subject of this guide, (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a close analog of UR-144. While UR-144 features a simple N-pentyl chain, this analog incorporates a terminal double bond in the N-alkyl substituent (a pent-4-en-1-yl group). This seemingly minor modification can significantly influence the compound's pharmacokinetic and pharmacodynamic profile, including its binding affinity and functional activity at the cannabinoid receptors, CB₁ and CB₂.
The rationale for investigating such analogs stems from structure-activity relationship (SAR) studies, which explore how specific structural features contribute to biological activity. The indole scaffold serves as a versatile platform, the tetramethylcyclopropyl group is known to confer high selectivity for the CB₂ receptor, and the N-alkyl chain plays a crucial role in determining overall potency.[4][5] Understanding the synthesis and properties of this specific pentenyl analog provides valuable insight into the chemical space of SCRAs and informs the design of novel chemical probes or potential therapeutic agents.
Chemical Structure and Properties
Structural Elucidation
The structure of (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is composed of three key moieties:
-
1H-Indole Core : A bicyclic aromatic heterocycle that acts as the central scaffold.
-
N-Substituent (pent-4-en-1-yl) : A five-carbon chain with a terminal alkene, attached to the nitrogen atom (position 1) of the indole ring.
-
C3-Substituent (2,2,3,3-tetramethylcyclopropyl)methanone : A carbonyl group (ketone) at position 3 of the indole, which is in turn bonded to a cyclopropane ring heavily substituted with four methyl groups. This bulky group is a hallmark of UR-144 and related compounds.
Physicochemical Properties
The key physicochemical properties of the target compound are summarized below. Data for the closely related UR-144 is provided for comparison where available.
| Property | Value | Source |
| IUPAC Name | (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | - |
| Molecular Formula | C₂₁H₂₇NO | - |
| Molar Mass | 309.45 g/mol | - |
| Related Compound | UR-144 | [6] |
| UR-144 Formula | C₂₁H₂₉NO | [4] |
| UR-144 Molar Mass | 311.47 g/mol | [6] |
| UR-144 XLogP3 | 5.5 | [6] |
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of indole-based SCRAs like JWH-018 and UR-144 typically follows a convergent and reliable strategy.[7][8] The most logical approach for the target molecule involves disconnecting the two main substituents from the indole core.
A retrosynthetic analysis suggests two primary bond disconnections:
-
C-N Bond Disconnection : Breaking the bond between the indole nitrogen and the pentenyl side chain. This leads back to a 3-acylated indole intermediate and an appropriate pentenyl electrophile (e.g., 5-bromo-1-pentene).
-
C-C Bond Disconnection : Breaking the bond between the indole C3 position and the acyl group. This points to a Friedel-Crafts acylation reaction between an N-substituted indole and an acyl chloride.
While both routes are plausible, the first strategy is generally preferred. Performing the Friedel-Crafts acylation on an unsubstituted indole is often more straightforward and avoids potential side reactions that the N-alkenyl group might undergo under strong Lewis acid conditions. Therefore, the chosen forward synthesis proceeds in two main steps:
-
Friedel-Crafts Acylation : Reaction of indole with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride to form the key intermediate, (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone.
-
N-Alkylation : Alkylation of the intermediate's indole nitrogen with 5-bromo-1-pentene to yield the final product.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthetic Protocol
The proposed synthesis is a robust two-step process that is well-documented for analogous compounds.[5][7][8]
Caption: Two-step forward synthesis workflow.
Step 1: Synthesis of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (DP-UR-144)
This step employs the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[9][10][11] The indole ring is electron-rich and readily undergoes substitution, primarily at the C3 position. A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the acyl chloride, forming a highly electrophilic acylium ion that is then attacked by the indole.[12][13] This intermediate is a known precursor in the synthesis of various synthetic cannabinoids.[14][15]
Experimental Protocol:
-
Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents : Anhydrous aluminum chloride (1.1 eq.) is suspended in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Acyl Chloride : A solution of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (1.0 eq.) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. The mixture is stirred for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Indole : A solution of 1H-Indole (1.0 eq.) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.
-
Reaction : The reaction is allowed to stir at 0 °C for 1 hour and then warmed to room temperature, stirring for an additional 3-5 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, the reaction is carefully quenched by pouring it into a beaker of crushed ice and concentrated HCl. The mixture is stirred until all solids dissolve.
-
Extraction : The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and finally brine.
-
Purification : The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure intermediate.
Step 2: Synthesis of (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
This step involves the N-alkylation of the acylated indole intermediate. The indole nitrogen is weakly acidic and can be deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic indolide anion. This anion then displaces the bromide from 5-bromo-1-pentene in an Sₙ2 reaction to form the final product.
Experimental Protocol:
-
Setup : A flame-dried round-bottom flask is charged with sodium hydride (60% dispersion in mineral oil, 1.2 eq.) under a nitrogen atmosphere. The NaH is washed with anhydrous hexane to remove the mineral oil.
-
Solvent : Anhydrous dimethylformamide (DMF) is added, and the suspension is cooled to 0 °C.
-
Deprotonation : A solution of the intermediate from Step 1 (1.0 eq.) in anhydrous DMF is added dropwise to the NaH suspension. The mixture is stirred at 0 °C for 30-60 minutes, during which hydrogen gas evolution should be observed.
-
Alkylation : 5-Bromo-1-pentene (1.1 eq.) is added dropwise to the reaction mixture at 0 °C.
-
Reaction : The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by TLC.
-
Work-up : The reaction is quenched by the slow addition of water. The mixture is then diluted with ethyl acetate and washed several times with water and brine to remove the DMF.
-
Purification : The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to afford the final product.
Characterization and Data Analysis
The final product should be characterized using standard analytical techniques to confirm its structure and purity.
-
¹H and ¹³C NMR Spectroscopy : Will confirm the connectivity of the atoms and the presence of key functional groups, including the terminal alkene protons, the indole aromatic protons, and the distinct signals from the tetramethylcyclopropyl group.
-
Mass Spectrometry (MS) : Will confirm the molecular weight of the compound (m/z = 309.45). High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition (C₂₁H₂₇NO).
-
Infrared (IR) Spectroscopy : Will show characteristic absorption bands for the C=O stretch of the ketone and the C=C stretch of the alkene.
Discussion: Structure-Activity Relationship (SAR) and Biological Significance
The biological activity of this compound class is highly dependent on its three-dimensional structure and the nature of its substituents.
Caption: Pharmacophore model for the target compound.
-
Indole Core : Serves as the fundamental scaffold that mimics the binding of endogenous cannabinoids.
-
Tetramethylcyclopropyl Group : This bulky, lipophilic group is a critical feature of UR-144 and its analogs. It is associated with high affinity and selectivity for the CB₂ receptor over the CB₁ receptor.[4] The CB₁ receptor is primarily responsible for the psychoactive effects of cannabinoids, while the CB₂ receptor is involved in immunomodulatory functions.[16] Therefore, high CB₂ selectivity is a desirable trait for developing therapeutics that avoid psychoactivity.
-
N-Alkyl Chain : The length and composition of the chain at the N1 position significantly impact receptor affinity and potency. For many indole-based SCRAs, a five-carbon (pentyl) chain is optimal for high affinity.[17] The introduction of a terminal double bond in the pentenyl chain of the target molecule may alter its conformational flexibility and lipophilicity, which could fine-tune its binding kinetics and efficacy at both CB₁ and CB₂ receptors compared to the saturated pentyl chain of UR-144.[16]
Conclusion
(1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a rationally designed analog of the synthetic cannabinoid UR-144. Its synthesis can be reliably achieved through a two-step sequence involving a Friedel-Crafts acylation to install the characteristic tetramethylcyclopropyl ketone moiety, followed by a standard N-alkylation to introduce the pentenyl side chain. The structural features of this molecule, particularly the bulky C3-acyl group and the unsaturated N1-alkyl chain, make it a valuable compound for probing the structure-activity relationships of cannabinoid receptor ligands. This guide provides the necessary theoretical and practical framework for its synthesis and understanding, serving as a critical resource for professionals in synthetic chemistry and drug discovery.
References
- Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from https://mds.marshall.edu/cgi/viewcontent.cgi?article=1018&context=chem_faculty
- Wikipedia. (2023, December 1). UR-144. Retrieved from https://en.wikipedia.org/wiki/UR-144
- ResearchGate. (2015, January). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. Retrieved from https://www.researchgate.
- Adamowicz, P., Gieroń, J., Gil, D., Lechowicz, W., Skulska, A., Tokarczyk, B., & Zuba, D. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 331-337. Retrieved from https://pubmed.ncbi.nlm.nih.gov/24238869/
- National Center for Biotechnology Information. (2017). METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5576538/
- The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. Retrieved from https://www.cfsre.org/nps-discovery/drug-monographs/despentyl-ur-144
- Cayman Chemical. (n.d.). (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. Retrieved from https://www.caymanchem.com/product/9001966/(1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- National Center for Biotechnology Information. (2015). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4799938/
- National Center for Biotechnology Information. (2021). Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230508/
- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds. Retrieved from https://www.benchchem.
- Wiley Online Library. (n.d.). Friedel-Crafts Reaction. Retrieved from https://onlinelibrary.wiley.com/doi/10.1002/9780470054581.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from https://www.organic-chemistry.
- Legal-High-Inhaltsstoffe.de. (2014). JWH-018. Retrieved from https://legal-high-inhaltsstoffe.de/sites/default/files/uploads/jwh-018_critical_review_report_2014.pdf
- ResearchGate. (2016, May). Identification of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (DP-UR-144) in a herbal drug product that was commercially available in the Tokyo metropolitan area. Retrieved from https://www.researchgate.net/publication/303387847_Identification_of_1H-indol-3-yl2233-tetramethylcyclopropylmethanone_DP-UR-144_in_a_herbal_drug_product_that_was_commercially_available_in_the_Tokyo_metropolitan_area
- National Center for Biotechnology Information. (n.d.). (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/44626619
- Wikipedia. (2024, May 15). Synthetic cannabinoids. Retrieved from https://en.wikipedia.org/wiki/Synthetic_cannabinoids
- Oriental Journal of Chemistry. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Retrieved from http://www.orientjchem.org/vol33no6/a-novel-synthesis-of-4-3-methyl-1h-indol-2-ylphenylphenylmethanone/
- National Center for Biotechnology Information. (2017). Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5421932/
- Biosynth. (n.d.). 1H-Indole-3-carbonyl chloride. Retrieved from https://www.biosynth.com/p/JCA49625/1h-indole-3-carbonyl-chloride
- J&K Scientific LLC. (2021, February 23). Friedel-Crafts Acylation. Retrieved from https://www.jk-sci.
- National Center for Biotechnology Information. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3547568/
- National Center for Biotechnology Information. (2007). Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor. Retrieved from https://pubmed.ncbi.nlm.nih.gov/17928178/
- Semantic Scholar. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Retrieved from https://www.semanticscholar.org/paper/Friedel-Crafts-Type-Acylation-and-Amidation-in-Acid-Suga-Okuda/1149e47265691079d36e520c4f83b1a206a27e70
Sources
- 1. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 2. Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UR-144 - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | C21H29NO | CID 44626619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel-Crafts Reaction [drugfuture.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. cfsre.org [cfsre.org]
- 15. caymanchem.com [caymanchem.com]
- 16. marshall.edu [marshall.edu]
- 17. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological action of XLR11 N-(4-pentenyl) analog on cannabinoid receptors.
An In-Depth Technical Guide to the Pharmacological Profile of XLR-11 N-(4-pentenyl) analog at Cannabinoid Receptors
Abstract
This technical guide provides a comprehensive examination of the pharmacological properties of XLR-11 N-(4-pentenyl) analog, a structural variant of the potent synthetic cannabinoid XLR-11. While direct empirical data for this specific analog is limited, this document synthesizes established principles of cannabinoid pharmacology and structure-activity relationships (SAR) to project its binding affinity, functional activity, and downstream signaling cascades at the human cannabinoid receptors CB1 and CB2. We present detailed, field-proven protocols for key in vitro assays, including radioligand binding, cAMP modulation, and β-arrestin recruitment, to provide researchers with the necessary tools for empirical validation. The guide is intended for drug development professionals, pharmacologists, and medicinal chemists engaged in the study of synthetic cannabinoid receptor agonists (SCRAs).
Introduction and Molecular Profile
The landscape of psychoactive substances is continually evolving, with synthetic cannabinoids representing one of the largest and most structurally diverse classes of new psychoactive substances (NPS).[1][2] These compounds, originally developed as research tools to probe the endocannabinoid system, are potent agonists of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2][3] XLR-11, or methanone, emerged as a widely abused SCRA, known for its high potency at both CB1 and CB2 receptors.[4][5]
The subject of this guide, XLR-11 N-(4-pentenyl) analog , is a variant of XLR-11 that replaces the N-(5-fluoropentyl) side chain with an N-(4-pentenyl) chain.[6] This modification, while seemingly minor, can influence the compound's pharmacokinetic and pharmacodynamic profile. This analog has been identified as a component in herbal mixtures containing other synthetic cannabinoids, suggesting it may arise as a manufacturing byproduct or a deliberate modification to circumvent legislation.[6] Understanding its interaction with cannabinoid receptors is crucial for both forensic identification and for predicting its physiological and toxicological effects.
Figure 1: Chemical structures of XLR-11 and its N-(4-pentenyl) analog.
Projected Pharmacodynamics at Cannabinoid Receptors
The pharmacological activity of a ligand is primarily defined by its binding affinity (how strongly it binds to the receptor) and its functional efficacy (the degree to which it activates the receptor upon binding).
Binding Affinity Profile
Binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to displace 50% of a specific radioligand from its receptor. A lower Kᵢ value indicates a higher binding affinity.[7]
XLR-11 is a potent agonist at both CB1 and CB2 receptors, with reported EC₅₀ values of 98 nM and 83 nM, respectively.[8] Its parent compound, UR-144 (which lacks the terminal fluorine), also displays high affinity.[4] The N-pentyl chain is a common feature in many potent SCRAs, contributing favorably to receptor binding. The replacement of the 5-fluoropentyl chain with a 4-pentenyl chain in the analog is not expected to abolish binding but may modulate its affinity and selectivity. The terminal double bond introduces conformational constraints and alters the hydrophobicity of the tail, which could slightly decrease or increase affinity depending on the specific interactions within the receptor's binding pocket. It is reasonable to hypothesize that the analog retains low nanomolar affinity for both CB1 and CB2 receptors.
Table 1: Reported Binding Affinities and Potencies of XLR-11 and Related Compounds
| Compound | Receptor | Parameter | Value (nM) | Reference |
| XLR-11 | hCB1 | EC₅₀ | 98 | [8] |
| hCB2 | EC₅₀ | 83 | [8] | |
| UR-144 | hCB1 | Kᵢ | ~30 | [4] |
| hCB2 | Kᵢ | ~30 | [4] | |
| WIN-55,212-2 | hCB1 | ED₅₀ | 284 | [9] |
| hCB2 | ED₅₀ | 62 | [9] | |
| Δ⁹-THC | hCB1 | ED₅₀ | 250 | [9] |
| hCB2 | ED₅₀ | 1157 | [9] |
Note: EC₅₀/ED₅₀ values reflect functional potency, which is related to but distinct from binding affinity (Kᵢ). Data for XLR-11 N-(4-pentenyl) analog is not currently published and requires empirical determination using the protocols outlined below.
Functional Activity and Signaling Pathways
As G-protein coupled receptors (GPCRs), CB1 and CB2 primarily signal through the inhibitory G-protein, Gαi/o.[10][11] Agonist binding initiates a conformational change in the receptor, leading to a cascade of intracellular events.
A. G-Protein Dependent Signaling: The canonical pathway involves:
-
Inhibition of Adenylate Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][12][13] This is a hallmark of CB1/CB2 activation and a primary endpoint for functional assays.
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.
-
Activation of MAPK Pathway: CB receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which is involved in regulating gene expression and cell proliferation.[10][14]
Figure 2: Canonical G-protein signaling pathway for CB1/CB2 receptors.
B. β-Arrestin Recruitment: Upon prolonged agonist stimulation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins.[15][16][17] β-arrestin recruitment serves two primary functions:
-
Desensitization: It sterically hinders further G-protein coupling, effectively turning off the canonical signaling pathway.
-
Signal Transduction: It can act as a scaffold to initiate G-protein-independent signaling cascades, a concept known as biased signaling.[10][15][17]
The ability of a ligand to preferentially activate one pathway over another (e.g., G-protein vs. β-arrestin) is a key area of modern pharmacology. Many synthetic cannabinoids, including XLR-11, are known to be potent recruiters of β-arrestin.[1][2]
Figure 3: β-Arrestin recruitment and downstream signaling pathway.
Experimental Protocols for Pharmacological Characterization
The following protocols provide robust, validated methodologies for determining the binding affinity and functional activity of novel ligands like the XLR-11 N-(4-pentenyl) analog at CB1 and CB2 receptors.
Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand of known affinity.[7][18]
Objective: To determine the Kᵢ of XLR-11 N-(4-pentenyl) analog at hCB1 and hCB2 receptors.
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing hCB1 or hCB2.
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective agonist).
-
Test Compound: XLR-11 N-(4-pentenyl) analog.
-
Non-specific binding control: WIN-55,212-2 or CP-55,940 at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Incubation: In a 96-well plate, combine:
-
50 µL of cell membranes (5-20 µg protein/well).
-
50 µL of [³H]CP-55,940 (at a final concentration near its Kₑ, typically 0.5-2.0 nM).
-
50 µL of test compound dilution, buffer (for total binding), or non-specific control.
-
-
Equilibration: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a pre-soaked GF/C filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Figure 4: Workflow for a competitive radioligand binding assay.
Protocol: cAMP Inhibition Functional Assay
This assay measures the ability of an agonist to activate the Gαi pathway, resulting in a decrease in intracellular cAMP.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the analog as an agonist.
Materials:
-
CHO or HEK-293 cells expressing hCB1 or hCB2.
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).
-
Test Compound: XLR-11 N-(4-pentenyl) analog.
-
Reference Agonist: CP-55,940 or WIN-55,212-2.
-
cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).[12][19]
-
384-well assay plates.
Procedure:
-
Cell Plating: Seed cells into 384-well plates and grow to 80-90% confluency.
-
Pre-incubation: Starve cells in serum-free media for 2-4 hours. Add a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Compound Addition: Add serial dilutions of the test compound or reference agonist to the wells.
-
Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM) to all wells to stimulate cAMP production.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100% inhibition).
-
Plot the percent inhibition of forskolin-stimulated cAMP against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).
-
Figure 5: Workflow for a cAMP inhibition functional assay.
Protocol: β-Arrestin Recruitment Assay
This assay measures the translocation of β-arrestin from the cytoplasm to the activated receptor at the cell membrane.[15][16][17] Enzyme fragment complementation (EFC) assays, such as the PathHunter® system, are commonly used.[10][15][16]
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the analog for inducing β-arrestin recruitment.
Materials:
-
Engineered cell line co-expressing the CB receptor fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to the larger, complementing enzyme acceptor (EA).[10]
-
Test Compound: XLR-11 N-(4-pentenyl) analog.
-
Reference Agonist.
-
Detection reagents containing the chemiluminescent substrate.
-
384-well white, solid-bottom assay plates.
Procedure:
-
Cell Plating: Seed the engineered cells in 384-well plates.
-
Compound Addition: Add serial dilutions of the test compound or reference agonist.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol. This reagent contains the substrate for the complemented enzyme.
-
Signal Measurement: Incubate for 60 minutes at room temperature in the dark, then measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the amount of β-arrestin recruited.
-
Data Analysis:
-
Normalize the data to the vehicle control (basal signal).
-
Plot the relative light units (RLU) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.
-
Figure 6: Workflow for a β-arrestin recruitment assay.
Conclusion and Future Directions
The XLR-11 N-(4-pentenyl) analog is a structural variant of a well-characterized synthetic cannabinoid. Based on established structure-activity relationships, it is projected to be a potent agonist at both CB1 and CB2 receptors, capable of activating canonical G-protein signaling pathways and inducing β-arrestin recruitment. However, the precise quantitative pharmacology—its binding affinity, potency, efficacy, and potential for biased signaling—requires empirical validation. The detailed protocols provided in this guide offer a clear and robust framework for researchers to perform this essential characterization. Such studies are critical for understanding the potential physiological effects and toxicological risks associated with this and other emerging synthetic cannabinoids.
References
-
Wikipedia. XLR-11. [Link]
-
SpringerLink. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. [Link]
-
Protocols.io. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. [Link]
-
Frontiers in Pharmacology. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. [Link]
-
DiscoverX. CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay - US. [Link]
-
PubMed. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. [Link]
-
DiscoverX. CB1 Human Cannabinoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. [Link]
-
PubChem. Xlr 11. [Link]
-
Taylor & Francis Online. XLR-11 – Knowledge and References. [Link]
-
University of Mississippi eGrove. In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. [Link]
-
ResearchGate. Set-up of the cell-based CB1 β-arrestin 2 (βarr2) recruitment assay. [Link]
-
Leiden University Scholarly Publications. Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. [Link]
-
PubMed. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. [Link]
-
Celtarys Research. Cannabinoid Receptor Binding and Assay Tools. [Link]
-
PubMed. Measurement of inverse agonism of the cannabinoid receptors. [Link]
-
PubMed. Effects of the synthetic cannabinoid XLR-11 on the viability and migration rates of human brain microvascular endothelial cells in a clinically-relevant model. [Link]
-
ACS Publications. Identification of CB1 Ligands among Drugs, Phytochemicals and Natural-Like Compounds: Virtual Screening and In Vitro Verification. [Link]
-
Oxford Academic. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. [Link]
-
BMG Labtech. Cannabinoid receptor ligands as templates for drug discovery. [Link]
-
ResearchGate. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. [Link]
-
PubMed. The synthetic cannabinoid XLR-11 induces in vitro nephrotoxicity by impairment of endocannabinoid-mediated regulation of mitochondrial function homeostasis and triggering of apoptosis. [Link]
-
Frontiers in Pharmacology. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. [Link]
-
Marshall University Scholars. Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]
-
Biomolecules & Therapeutics. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. [Link]
-
LJMU Research Online. XLR-11 Critical Review Report. [Link]
-
NIH National Library of Medicine. Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. [Link]
-
NIH National Library of Medicine. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. [Link]
-
UNODC. Substance Details XLR-11 N-(4-pentenyl). [Link]
Sources
- 1. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]
- 2. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xlr 11 | C21H28FNO | CID 57501498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. caymanchem.com [caymanchem.com]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. XLR-11 - Wikipedia [en.wikipedia.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 12. Measurement of inverse agonism of the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 17. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo metabolism of XLR11 N-(4-pentenyl) analog.
An In-Depth Technical Guide to the In Vitro and In Vivo Metabolism of XLR11 N-(4-pentenyl) Analog
Abstract
The continuous emergence of synthetic cannabinoid receptor agonists (SCRAs) presents a formidable challenge to forensic and clinical toxicology. Understanding the metabolic fate of these compounds is paramount for developing reliable analytical methods to detect their use and assess their toxicological profiles. This guide provides a comprehensive technical overview of the methodologies and expected metabolic pathways for the this compound, a variant of the potent SCRA, XLR11. By integrating established principles of drug metabolism with specific findings for structurally related compounds, this document serves as a predictive and practical resource for researchers. We will explore both in vitro models, utilizing human liver microsomes and hepatocytes, and in vivo approaches in animal models. The causality behind experimental design, detailed protocols, and the interpretation of analytical data are elucidated to provide a self-validating framework for the metabolic investigation of this and other emerging SCRAs.
Introduction to XLR11 and its N-(4-pentenyl) Analog
Synthetic cannabinoids are a large and structurally diverse class of novel psychoactive substances designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC).[1] One such compound, [1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone, known as XLR-11, has been widely abused and linked to severe adverse health effects.[2][3] To circumvent legal restrictions, clandestine labs continuously synthesize new analogs. The this compound is a variant that replaces the N-(5-fluoropentyl) chain with an N-(4-pentenyl) chain.[4] This structural modification significantly alters its metabolic profile, necessitating a dedicated investigation.
The rationale for studying the metabolism of this analog is twofold:
-
Forensic and Clinical Detection: SCRAs are extensively metabolized, and the parent compound is often undetectable in urine samples.[1][5] Therefore, identifying the major and unique urinary metabolites is crucial for developing robust analytical methods to confirm consumption.
-
Toxicological Assessment: Metabolites of SCRAs are not always inactive. Some can retain significant activity at cannabinoid receptors, potentially contributing to the parent compound's overall pharmacological and toxicological effects.[1][6]
This guide will proceed by first predicting the major metabolic pathways based on structure-activity relationships derived from similar compounds. It will then detail the experimental workflows for both in vitro and in vivo studies, providing the scientific reasoning for each step.
Predicted Metabolic Pathways of this compound
The metabolism of the this compound can be predicted by combining the known metabolic pathways of the parent XLR11 with those identified for other SCRAs containing a 4-pentenyl tail.[7][8][9] The metabolism is expected to be extensive, involving both Phase I (functionalization) and Phase II (conjugation) reactions.[10]
The primary Phase I pathways are predicted to be:
-
Dihydrodiol Formation: The presence of the double bond in the 4-pentenyl tail makes it a prime target for epoxidation by Cytochrome P450 (CYP) enzymes, followed by hydrolysis via epoxide hydrolase to form a dihydrodiol. This is a characteristic and major pathway for 4-pentenyl SCRAs.[8][11]
-
Hydroxylation: CYP-mediated hydroxylation can occur at various positions, including the pentenyl tail (allylic or other positions) and the tetramethylcyclopropyl (TMCP) moiety.[8][12]
-
N-Dealkylation: Cleavage of the N-pentenyl chain is another potential pathway, which would proceed via hydroxylation of the carbon alpha to the indole nitrogen.[8][9]
-
Carboxylation: Further oxidation of primary alcohol metabolites (from hydroxylation) can lead to the formation of carboxylic acid metabolites, which are often major urinary biomarkers.[2][3]
Phase II metabolism is expected to primarily involve the glucuronidation of hydroxylated metabolites, increasing their water solubility for excretion.[3]
In Vitro Metabolism Studies
In vitro models are essential for initial metabolite profiling as they provide a controlled environment using human-derived systems, offering high relevance to clinical scenarios.[13]
Rationale for Model Selection
-
Human Liver Microsomes (HLM): HLMs are subcellular fractions rich in CYP enzymes and are the gold standard for studying Phase I metabolism.[14][15] They are cost-effective and suitable for high-throughput screening. However, they lack the complete enzymatic machinery for most Phase II reactions (except for UGTs to some extent) and cellular structures.[15]
-
Cryopreserved Human Hepatocytes: Hepatocytes are considered the "gold standard" for in vitro metabolism as they contain a full complement of Phase I and Phase II drug-metabolizing enzymes and transporters in a physiologically relevant cellular environment.[1][15] They provide a more comprehensive picture of metabolism, including the formation of glucuronide conjugates.
Using both models provides a complementary and robust dataset. HLM studies can pinpoint the involvement of CYP enzymes, while hepatocyte studies confirm the full metabolic profile, including conjugation.
Experimental Protocol: Human Liver Microsomes (HLM) Incubation
This protocol aims to identify Phase I metabolites generated by CYP enzymes.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of this compound in methanol or DMSO.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This is crucial for sustaining CYP activity.
-
-
Incubation Setup:
-
In a microcentrifuge tube, pre-warm a mixture of pooled HLM (final concentration 0.5 mg/mL) and potassium phosphate buffer (100 mM) at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution to a final concentration of 1-10 µM. The use of a low solvent concentration (<1%) is critical to avoid inhibiting enzyme activity.[16]
-
Immediately add the NADPH regenerating system to start the metabolic process.
-
Control: Run a parallel incubation without the NADPH regenerating system. This serves as a negative control to ensure that metabolite formation is NADPH-dependent (i.e., CYP-mediated).
-
-
Incubation and Termination:
-
Incubate the reaction mixture in a shaking water bath at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing:
-
Vortex the mixture thoroughly.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 50:50 methanol:water) for LC-MS analysis.
-
Experimental Protocol: Cryopreserved Human Hepatocyte Incubation
This protocol is designed to identify both Phase I and Phase II metabolites.
Step-by-Step Methodology:
-
Hepatocyte Plating:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated plates with incubation medium (e.g., Williams' Medium E) and allow them to attach for several hours in a CO2 incubator at 37°C.
-
-
Initiation of Incubation:
-
Remove the plating medium and replace it with fresh, pre-warmed medium containing the this compound (final concentration 1-10 µM).
-
-
Time Course Sampling:
-
Incubate the plates at 37°C. Collect aliquots of the medium at various time points (e.g., 0, 1, 3, and 24 hours). This time course allows for the observation of primary versus secondary metabolites.
-
-
Sample Processing:
-
For each time point, transfer the collected medium to a tube containing two volumes of ice-cold acetonitrile to precipitate proteins and quench metabolism.
-
Process the samples as described in the HLM protocol (vortex, centrifuge, evaporate, reconstitute).
-
In Vitro Analytical Workflow
The identification of metabolites relies heavily on high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS.[3]
Expected In Vitro Metabolites and Data Interpretation
Analysis of the LC-HRMS data will involve searching for predicted mass shifts from the parent compound. The high mass accuracy of the instrument (<5 ppm) is essential for confirming elemental compositions.[3]
| Metabolic Reaction | Mass Shift (Da) | Expected Metabolite Class | Notes |
| Hydroxylation | +15.9949 | Monohydroxylated metabolites | A very common Phase I reaction. |
| Dihydrodiol Formation | +34.0055 | Dihydroxylated pentenyl chain | Epoxidation (+O) followed by hydrolysis (+H₂O). A key marker for pentenyl analogs.[8] |
| Dehydrogenation | -2.0156 | Ketone formation | Oxidation of a secondary alcohol. |
| Carboxylation | +29.9977 | Carboxylic acid metabolites | Oxidation of a primary alcohol to an acid. |
| N-Dealkylation | -83.0883 | Indole-3-yl-methanone core | Loss of the C₅H₉ pentenyl group. |
| Glucuronidation | +176.0321 | Glucuronide conjugates | Phase II reaction, expected in hepatocyte incubations.[3] |
In Vivo Metabolism Studies
While in vitro studies are predictive, in vivo studies in animal models are necessary to understand the complete picture of absorption, distribution, metabolism, and excretion (ADME) and to confirm the metabolites found in relevant biological matrices like urine and blood.[17][18]
Rationale for Animal Model Selection
Rats are a commonly used model in drug metabolism studies.[19] While there are known species differences in metabolism compared to humans, rats provide a valuable system for identifying major excretory metabolites.[20] The choice of model should ideally be guided by preliminary in vitro cross-species comparisons (e.g., comparing metabolism in rat and human liver microsomes).
Experimental Protocol: Animal Dosing and Sample Collection
Step-by-Step Methodology:
-
Acclimatization: House male Sprague-Dawley rats in metabolic cages for several days to allow for acclimatization. Metabolic cages are designed to separate and collect urine and feces cleanly.
-
Dosing: Administer the this compound to the rats via a relevant route, such as intraperitoneal (IP) injection or oral gavage, dissolved in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline). A typical dose might be in the range of 0.1-1.0 mg/kg.
-
Sample Collection:
-
Collect urine samples at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Blood samples can be collected via tail vein or cardiac puncture (terminal procedure) at specific time points to study pharmacokinetics.
-
-
Sample Storage: Immediately freeze all biological samples at -80°C until analysis to ensure stability of the metabolites.
In Vivo Analytical Workflow
Urine is the preferred matrix for identifying excretory metabolites due to higher concentrations and a longer detection window.[1] A key additional step for urine analysis is enzymatic hydrolysis.
Rationale for Hydrolysis: Many Phase I metabolites are conjugated with glucuronic acid before excretion.[21] This increases their polarity but can suppress their signal in the mass spectrometer. Treatment with β-glucuronidase cleaves this conjugate, releasing the Phase I metabolite and significantly improving its detection sensitivity.
Expected In Vivo Metabolites and Biomarker Selection
The in vivo study is expected to confirm the major pathways identified in vitro. The most suitable urinary biomarkers for detecting consumption will be metabolites that are both abundant and structurally unique to the parent compound. For the this compound, the dihydrodiol metabolite and its further oxidized products are prime candidates for specific biomarkers, as this pathway is characteristic of the 4-pentenyl moiety.[8] Comparing the metabolite profile to that of the original XLR11 is essential to identify these unique markers.[22]
Structure-Metabolism Relationships (SMRs)
Comparing the metabolism of the this compound with its parent, XLR11 (N-5-fluoropentyl), reveals a critical SMR.
-
XLR11 (N-5-fluoropentyl): The major metabolic pathways involve hydroxylation of the fluoropentyl chain and the TMCP ring, followed by carboxylation. A key pathway is also oxidative defluorination, where the fluorine is replaced by a hydroxyl group, leading to metabolites of UR-144 (the non-fluorinated analog).[2][3][7]
-
This compound: The introduction of the terminal double bond on the pentenyl chain creates a new, highly susceptible site for metabolism. Epoxidation followed by hydrolysis to a dihydrodiol is expected to be a dominant pathway , potentially competing with or overshadowing hydroxylation at other positions.[8][9]
This shift in metabolic focus is a powerful predictive tool. For any new analog, identifying the most chemically labile sites on the molecule provides a strong indication of the primary metabolic pathways.
Conclusion
The metabolic elucidation of the this compound is a critical step in addressing its potential impact on public health and safety. This guide outlines a robust, multi-platform approach to achieve this. The core strategy involves using in vitro systems like human liver microsomes and hepatocytes to generate a comprehensive human-relevant metabolite profile, which is then verified through in vivo animal studies. The presence of the 4-pentenyl chain strongly predicts that dihydrodiol formation will be a major and specific metabolic pathway. Metabolites derived from this pathway are therefore the most promising candidates for use as urinary biomarkers in forensic and clinical toxicology to provide definitive evidence of consumption. The principles and protocols detailed herein provide a sound scientific framework for the continued investigation of emerging synthetic cannabinoids.
References
-
ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link][16]
-
PubMed. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Retrieved from [Link][14]
-
ResearchGate. (n.d.). Analytical methods for the identification of synthetic cannabinoids in biological matrices. Retrieved from [Link][21]
-
SpringerLink. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Retrieved from [Link][23]
-
SpringerLink. (n.d.). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Retrieved from [Link][24]
-
Creative Bioarray. (n.d.). In Vitro Metabolism Assay Kits & Reagents. Retrieved from [Link][10]
-
PubMed. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Retrieved from [Link][17]
-
PubMed. (2014). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. Retrieved from [Link][2]
-
PubMed. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Retrieved from [Link][18]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link][15]
-
PubMed Central (PMC). (n.d.). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Retrieved from [Link][20]
-
ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. Retrieved from [Link][13]
-
Scilit. (2015). Determination and identification of synthetic cannabinoids and their metabolites in different matrices by modern analytical techniques – a review. Retrieved from [Link][25]
-
ACS Publications. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Retrieved from [Link][6]
-
Frontiers. (n.d.). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Retrieved from [Link][1]
-
PubMed Central (PMC). (2014). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Retrieved from [Link][3]
-
Wiley Online Library. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Retrieved from [Link][26]
-
ResearchGate. (n.d.). Drug metabolism studies in animal models. Retrieved from [Link][19]
-
PubMed Central (PMC). (2021). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. Retrieved from [Link][5]
-
PubMed. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Retrieved from [Link][12]
-
OPUS at UTS. (n.d.). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Retrieved from [Link][27]
-
ResearchGate. (n.d.). Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. Retrieved from [Link][22]
-
ResearchGate. (n.d.). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans | Request PDF. Retrieved from [Link][28]
-
PubMed Central (PMC). (2025). Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry. Retrieved from [Link][8]
-
Bertin Bioreagent. (n.d.). XLR11 N-(2-fluoropentyl) isomer. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 | Request PDF. Retrieved from [Link][29]
-
MDPI. (n.d.). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. Retrieved from [Link][30]
-
ResearchGate. (n.d.). Synthetic cannabinoids: general considerations. Retrieved from [Link][31]
-
ResearchGate. (n.d.). Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry. Retrieved from [Link][9]
-
Phenomenex. (2015). Technical Note Spotlight: Analyzing Metabolites of Synthetic Cannabinoids. Retrieved from [Link][32]
-
Semantic Scholar. (n.d.). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Retrieved from [Link][33]
-
University of Dundee Research Portal. (2025). Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry. Retrieved from [Link][11]
Sources
- 1. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 2. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Xlr 11 | C21H28FNO | CID 57501498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dls.com [dls.com]
- 16. researchgate.net [researchgate.net]
- 17. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 24. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scilit.com [scilit.com]
- 26. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Analyzing Synthetic Cannabinoid Metabolites [phenomenex.com]
- 33. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Anticipated Biological Activity of XLR-11 N-(4-pentenyl) analog
A Note to the Researcher: As of the latest literature review, specific biological activity and toxicological data for XLR-11 N-(4-pentenyl) analog have not been formally published. This guide, therefore, provides a comprehensive framework based on the known pharmacology of its parent compound, XLR-11, and structurally related synthetic cannabinoids. The methodologies detailed herein are presented as a robust roadmap for the comprehensive evaluation of this and other novel psychoactive substances.
Introduction
XLR-11 emerged as a potent synthetic cannabinoid, acting as an agonist at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2).[1] Structurally, it is a 3-(tetramethylcyclopropylmethanoyl)indole derivative.[1] The N-(4-pentenyl) analog of XLR-11 is a variant where the N-(5-fluoropentyl) chain of the parent molecule is substituted with an N-(4-pentenyl) chain.[2] This modification, while seemingly minor, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will explore the anticipated biological activity of the XLR-11 N-(4-pentenyl) analog, drawing upon established principles of cannabinoid pharmacology and providing detailed protocols for its comprehensive characterization.
Cannabinoid Receptor Binding and Functional Activity
The primary molecular targets for synthetic cannabinoids are the CB1 and CB2 receptors, both of which are G-protein coupled receptors (GPCRs).[3] The interaction of a ligand with these receptors is characterized by its binding affinity (Ki) and its functional activity (EC50 and efficacy).
Anticipated Receptor Binding Affinity
While the tetramethylcyclopropyl group in XLR-11 is reported to confer selectivity for the CB2 receptor, the N-(5-fluoropentyl) chain enhances binding to both CB1 and CB2 receptors.[2] The replacement of the fluoropentyl chain with a pentenyl chain in the N-(4-pentenyl) analog may alter this binding profile. It is plausible that the analog will retain affinity for both receptors, though the precise Ki values remain to be experimentally determined.
Expected Functional Activity
XLR-11 is a known potent agonist at both CB1 and CB2 receptors, with reported EC50 values of 98 nM and 83 nM, respectively.[1] The N-(4-pentenyl) analog is expected to exhibit similar agonist activity. The functional consequences of CB1 receptor activation in the central nervous system are associated with the psychoactive effects of cannabinoids, while CB2 receptor activation is primarily linked to immunomodulatory and other peripheral effects.[3]
Table 1: Published Cannabinoid Receptor Activity of XLR-11
| Compound | Receptor | EC50 (ng/mL) |
| XLR-11 | CB1 | 101 |
| XLR-11 | CB2 | 6.6 |
Data from Marshall University Digital Scholar.[4]
Experimental Protocols for Pharmacological Characterization
To definitively determine the biological activity of XLR-11 N-(4-pentenyl) analog, a series of in vitro assays are essential. The following protocols provide a framework for this characterization.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay quantifies the affinity of the test compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of the XLR-11 N-(4-pentenyl) analog.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled cannabinoid agonist (e.g., WIN 55,212-2).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay determines the effect of the test compound on adenylyl cyclase activity, a downstream effector of CB1 and CB2 receptor activation.
Principle: CB1 and CB2 receptors are Gi/o-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of the test compound to inhibit forskolin-stimulated cAMP production.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the CB1 or CB2 receptor in a 96-well plate.
-
Allow cells to adhere and grow to a suitable confluency.
-
-
Assay Procedure:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the XLR-11 N-(4-pentenyl) analog to the wells.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
β-Arrestin Recruitment Assay
This assay measures another key signaling pathway activated by GPCRs, which is independent of G-protein coupling.
Principle: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This assay utilizes enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) to detect the proximity of the receptor and β-arrestin.[5]
Step-by-Step Methodology (using EFC):
-
Cell Line:
-
Use a commercially available cell line co-expressing the CB1 or CB2 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
-
Assay Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Add varying concentrations of the XLR-11 N-(4-pentenyl) analog.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents containing the enzyme substrate.
-
Measure the resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the test compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
Metabolic Profile
The metabolism of synthetic cannabinoids is a critical factor in their duration of action and the generation of potentially active or toxic metabolites.
Expected Metabolic Pathways
Based on studies of XLR-11 and other 4-pentenyl synthetic cannabinoids, the N-(4-pentenyl) analog is expected to undergo extensive phase I and phase II metabolism.[6][7]
-
Phase I Metabolism: Primarily mediated by cytochrome P450 enzymes, expected pathways include:
-
Hydroxylation: Addition of hydroxyl groups to the pentenyl chain and the indole ring.
-
Dihydrodiol formation: On the pentenyl tail.[7]
-
Carboxylation: Oxidation of hydroxylated metabolites to carboxylic acids.
-
N-dealkylation: Cleavage of the N-pentenyl chain.[7]
-
Oxidative Defluorination (for the parent XLR-11): This would not be a primary pathway for the N-(4-pentenyl) analog but is a key metabolic route for XLR-11, leading to UR-144 metabolites.[6]
-
-
Phase II Metabolism:
-
Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to increase water solubility and facilitate excretion.[6]
-
Metabolic Stability Assay
This assay determines the rate at which the compound is metabolized by liver enzymes.
Principle: The test compound is incubated with human liver microsomes (HLMs) or hepatocytes, and the decrease in the concentration of the parent compound over time is measured.
Step-by-Step Methodology:
-
Incubation:
-
Incubate the XLR-11 N-(4-pentenyl) analog at a fixed concentration (e.g., 1 µM) with HLMs or hepatocytes in the presence of NADPH (a necessary cofactor for CYP450 enzymes).
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
-
Analysis:
-
Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the line.
-
Potential Off-Target Effects
While the primary targets of synthetic cannabinoids are CB1 and CB2 receptors, some have been shown to interact with other receptors and ion channels, which could contribute to their overall pharmacological and toxicological profile.[8] Studies on XLR-11 have shown that at high concentrations, it can exhibit antagonist activity at a range of other GPCRs, including chemokine and histamine receptors.[8] Therefore, it is crucial to screen the N-(4-pentenyl) analog for potential off-target activities, particularly at concentrations that might be reached during recreational use.
Conclusion
The biological activity of XLR-11 N-(4-pentenyl) analog remains to be fully elucidated. However, based on the well-characterized pharmacology of its parent compound, XLR-11, and other structurally related synthetic cannabinoids, it is anticipated to be a potent agonist at both CB1 and CB2 receptors. The comprehensive in vitro characterization using the detailed protocols provided in this guide is essential to determine its precise receptor binding affinity, functional activity, metabolic fate, and potential for off-target interactions. Such data are critical for a thorough understanding of its pharmacological and toxicological profile, which is of paramount importance for researchers, clinicians, and public health officials.
References
-
National Center for Biotechnology Information (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]
- BenchChem (2025). Application Notes and Protocols for Receptor Binding Assay of Butyl-delta(9)-tetrahydrocannabinol.
- Kevin, R. C., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11.
- Laprairie, R. B., et al. (2017). Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. Methods in Enzymology, 593, 235-253.
- Kevin, R. C., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11.
- Stott, M. A., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1278974.
- Kevin, R. C., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11.
- ResearchGate. (n.d.).
- DiscoverXCorporation. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube.
- Carlier, J., et al. (2014). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. Clinical Chemistry, 60(1), 225-35.
- BenchChem. (2025).
- Koller, V. J., et al. (2016). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. Archives of Toxicology, 90(12), 3111-3123.
-
Wikipedia. (2023, December 12). XLR-11. Retrieved from [Link]
- Marshall University Digital Scholar. (n.d.). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds.
- Eurofins DiscoverX. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay.
- ResearchGate. (n.d.). The GPCR β-arrestin recruitment assay principle.
- Kim, J., et al. (2018). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Journal of Analytical Methods in Chemistry, 2018, 8562478.
- Promega Corporation. (n.d.). GPCR Interactions | Beta-Arrestin Recruitment.
- Cannaert, A., et al. (2021). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. iScience, 24(10), 103138.
- Springer Nature Experiments. (2023). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells.
- Diao, X., & Huestis, M. A. (2021). Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry. Metabolites, 11(5), 309.
- Diao, X., & Huestis, M. A. (2017). Metabolic profiling of new synthetic cannabinoids AMB and 5F-AMB by human hepatocyte and liver microsome incubations and high-resolution mass spectrometry. Clinical Chemistry, 63(6), 1125-1135.
- Carlier, J., et al. (2014). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry, 60(1), 225-35.
- Marshall University Digital Scholar. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants.
- O'Connor, D., et al. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. ASSAY and Drug Development Technologies, 13(5), 296-305.
- Al-Zoubi, R., et al. (2012). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. Journal of Neurochemistry, 122(6), 1125-1137.
- Diao, X., & Huestis, M. A. (2021). Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry. Metabolites, 11(5), 309.
- Marshall University Digital Scholar. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants.
- Wang, Y., et al. (2023). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. Toxics, 11(11), 903.
- protocols.io. (2025, August 3).
- Taylor & Francis. (n.d.). XLR-11 – Knowledge and References.
- Koller, V. J., et al. (2016). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. Archives of Toxicology, 90(12), 3111-3123.
- Kevin, R. C., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11.
- ResearchGate. (n.d.). Chemical structures of the test compounds. a RCS-4....
- Creative Bioarray. (n.d.). S9 Stability Assay.
- Koller, V. J., et al. (2016). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. Archives of Toxicology, 90(12), 3111-3123.
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. marshall.edu [marshall.edu]
- 4. marshall.edu [marshall.edu]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to XLR11 N-(4-pentenyl) analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with new synthetic cannabinoids emerging to circumvent legislative controls.[1][2] One such compound is the N-(4-pentenyl) analog of XLR11, a variant of the potent synthetic cannabinoid XLR11 (also known as 5"-fluoro-UR-144).[3][4] This analog is characterized by the substitution of the N-(5-fluoropentyl) chain of XLR11 with an N-(4-pentenyl) chain.[3] It has been identified as a component in herbal mixtures, often alongside synthetic cannabinoids that possess the 5-fluoropentyl moiety, such as XLR11 and AM2201.[3] This guide provides a comprehensive technical overview of XLR11 N-(4-pentenyl) analog, including its chemical identity, anticipated pharmacology, and detailed analytical methodologies for its detection and characterization.
Part 1: Core Chemical Identity and Properties
A precise understanding of the chemical and physical properties of this compound is fundamental for its accurate identification in forensic and research settings.
Nomenclature and Identification
-
IUPAC Name: (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone[3][5]
-
Synonyms: UR-144 N-(4-pentenyl) analog[3]
Chemical Structure
The chemical structure of this compound is depicted below, illustrating the indole core, the tetramethylcyclopropyl methanone group, and the N-(4-pentenyl) side chain.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C21H27NO | [3][6] |
| Molecular Weight | 309.5 g/mol | [3] |
| Appearance | Crystalline solid | [6] |
| Storage Temperature | -20°C | [6] |
Part 2: Pharmacology and Toxicology
While the biological and toxicological properties of this compound have not been extensively evaluated, its structural similarity to XLR11 allows for informed predictions regarding its pharmacological profile.[3]
Mechanism of Action
XLR11 is a potent agonist for the cannabinoid receptors CB1 and CB2.[4] Synthetic cannabinoids, in general, act as agonists of the endocannabinoid CB1 receptor, which is found in the central nervous system, and to a lesser extent, the CB2 receptors associated with the immune system.[7] It is therefore highly probable that this compound also functions as a cannabinoid receptor agonist. The tetramethylcyclopropyl group in XLR11 is reported to confer selectivity for the peripheral CB2 receptor over the central CB1 receptor.[3] However, the N-alkyl chain significantly influences receptor binding affinity.[3] The replacement of the 5-fluoropentyl chain with a 4-pentenyl chain may alter its binding affinity and selectivity for CB1 and CB2 receptors.
Anticipated Pharmacological Effects
By activating cannabinoid receptors, synthetic cannabinoids like this compound are expected to produce psychoactive effects similar to Δ9-tetrahydrocannabinol (THC), the primary active component of cannabis.[7] However, many synthetic cannabinoids are full agonists with higher receptor affinity than THC, which is a partial agonist.[7] This can lead to more intense and unpredictable physiological and psychotropic effects, and a higher potential for adverse events.[7][8]
Toxicology
The toxicological profile of this compound is not yet characterized. However, its parent compound, XLR11, has been associated with acute kidney injury in some users.[1][2][4] The metabolism of synthetic cannabinoids can produce various metabolites, some of which may be biologically active and contribute to the overall toxicological effects.[8][9] A comprehensive toxicological evaluation would require further in vitro and in vivo studies.
Part 3: Analytical Characterization
The identification of this compound in seized materials or biological samples relies on modern analytical techniques. The following section outlines a standard workflow for its characterization.
Analytical Workflow
A typical analytical workflow for the identification of synthetic cannabinoids from herbal or biological matrices is presented below. This multi-step process ensures the accurate and reliable identification of the target analyte.
Caption: General analytical workflow for synthetic cannabinoid identification.
Experimental Protocols
This protocol describes a general method for extracting synthetic cannabinoids from plant matter.
-
Homogenization: Weigh approximately 100 mg of the homogenized herbal material into a centrifuge tube.
-
Solvent Addition: Add 5 mL of a suitable organic solvent, such as methanol or a mixture of methanol and chloroform.
-
Extraction: Vortex the sample for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Filtration: Carefully transfer the supernatant to a clean tube and filter through a 0.22 µm syringe filter into an autosampler vial for analysis.
Causality: Methanol is a polar solvent effective at extracting a wide range of synthetic cannabinoids from the plant matrix. Sonication and vortexing are employed to ensure efficient disruption of the plant cells and dissolution of the target analytes. Centrifugation and filtration are critical steps to remove particulate matter that could interfere with the analytical instrumentation.[10]
GC-MS is a robust technique for the identification of volatile and semi-volatile compounds like synthetic cannabinoids.[11][12]
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Injection: 1 µL of the extract is injected in splitless mode.
-
Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 150°C, holding for 1 minute, then ramping to 300°C at 15°C/min, and holding for 5 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in full scan mode over a mass range of m/z 40-550.
-
Identification: The resulting mass spectrum is compared to a reference library or a certified reference material of this compound.
Self-Validation: The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of confidence in the identification of the compound. The fragmentation pattern in the mass spectrum serves as a chemical fingerprint.
Part 4: Metabolism
The metabolic fate of this compound has not been explicitly studied. However, based on the known metabolism of XLR11 and other synthetic cannabinoids, a predictive metabolic pathway can be proposed.[1][2][9]
Predicted Metabolic Pathways
XLR11 undergoes extensive phase I and phase II metabolism.[2][9] Phase I reactions for XLR11 include hydroxylation, carboxylation, and defluorination to form UR-144 metabolites.[1][2][9] Phase II metabolism involves the glucuronidation of some of the oxidative metabolites.[1][2][9]
For this compound, the following metabolic transformations are anticipated:
-
Hydroxylation: The pentenyl chain is a likely site for hydroxylation.
-
Epoxidation: The double bond in the pentenyl chain could be a substrate for epoxidation.
-
Carboxylation: Oxidation of the terminal carbon of the pentenyl chain could lead to a carboxylic acid metabolite.
-
Indole Ring Hydroxylation: The indole ring system is also susceptible to hydroxylation.
-
Glucuronidation: The hydroxylated metabolites can undergo conjugation with glucuronic acid.
Caption: Predicted metabolic pathways for this compound.
The identification of these metabolites in biological samples such as urine or blood is crucial for confirming exposure to the parent compound.[13]
Conclusion
This compound represents another evolution in the dynamic market of synthetic cannabinoids. While specific pharmacological and toxicological data are currently lacking, its structural relationship to XLR11 provides a solid foundation for predicting its biological activity and for developing robust analytical methods for its detection. The protocols and information presented in this guide are intended to support the research, forensic, and drug development communities in addressing the challenges posed by this and other emerging psychoactive substances. Continued research into the metabolism and potential toxicity of such analogs is imperative for a comprehensive risk assessment.
References
- LGC Standards. This compound [A crystalline solid].
- Cayman Chemical. This compound.
- Tai, S., & Fantegrossi, W. E. (2016). Analytical methods for the identification of synthetic cannabinoids in biological matrices.
- Casati, S., et al. (2018). Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. Molecules, 23(11), 2855.
- Montanari, E., et al. (2021). Highly sensitive screening and analytical characterization of synthetic cannabinoids in nine different herbal mixtures. Journal of Pharmaceutical and Biomedical Analysis, 194, 113783.
- AZoNetwork. (2023). Natural vs.
- Wikipedia. XLR-11.
- Pang, S., et al. (2014). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry, 60(3), 519-529.
- PubChem. XLR11 N-(4-hydroxypentyl) metabolite.
- Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry, 88(22), 11026-11034.
- Pang, S., et al. (2014). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. Clinical Chemistry, 60(3), 519-529.
- PubChem. Xlr 11.
- Cayman Chemical. XLR11 N-(4-fluoropentyl) isomer.
- Cayman Chemical. XLR11 N-(4-hydroxypentyl) metabolite (CRM).
- Cayman Chemical. XLR11.
- Connor, M., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Pharmacology, 13, 1064973.
- UNODC. Substance Details XLR-11.
- Pang, S., et al. (2014). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry.
- Lee, J., et al. (2015). Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Analytical Toxicology, 39(8), 628-636.
- UNODC. Substance Details XLR-11 N-(4-pentenyl).
Sources
- 1. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. XLR-11 - Wikipedia [en.wikipedia.org]
- 5. Substance Details XLR-11 N-(4-pentenyl) [unodc.org]
- 6. This compound [A crystalline solid] [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly sensitive screening and analytical characterization of synthetic cannabinoids in nine different herbal mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility and Stability of XLR11 N-(4-pentenyl) analog
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of synthetic cannabinoid research is in a constant state of flux, driven by the continuous emergence of new analogs. Among these, XLR11 and its derivatives have garnered significant attention. This guide focuses on a specific variant, the N-(4-pentenyl) analog of XLR11, also known as UR-144 N-(4-pentenyl) analog. As a Senior Application Scientist, the aim of this document is to provide a comprehensive, scientifically grounded resource on the critical physicochemical properties of this compound: its solubility and stability. Understanding these characteristics is paramount for accurate preclinical assessment, formulation development, and toxicological evaluation. This guide moves beyond a simple recitation of facts, delving into the causality behind experimental design and providing actionable protocols for your laboratory.
Compound Profile: XLR11 N-(4-pentenyl) analog
Chemical Identity:
| Attribute | Value |
| Systematic Name | (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone[1][2] |
| Common Synonyms | UR-144 N-(4-pentenyl) analog[1][3] |
| CAS Number | 1445578-20-0[1][2] |
| Molecular Formula | C₂₁H₂₇NO[1][2] |
| Molecular Weight | 309.5 g/mol [1] |
Structural Context:
This compound is a structural derivative of XLR11, where the N-(5-fluoropentyl) chain of the parent compound is replaced with an N-(4-pentenyl) chain. This modification, while seemingly minor, can significantly influence the compound's interaction with cannabinoid receptors and its metabolic fate, thereby altering its pharmacological and toxicological profile. The core structure retains the tetramethylcyclopropyl group, which is believed to confer selectivity for the peripheral CB2 receptor.[1]
Solubility Characteristics
The solubility of a compound is a critical determinant of its bioavailability and is a fundamental parameter in the design of in vitro and in vivo experiments. Due to its lipophilic nature, this compound exhibits poor aqueous solubility.
Quantitative Solubility Data:
The following table summarizes the known solubility of this compound in various common laboratory solvents. This data is crucial for the preparation of stock solutions and experimental media.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [1] |
Insights into Experimental Design:
The high solubility in organic solvents like DMSO and ethanol makes them ideal for preparing concentrated stock solutions. However, it is imperative to minimize the final concentration of these organic solvents in aqueous experimental buffers (typically to <1%) to avoid solvent-induced artifacts in biological assays. The significantly lower solubility in a buffered aqueous solution highlights the challenges in formulating this compound for physiological studies and underscores the importance of robust solubility testing.
Experimental Protocols for Solubility Determination
To ensure the scientific rigor of your research, it is essential to employ validated methods for determining solubility. Both kinetic and thermodynamic solubility assays are valuable tools in drug discovery and development.
Diagram: Workflow for Solubility Assessment
Caption: Comparative workflows for kinetic and thermodynamic solubility assays.
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is suitable for early-stage screening of compound solubility.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Add a small, fixed volume of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a DMSO-only control, indicating precipitation.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility and is considered the gold standard.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., buffers at various pH values to assess pH-dependent solubility).
-
Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at high speed followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A calibration curve of the compound in a suitable organic solvent should be prepared for accurate quantification.
-
Data Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.
Stability Characteristics
The stability of a research compound is a critical parameter that can influence the interpretation of experimental results. Degradation of the compound can lead to a decrease in its effective concentration and the formation of new, potentially active or toxic, entities.
Known Stability Profile of Related Compounds:
Studies on the parent compound, XLR11, have shown that it is susceptible to degradation in biological matrices. In human whole blood, XLR11 significantly degrades at ambient (22°C) and refrigerated (4°C) temperatures over a 12-week period. However, it remains stable when stored frozen at -20°C.[4][5] This suggests that enzymatic and/or chemical hydrolysis may contribute to its instability in biological fluids.
Thermolytic Degradation of this compound:
Synthetic cannabinoids containing a tetramethylcyclopropyl ring, including XLR11 and its analogs, are known to undergo thermal degradation, particularly under conditions that mimic smoking. This degradation often involves the opening of the cyclopropyl ring. For this compound, heating can lead to the formation of a thermodynamically favored product with an opened cyclopropyl ring. This is a critical consideration for studies involving the analysis of smoked products or for analytical techniques that use high temperatures, such as gas chromatography.
Forced Degradation Studies: A Framework for Assessing Stability
Forced degradation (or stress testing) studies are essential for identifying potential degradation products and understanding the degradation pathways of a compound. These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage and handling. The International Council for Harmonisation (ICH) provides guidelines for stress testing of new drug substances (ICH Q1A).[6][7][8]
Diagram: Forced Degradation Workflow
Caption: A typical workflow for conducting forced degradation studies.
Protocol 3: General Protocol for a Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system. For hydrolytic stability, aqueous or co-solvent systems are used. For photostability, the physical state of the sample (solid or in solution) should be considered.
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample solution with an acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate the sample solution with a base (e.g., 0.1 M NaOH) at a controlled temperature.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or a slightly elevated temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the solid compound or a solution to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10] A control sample should be protected from light.
-
-
Time Points: Collect samples at various time points during the stress testing (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis: Analyze the stressed samples and a control sample (stored under normal conditions) using a stability-indicating analytical method, typically a high-performance liquid chromatography (HPLC) method with UV or mass spectrometric detection (LC-MS). High-resolution mass spectrometry (e.g., LC-QTOF-MS) is particularly useful for the structural elucidation of unknown degradation products.[11]
-
Data Evaluation:
-
Determine the percentage of the parent compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Elucidate the degradation pathways based on the identified products.
-
Analytical Methodologies for Quantification
Accurate quantification of this compound is crucial for both solubility and stability studies. High-performance liquid chromatography (HPLC) coupled with a suitable detector is the most common and reliable technique.
Key Considerations for Method Development:
-
Column Selection: A reversed-phase C18 column is typically suitable for the separation of synthetic cannabinoids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Detection:
-
UV Detection: The indole chromophore of this compound allows for UV detection. The reported UV maxima are at 218, 246, and 304 nm.[1]
-
Mass Spectrometry (MS): LC-MS or LC-MS/MS provides higher sensitivity and selectivity, and is essential for the identification of metabolites and degradation products.
-
Method Validation:
Any analytical method used for quantification should be validated according to established guidelines (e.g., FDA or ICH) to ensure its accuracy, precision, linearity, and robustness.[12]
Conclusion and Recommendations
The solubility and stability of this compound are critical parameters that profoundly impact its handling, formulation, and the interpretation of experimental data. This guide has provided a comprehensive overview of these characteristics, supported by available data and detailed experimental protocols.
Key Takeaways:
-
Solubility: this compound is a lipophilic compound with low aqueous solubility. The use of co-solvents like DMSO is necessary for preparing stock solutions, but care must be taken to minimize their final concentration in aqueous media.
-
Stability: The compound is susceptible to degradation, particularly at elevated temperatures and in biological matrices. Proper storage at -20°C is recommended to maintain its integrity. Forced degradation studies are crucial for understanding its degradation profile and identifying potential degradants.
-
Methodology: The use of validated analytical methods, such as HPLC-UV and LC-MS, is essential for accurate quantification in both solubility and stability assessments.
By adhering to the principles and protocols outlined in this guide, researchers can ensure the generation of reliable and reproducible data, thereby advancing our understanding of the pharmacology and toxicology of this and other emerging synthetic cannabinoids.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation. Q1A(R2) Guideline. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. [Link]
-
U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Fort, C., Jourdan, T., Kemp, J., & Curtis, B. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 360–366. [Link]
-
ShareOK. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry A T. [Link]
-
Castaneto, M. S., Wohlfarth, A., Desrosiers, N. A., & Huestis, M. A. (2015). Analytical methods for the identification of synthetic cannabinoids in biological matrices. Drug testing and analysis, 7(4), 289–305. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
LabRulez LCMS. Forced Degradation of Cannabidiol. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Krotulski, A. J., Mohr, A. L. A., Papsun, D. M., & Logan, B. K. (2020). Emerging Synthetic Cannabinoids: Development and Validation of a Novel Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Assay for Real-Time Detection. Journal of analytical toxicology, 44(4), 325–336. [Link]
-
Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]
-
Fabregat-Safont, D., P-L, M., & Pitarch, E. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Molecules (Basel, Switzerland), 25(11), 2691. [Link]
-
Waters Corporation. Forced Degradation of Cannabidiol. [Link]
-
PCBIS. Thermodynamic solubility. [Link]
-
Vanderbilt University. Kinetic Solubility 96 –Well Protocol. [Link]
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Current drug metabolism, 2(1), 87–98. [Link]
-
Lin, L., & Li, H. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 1–9. [Link]
-
Arora, P. K. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in microbiology, 9, 2669. [Link]
-
He, Y., & Ho, C. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 20(3), 6–10. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Kamberi, M., & Tsutsumi, Y. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 5(3), 48–54. [Link]
-
ResearchGate. General protocol for forced degradation studies (stress testing) of drug substances and drug products. [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
Koller, V. J., Auwärter, V., & Ferk, F. (2015). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. Archives of toxicology, 89(9), 1537–1546. [Link]
-
Wikipedia. UR-144. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound [A crystalline solid] [lgcstandards.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. shareok.org [shareok.org]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. Emerging Synthetic Cannabinoids: Development and Validation of a Novel Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Assay for Real-Time Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for the Detection of XLR11 N-(4-pentenyl) analog in Biological Samples
An Application Note for Forensic and Clinical Toxicology
Authored by: Senior Application Scientist
Abstract
The proliferation of novel psychoactive substances (NPS), particularly synthetic cannabinoid receptor agonists (SCRAs), presents a continuous challenge for clinical and forensic toxicology laboratories.[1] XLR11 N-(4-pentenyl) analog (CAS 1445578-20-0) is a structural variant of the potent SCRA XLR11, designed to circumvent legislative controls.[2] Detecting such compounds requires robust, sensitive, and specific analytical methods capable of identifying the parent compound and its metabolites in complex biological matrices. This guide provides a comprehensive overview and detailed protocols for the analysis of this compound in urine, blood, and hair, primarily utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for NPS analysis.[3][4] We delve into the rationale behind sample preparation, chromatographic separation, and mass spectrometric detection, offering field-proven insights to ensure method reliability and adherence to forensic standards.[5]
Introduction: The Analytical Imperative
This compound belongs to the tetramethylcyclopropylindole class of SCRAs. Like its predecessor XLR11, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by acting as an agonist at cannabinoid receptors (CB₁ and CB₂).[6] However, slight structural modifications, such as the substitution of the N-(5-fluoropentyl) chain with an N-(4-pentenyl) chain, alter its pharmacological and metabolic profile.
The primary analytical challenge lies in the extensive metabolism of SCRAs. Following ingestion, the parent compound is often present at very low concentrations or is entirely absent in urine, the most common matrix for drugs of abuse testing.[7] Instead, a suite of phase I and phase II metabolites are excreted. Research on related 4-pentenyl SCRAs shows that major metabolic pathways include dihydrodiol formation on the pentenyl tail, hydroxylation, and N-dealkylation.[8] Therefore, a reliable analytical method must target not only the parent drug but also its primary, structurally-indicative metabolites to confirm consumption. LC-MS/MS offers the requisite sensitivity and specificity to simultaneously quantify these multiple analytes at trace levels.[9]
Overview of the Analytical Workflow
The successful detection of this compound is contingent on a meticulously executed workflow, from sample collection to data interpretation. Each step is critical for maintaining the integrity of the analysis.
Caption: General analytical workflow for NPS detection.
Methodology for Urine Sample Analysis
Urine is the preferred matrix for routine screening due to its non-invasive collection and longer detection window.[10] The primary challenge is that SCRAs are extensively metabolized and excreted as glucuronide conjugates, which are not readily detectable by standard LC-MS/MS methods.[11]
Principle of the Method
The protocol employs enzymatic hydrolysis to cleave the glucuronide moiety from phase II metabolites, liberating the phase I metabolites for analysis. This is followed by Solid-Phase Extraction (SPE) to clean the sample and concentrate the analytes. Final detection and quantification are performed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
Detailed Protocol: Urine Analysis
A. Reagents and Materials
-
This compound and potential metabolite reference standards
-
Deuterated internal standard (e.g., XLR11-d5, UR-144-d5 or a closely related analog)[12]
-
β-glucuronidase (from Patella vulgata or similar)[11]
-
Phosphate or Acetate buffer (pH 5.0-6.0)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
SPE cartridges (e.g., polymeric reversed-phase like Waters Oasis HLB)[3]
B. Sample Preparation: Hydrolysis and SPE
-
Aliquoting: Pipette 1-2 mL of urine into a labeled glass tube.
-
Internal Standard Spiking: Add the deuterated internal standard solution to all samples, calibrators, and controls.
-
Hydrolysis: Add 1 mL of acetate buffer and 50 µL of β-glucuronidase solution. Vortex briefly.[11]
-
Causality: This step is crucial to enzymatically cleave the water-soluble glucuronide conjugates, releasing the parent metabolites which are more amenable to extraction and chromatographic separation.
-
-
Incubation: Incubate the mixture at 60°C for 2-3 hours.[11] Allow samples to cool to room temperature.
-
Centrifugation: Centrifuge at ~3000 rpm for 5 minutes to pellet any precipitate.[11]
-
SPE Column Conditioning: Condition the SPE cartridge with methanol followed by deionized water.
-
Causality: Conditioning activates the sorbent, ensuring proper interaction with the analytes and reproducible extraction.
-
-
Sample Loading: Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences.
-
Analyte Elution: Elute the analytes with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile).[4]
C. Instrumental Analysis: LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: Reversed-phase column (e.g., C18 or Phenyl-Hexyl, 50-100 mm length, <3 µm particle size)[10]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4-0.6 mL/min
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source, positive mode.
Table 1: Example LC Gradient and MS Parameters
| Parameter | Setting | Rationale |
| LC Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B | A gradient is essential to separate analytes with different polarities from matrix components and from each other. |
| Injection Volume | 5-10 µL | Balances sensitivity with potential for column overloading. |
| Column Temp | 40-50°C | Improves peak shape and reduces viscosity.[10] |
| Ionization Mode | ESI Positive | Synthetic cannabinoids readily form protonated molecules [M+H]⁺. |
| MRM Transitions | Analyte-specific (empirically determined) | Two transitions (quantifier and qualifier) provide high specificity and confirm analyte identity. |
Note: MS/MS transitions (precursor ion → product ions) must be optimized by infusing a standard solution of the this compound and its metabolites.
Methodology for Blood and Plasma Sample Analysis
Blood or plasma is the matrix of choice for determining recent drug use and impairment.[4] The main analytical challenge is the high protein content, which can interfere with analysis and damage the LC-MS system.
Principle of the Method
The protocol uses a protein precipitation step to remove the bulk of proteins and other macromolecules. The resulting supernatant is then further purified and concentrated using SPE or LLE before LC-MS/MS analysis.
Caption: Workflow for Protein Precipitation from Blood/Plasma.
Detailed Protocol: Blood/Plasma Analysis
A. Sample Preparation: Protein Precipitation
-
Aliquoting: Pipette 0.5-1 mL of whole blood or plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the deuterated internal standard.
-
Precipitation: Add three volumes of ice-cold acetonitrile.
-
Causality: Acetonitrile is a water-miscible organic solvent that denatures proteins, causing them to precipitate out of solution while the smaller drug molecules remain dissolved.[4]
-
-
Vortexing: Vortex vigorously for 1-2 minutes to ensure thorough mixing and complete precipitation.
-
Centrifugation: Centrifuge at high speed (>10,000 x g) for 10 minutes to obtain a clear supernatant.
-
Extraction: Carefully transfer the supernatant to a clean tube. This extract can be directly evaporated and reconstituted for analysis. For higher sensitivity, an additional SPE or LLE step can be performed.[13]
-
Evaporation and Reconstitution: Evaporate the supernatant and reconstitute in 100 µL of the initial mobile phase.
B. Instrumental Analysis The LC-MS/MS parameters are generally similar to those used for urine analysis but may require adjustments to the gradient to handle potential matrix effects. Method validation must be performed using the specific matrix.[13]
Methodology for Hair Sample Analysis
Hair provides a long-term history of drug exposure, making it valuable for monitoring abstinence or chronic use.[14] The key challenges are removing external contamination and efficiently extracting the drug from the keratin matrix.
Principle of the Method
Hair samples are first decontaminated with sequential solvent washes. The hair is then pulverized to increase surface area and extracted using an organic solvent, often under heat or sonication. The resulting extract is cleaned up before LC-MS/MS analysis. The detection of metabolites in hair is crucial as it serves as definitive proof of drug ingestion rather than external contamination.[15]
Detailed Protocol: Hair Analysis
A. Sample Preparation: Decontamination and Extraction
-
Decontamination: Wash the hair sample sequentially with dichloromethane, methanol, and then water to remove external contaminants. Allow the hair to dry completely.
-
Homogenization: Cut the hair into small segments (<1 mm) or pulverize it using a ball mill.[16]
-
Causality: Pulverizing the hair dramatically increases the surface area, disrupting the keratin matrix and allowing for efficient penetration of the extraction solvent.[17]
-
-
Extraction: Weigh 10-20 mg of pulverized hair into a glass tube. Add the internal standard and 1-2 mL of methanol.[15]
-
Incubation: Incubate the sample, typically overnight at 40-50°C or in an ultrasonic bath for 2-4 hours.[17]
-
Final Steps: Centrifuge the sample, transfer the methanolic supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase for analysis.
B. Instrumental Analysis LC-MS/MS analysis is performed similarly to urine and blood. Due to the typically low concentrations in hair, high sensitivity is paramount. Limits of quantification (LOQs) in the low picogram per milligram (pg/mg) range are often required.[15]
Table 2: Typical Method Validation Parameters for Forensic Use
| Validation Parameter | Acceptance Criteria (Typical) | Rationale & Reference |
| Selectivity | No interfering peaks at the retention time of analytes in blank matrix. | Ensures the method can distinguish the analyte from other substances.[13] |
| Linearity (R²) | > 0.99 | Demonstrates a proportional response of the instrument to analyte concentration.[18] |
| Limit of Quantification (LOQ) | Signal-to-noise > 10; precision and accuracy within ±20%. | The lowest concentration that can be reliably quantified.[13][15] |
| Precision (CV%) | < 15% (intra- and inter-day) | Measures the closeness of repeated measurements (reproducibility).[1] |
| Accuracy (Bias %) | Within ±15% of the nominal value | Measures the closeness of a measured value to the true value.[1] |
| Matrix Effect | Evaluated to ensure it doesn't compromise quantification. | Assesses the impact of co-eluting matrix components on analyte ionization.[13] |
| Recovery | Consistent and reproducible. | Measures the efficiency of the extraction process.[19] |
These criteria are based on guidelines from bodies like the German Society of Toxicological and Forensic Chemistry (GTFCh) and the Scientific Working Group for Forensic Toxicology (SWGTOX).[13]
Conclusion
The analytical methods described provide a robust framework for the detection and quantification of this compound in diverse biological matrices. The cornerstone of a successful analysis is a combination of meticulous sample preparation tailored to the specific matrix and highly sensitive, specific LC-MS/MS detection. Given the evolving landscape of NPS, laboratories must focus on methods that can identify not just the parent compound but also its key metabolites, which serve as unambiguous biomarkers of consumption. All developed methods must be fully validated according to international forensic toxicology standards to ensure the data are legally and scientifically defensible.[5][20]
References
- de Souza, M.J. et al. (2021). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. Journal of Chromatography A.
- Giorgetti, A. et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science.
- Giorgetti, A. et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. National Institutes of Health.
- Ferreira, B. et al. (2025). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. National Institutes of Health.
- Anzillotti, L. et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. National Institutes of Health.
- Phenomenex (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. American Laboratory.
- Scholz, C. et al. (2022). Single sample preparation for the simultaneous extraction of drugs, pharmaceuticals, cannabinoids and endogenous steroids in hair. Royal Society of Chemistry.
- Wang, G. et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI.
- R. Discovery (2023). Methods for Novel Psychoactive Substance Analysis. Researcher.Life.
- Annex Publishers (N/A). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles.
- Huestis, M.A. et al. (N/A). Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens. National Institutes of Health.
- Kronstrand, R. (N/A). Hair Sample Preparation, Extraction, and Screening Procedures for Drugs of Abuse and Pharmaceuticals.
- Salomone, A. et al. (2013). Hair analysis as a tool to evaluate the prevalence of synthetic cannabinoids in different populations of drug consumers. PubMed.
- Carlier, J. et al. (N/A). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. PubMed.
- Forensic Resources (N/A). Toxicology.
- Namera, A. et al. (N/A). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones.
- LeBeau Forensic Toxicology Consulting (N/A). Standards of Practice in Forensic Toxicology.
- Park, M. et al. (2015). Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry. PubMed.
- Chromatography Today (N/A). Sample Preparation for Drug testing via Hair Analysis.
- National Forensic Science Technology Center (N/A). A Simplified Guide to Forensic Toxicology.
- Lee, J. et al. (2025). Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. ResearchGate.
- Amaratunga, D. et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. PubMed.
- National Institute of Justice (N/A). Forensic Toxicology.
- Dinis-Oliveira, R.J. et al. (2017). Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis. National Institutes of Health.
- Amaratunga, D. et al. (2025). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. ResearchGate.
- Dang, D.K. et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate.
- Scheidweiler, K.B., Huestis, M.A. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health.
- Cayman Chemical (N/A). XLR11 N-(4-hydroxypentyl) metabolite (CRM).
- ResearchGate (2025). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry | Request PDF.
- Cayman Chemical (N/A). XLR11 N-(4-hydroxypentyl) metabolite-d5 (CRM).
- LGC Standards (N/A). This compound [A crystalline solid].
- Cayman Chemical (N/A). XLR11 N-(2-fluoropentyl) isomer.
- Wagstaff, K. et al. (2025). Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry. National Institutes of Health.
Sources
- 1. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [A crystalline solid] [lgcstandards.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standards of Practice in Forensic Toxicology – LeBeau Forensic Toxicology [lebeau-toxicology.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hair analysis as a tool to evaluate the prevalence of synthetic cannabinoids in different populations of drug consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Gas chromatography-mass spectrometry (GC-MS) analysis of XLR11 N-(4-pentenyl) analog.
Introduction: The Evolving Landscape of Synthetic Cannabinoids
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic, clinical, and research laboratories. Synthetic cannabinoids, a prominent class of NPS, are functionally designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, their structural diversity and constantly evolving nature necessitate robust and specific analytical methodologies for their detection and characterization.
XLR11, a potent synthetic cannabinoid, and its analogs have been frequently identified in herbal incense mixtures and other illicit products.[1] One such analog, the XLR11 N-(4-pentenyl) analog, chemically known as (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a notable variant.[1] This compound is structurally similar to XLR11, with the key difference being the substitution of the N-(5-fluoropentyl) chain with an N-(4-pentenyl) chain.[1] Understanding the analytical characteristics of this analog is crucial for its unambiguous identification in seized materials and biological samples.
This application note provides a comprehensive guide to the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), a cornerstone technique in forensic drug analysis. We will delve into the rationale behind the chosen analytical parameters, the expected fragmentation patterns, and a detailed protocol for its identification.
Chemical and Physical Properties
A foundational understanding of the analyte's properties is paramount for method development.
| Property | Value | Source |
| Chemical Name | (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | Cayman Chemical[1], LGC Standards[2] |
| Synonyms | UR-144 N-(4-pentenyl) analog | Cayman Chemical[1] |
| CAS Number | 1445578-20-0 | Cayman Chemical[1], LGC Standards[2] |
| Molecular Formula | C₂₁H₂₇NO | Cayman Chemical[1], LGC Standards[2] |
| Molecular Weight | 309.5 g/mol | Cayman Chemical[1], LGC Standards[2] |
Principle of GC-MS Analysis
Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the context of synthetic cannabinoid analysis, GC separates the volatile analytes from a complex mixture, and the mass spectrometer generates a unique fragmentation pattern (mass spectrum) for each compound, acting as a molecular fingerprint. This allows for both qualitative identification and quantitative analysis.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound from a solid herbal matrix is depicted below. This process involves sample preparation to extract the analyte, followed by instrumental analysis for separation and detection.
Caption: High-level workflow for GC-MS analysis.
Detailed Protocols
Part 1: Sample Preparation from Herbal Matrices
The objective of sample preparation is to efficiently extract the this compound from the complex plant material while minimizing the co-extraction of interfering substances.
Materials:
-
Herbal sample suspected to contain synthetic cannabinoids
-
Methanol (HPLC grade or equivalent)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Autosampler vials
Protocol:
-
Homogenization: Ensure the herbal sample is homogenous. If necessary, grind the material to a fine powder.
-
Extraction: Accurately weigh approximately 10-20 mg of the homogenized herbal sample into a centrifuge tube.
-
Add 1 mL of methanol to the tube.
-
Vortexing: Vigorously vortex the sample for 2-3 minutes to ensure thorough extraction of the analyte into the solvent.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to pellet the solid plant material.
-
Filtration: Carefully transfer the supernatant to a syringe and filter it through a 0.45 µm syringe filter into a clean autosampler vial. This step removes any remaining particulate matter that could interfere with the GC-MS analysis.
-
Dilution (if necessary): Depending on the expected concentration, the sample may need to be diluted with methanol to fall within the linear range of the instrument.
Part 2: GC-MS Instrumentation and Parameters
The following parameters are based on established methods for the analysis of similar synthetic cannabinoids, such as those found in the SWGDRUG monograph for UR-144, and can be adapted for the this compound.[3]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890A or equivalent | Provides robust and reproducible chromatographic separation. |
| GC Column | DB-1 MS or equivalent (30m x 0.25mm x 0.25µm) | A non-polar column suitable for the separation of a wide range of drug compounds.[3] |
| Carrier Gas | Helium at 1 mL/min | Inert carrier gas providing good chromatographic efficiency.[3] |
| Injector Temperature | 280°C | Ensures efficient volatilization of the analyte without thermal degradation.[3] |
| Oven Program | Initial temp 100°C, hold 1 min, ramp to 300°C at 12°C/min, hold 9 min | A temperature ramp allows for the separation of compounds with different boiling points.[3] |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split injection is suitable for screening, while splitless injection provides higher sensitivity for trace analysis.[3] |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole or equivalent single quadrupole | A sensitive and specific detector for the identification of target compounds. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| MS Source Temperature | 230°C | Optimized for efficient ionization. |
| MS Quadrupole Temp | 150°C | Maintains stable ion transmission. |
| Acquisition Mode | Full Scan (e.g., m/z 40-550) | Allows for the collection of the complete mass spectrum for identification. |
Mass Spectral Fragmentation Analysis
The primary fragmentation is expected to occur at the carbonyl bridge, which is a common cleavage point for indole-based synthetic cannabinoids. The N-(4-pentenyl) side chain and the tetramethylcyclopropyl group will also yield characteristic fragment ions.
Caption: Predicted major fragmentation pathways.
Expected Key Fragment Ions:
-
m/z 309 (Molecular Ion [M]⁺): The presence of the molecular ion is crucial for confirming the molecular weight of the analyte.
-
m/z 125: This fragment likely corresponds to the tetramethylcyclopropyl-carbonyl cation, resulting from cleavage of the bond between the carbonyl carbon and the indole ring.
-
m/z 184: This ion is likely the N-(4-pentenyl)indole cation, formed by cleavage of the bond between the carbonyl carbon and the tetramethylcyclopropyl group.
-
m/z 240: This fragment would result from the loss of the pentenyl radical from the molecular ion.
-
m/z 117: A common fragment in indole-containing compounds, representing the indole cation itself.
It is imperative for laboratories to confirm these fragmentation patterns by analyzing a certified reference standard of this compound and creating their own library entries. The SWGDRUG and Cayman Chemical spectral libraries are valuable resources for this purpose.[1][4]
Data Presentation and Interpretation
The primary output of a GC-MS analysis is a total ion chromatogram (TIC) and the corresponding mass spectrum for each chromatographic peak. The identification of this compound is achieved by comparing the retention time and the mass spectrum of a peak in the sample chromatogram to that of a certified reference standard.
Table of Expected Results:
| Analyte | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |
| This compound | Compound-specific, determined by analysis of a reference standard | 309, 240, 184, 125, 117 |
Conclusion and Best Practices
This application note provides a robust framework for the GC-MS analysis of this compound. The detailed protocol for sample preparation and the optimized instrumental parameters offer a reliable starting point for laboratories involved in the analysis of synthetic cannabinoids.
Key recommendations for ensuring data integrity include:
-
Use of Certified Reference Materials: Always confirm the identity of the analyte by comparing its retention time and mass spectrum to a certified reference material.
-
Method Validation: Each laboratory should perform a full method validation according to their internal standard operating procedures and relevant regulatory guidelines.
-
Library Development: Maintain an in-house, curated mass spectral library of frequently encountered substances.
-
Continuing Education: Stay informed about the emergence of new synthetic cannabinoids and analytical techniques through resources such as SWGDRUG and other forensic science organizations.[5]
By adhering to these principles, researchers, scientists, and drug development professionals can confidently and accurately identify this compound and contribute to the ongoing efforts to monitor and control the spread of novel psychoactive substances.
References
- Choi H, Heo S, Kim E, et al. Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. J Anal Toxicol. 2013;37(8):517-525.
-
SWGDRUG. SWGDRUG Mass Spectral Library. [Link]
-
PubChem. (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. [Link]
-
National Institute of Standards and Technology. NIST and the SWGDRUG Mass Spectral Reference Library of Seized Drugs. [Link]
- Uchiyama N, Matsuda S, Kawamura M, et al. Identification of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (DP-UR-144) in a herbal drug product that was commercially available in the Tokyo metropolitan area. Forensic Toxicol. 2013;31(1):93-99.
-
National Institutes of Health. Metabolomics Workbench. [Link]
-
PubChem. Xlr 11. [Link]
-
SWGDRUG. SWGDRUG Home Page. [Link]
-
University of Lincoln Institutional Repository. An investigation into the application of a continuous screening, confirmation, and feedback cycle for the identification of synthetic cannabinoids in prisons. [Link]
- Shafi H, De La Cruz D, Tran V, et al. Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. J Anal Toxicol. 2014;38(6):315-321.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]
-
Sparkman, O. D. NIST 11: What's New and What Value Does it Offer? Part 1. Separation Science. [Link]
-
Shafi H, De La Cruz D, Tran V, et al. Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. SciSpace. [Link]
-
SWGDRUG. UR-144 Monograph. [Link]
Sources
Application Notes and Protocols: Cannabinoid Receptor Binding Affinity Assay for XLR11 N-(4-pentenyl) analog
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the cannabinoid receptor binding affinity of XLR11 N-(4-pentenyl) analog. This document delves into the scientific principles, offers a detailed experimental protocol for a competitive radioligand binding assay, and provides insights into data analysis and interpretation.
Introduction: The Significance of Characterizing Novel Synthetic Cannabinoids
The landscape of psychoactive substances is continually evolving with the emergence of novel synthetic cannabinoids. XLR11, a synthetic cannabinoid, is characterized by a tetramethylcyclopropyl group that contributes to its selectivity for the peripheral CB2 receptor over the central CB1 receptor. Additionally, its N-(5-fluoropentyl) chain enhances its binding to both cannabinoid receptors[1]. The subject of this guide, this compound, is a structural variant of XLR11 where the N-(5-fluoropentyl) chain is substituted with an N-(4-pentenyl) group[1][2][3][4]. As the biological and toxicological profile of this analog is not yet fully elucidated, determining its binding affinity for cannabinoid receptors is a critical first step in understanding its pharmacological properties[1].
This document outlines a robust in vitro competitive radioligand binding assay to quantify the binding affinity (Ki) of this compound for the human cannabinoid receptors CB1 and CB2. Understanding these binding characteristics is fundamental for predicting the compound's potential physiological and psychoactive effects. Synthetic cannabinoids often exhibit higher binding affinity and efficacy at CB1 receptors compared to THC, which is believed to contribute to their greater potency and potential for adverse effects[[“]][[“]][7].
Scientific Principles of Competitive Radioligand Binding Assays
The competitive binding assay is a powerful technique to determine the affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor. The core principle relies on the law of mass action, where the unlabeled ligand (this compound) and a radioligand with known high affinity for the receptor are incubated with a preparation of cell membranes expressing the target receptor (CB1 or CB2)[8][9][10][11].
As the concentration of the unlabeled test compound increases, it displaces the radioligand from the receptor binding sites. This reduction in bound radioactivity is measured, and the data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand[8]. The Ki value represents the intrinsic affinity of the test compound for the receptor.
There are several formats for receptor binding assays, including the traditional filtration method and homogeneous assays like the Scintillation Proximity Assay (SPA)[12][13][14][15][16]. This protocol will focus on the widely used filtration method.
Experimental Workflow and Signaling Overview
The following diagram illustrates the general workflow of the competitive radioligand binding assay.
Caption: Workflow for the competitive radioligand binding assay.
Detailed Experimental Protocol
This protocol is designed for determining the binding affinity of this compound for human CB1 and CB2 receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).
Materials and Reagents
-
Test Compound: this compound
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid receptor agonist)
-
Cell Membranes: Membranes prepared from cells stably expressing human CB1 or CB2 receptors[17][18][19][20][21].
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4[12][22]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4[12]
-
Unlabeled Ligand for Non-Specific Binding: WIN-55,212-2 or another high-affinity cannabinoid ligand
-
96-well Plates: Polypropylene plates for the assay and filter plates (e.g., GF/C)
-
Filtration Apparatus: Vacuum manifold for 96-well plates
-
Scintillation Fluid
-
Liquid Scintillation Counter
Preparation of Reagents
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in the assay buffer to achieve the final desired concentrations in the assay.
-
Radioligand Working Solution: Dilute the [³H]CP-55,940 stock in the assay buffer to a working concentration that is approximately equal to its Kd for the respective receptor. This ensures a good signal-to-noise ratio.
-
Cell Membrane Suspension: Thaw the frozen cell membrane aliquots on ice. Dilute the membranes in ice-cold assay buffer to a concentration that results in approximately 10-15% of the total added radioligand binding specifically. The optimal protein concentration should be determined empirically through a membrane titration experiment.
Assay Procedure
-
Assay Plate Setup: To a 96-well polypropylene plate, add the following in triplicate:
-
Total Binding (TB): 25 µL of assay buffer.
-
Non-Specific Binding (NSB): 25 µL of a high concentration of an unlabeled cannabinoid ligand (e.g., 10 µM WIN-55,212-2) to saturate the receptors.
-
Test Compound: 25 µL of the serially diluted this compound.
-
-
Add Radioligand: Add 25 µL of the [³H]CP-55,940 working solution to all wells.
-
Add Cell Membranes: Add 50 µL of the diluted cell membrane suspension to all wells to initiate the binding reaction. The final assay volume is 100 µL.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation. The optimal incubation time should be determined in preliminary kinetic experiments to ensure equilibrium is reached.
-
Filtration: Pre-soak the filter plate with wash buffer. Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate the bound from the free radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Expected Data Presentation
The binding affinities of this compound for human CB1 and CB2 receptors should be summarized in a table for clear comparison.
| Compound | Receptor | Ki (nM) |
| This compound | Human CB1 | To be determined |
| Human CB2 | To be determined | |
| Reference Compound (e.g., WIN-55,212-2) | Human CB1 | Known value |
| Human CB2 | Known value |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following controls and validation steps are essential:
-
Receptor Expression Confirmation: The expression and functionality of the CB1 and CB2 receptors in the cell membranes should be confirmed using a well-characterized reference agonist and antagonist.
-
Radioligand Saturation Binding: A saturation binding experiment with the radioligand should be performed to determine its Kd and Bmax (receptor density) for each batch of membranes. This ensures the quality of the receptor preparation and provides an accurate Kd value for the Cheng-Prusoff equation.
-
Consistent Controls: Total binding and non-specific binding wells should be included in every assay plate to monitor the consistency of the assay performance.
-
Reference Compound: A known cannabinoid ligand should be run in parallel as a positive control to validate the assay's accuracy.
Alternative Methodologies
While the filtration-based radioligand binding assay is a gold standard, other methods can also be employed, particularly for high-throughput screening.
-
Scintillation Proximity Assay (SPA): This is a homogeneous assay format where the receptor-expressing membranes are coupled to scintillant-containing beads[13][14][15][23]. When a radioligand binds to the receptor, it comes into close proximity with the bead, stimulating light emission. This method eliminates the need for a filtration step, making it more amenable to automation[13][14][15].
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) offer a non-radioactive alternative for measuring ligand binding kinetics[24][25]. These assays typically involve a fluorescently labeled ligand and a receptor tagged with a complementary fluorophore.
Conclusion
The protocol detailed in these application notes provides a robust and reliable method for determining the cannabinoid receptor binding affinity of this compound. The resulting Ki values for CB1 and CB2 receptors will be instrumental in characterizing the pharmacological profile of this novel synthetic cannabinoid, offering crucial insights into its potential potency, selectivity, and physiological effects. Adherence to the principles of scientific integrity and self-validation outlined herein will ensure the generation of high-quality, reproducible data that can confidently guide further research and drug development efforts.
References
-
Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC. PubMed Central. Available at: [Link]
-
Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed. PubMed. Available at: [Link]
-
Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques | Clinical Chemistry | Oxford Academic. Oxford Academic. Available at: [Link]
-
Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - NIH. National Institutes of Health. Available at: [Link]
-
Principle of time-resolved Scintillation Proximity Assay (SPA) to... - ResearchGate. ResearchGate. Available at: [Link]
-
Radioligand binding assays to CB1R and CB2R. (A–D) Saturation curves of either [³H] - ResearchGate. ResearchGate. Available at: [Link]
-
Do synthetic cannabinoids like K2/Spice have a stronger binding affinity for CB1 receptors than THC? - Consensus. Consensus. Available at: [Link]
-
Do synthetic cannabinoids like K2/Spice have a stronger binding affinity for CB1 receptors than THC? - Consensus. Consensus. Available at: [Link]
-
A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers. Available at: [Link]
-
(PDF) Assay of CB1 Receptor Binding - ResearchGate. ResearchGate. Available at: [Link]
-
Competitive Ligand Binding Assay - Mtoz Biolabs. Mtoz Biolabs. Available at: [Link]
-
The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences. Nicoya Lifesciences. Available at: [Link]
-
In-Vitro Assessment of CB1/CB2 Receptor Binding and Function - eGrove - University of Mississippi. University of Mississippi. Available at: [Link]
-
In silico prediction of the cannabinoid receptor 1 affinity by a quantitative structure-activity relationship model - PubMed. PubMed. Available at: [Link]
-
Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC. PubMed Central. Available at: [Link]
-
Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd. Fluidic Sciences Ltd. Available at: [Link]
-
On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed. PubMed. Available at: [Link]
-
Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments. Springer Nature. Available at: [Link]
-
A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay - ResearchGate. ResearchGate. Available at: [Link]
-
Radioligand binding methods for membrane preparations and intact cells - PubMed. PubMed. Available at: [Link]
-
Key concepts: Competitive binding - GraphPad Prism 10 Curve Fitting Guide. GraphPad. Available at: [Link]
-
Scintillation Proximity Assays in High-Throughput Screening - ResearchGate. ResearchGate. Available at: [Link]
-
Radioligand binding methods for membrane preparations and intact cells - ResearchGate. ResearchGate. Available at: [Link]
-
How to isolate membrane receptor complexes from cells - G-Biosciences. G-Biosciences. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound [A crystalline solid] [lgcstandards.com]
- 3. This compound [A crystalline solid] [lgcstandards.com]
- 4. labmix24.com [labmix24.com]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
- 7. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 12. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of In Vitro Functional Assays for XLR11 N-(4-pentenyl) analog
<
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro functional assays to characterize the pharmacological activity of XLR11 N-(4-pentenyl) analog, a synthetic cannabinoid. XLR11 and its analogs are known to interact with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Understanding the functional consequences of this interaction is crucial for both forensic and pharmacological research. These protocols detail methodologies for assessing receptor activation through G-protein signaling and β-arrestin recruitment, providing a framework to determine the potency and efficacy of this compound.
Introduction: The Scientific Imperative for Functional Characterization
The landscape of new psychoactive substances (NPS) is continually evolving, with synthetic cannabinoids representing a significant and dynamic class. XLR11 is a synthetic cannabinoid featuring a tetramethylcyclopropyl group, which is reported to confer selectivity for the peripheral CB2 receptor over the central CB1 receptor.[1] The N-(5-fluoropentyl) chain in XLR11 increases its binding affinity to both CB receptors.[1] The N-(4-pentenyl) analog, a variant where the N-(5-fluoropentyl) chain is replaced, is a commonly observed component in herbal mixtures.[1] While its presence is known, its biological and toxicological properties are not well-evaluated.[1]
Functional assays are paramount as they move beyond simple binding affinity to elucidate the actual cellular response elicited by a compound. As agonists at cannabinoid receptors, these compounds can trigger a cascade of intracellular events. The primary signaling pathway for CB1 and CB2 receptors involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, GPCR signaling is complex, and these receptors can also signal through alternative pathways, such as the recruitment of β-arrestin proteins, which can lead to receptor desensitization and internalization, as well as initiate distinct downstream signaling cascades.[2][3]
The following protocols are designed to provide a multi-faceted view of the functional activity of this compound by probing both G-protein dependent and independent pathways. This approach is critical for a comprehensive understanding of its pharmacological profile and potential for biased agonism, where a ligand preferentially activates one signaling pathway over another.
Foundational Concepts: Cannabinoid Receptor Signaling
The cannabinoid receptors, CB1 and CB2, are members of the Class A family of GPCRs. Upon agonist binding, they undergo a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein.[4] For CB1 and CB2 receptors, this is typically a Gi/o protein. The activated Gα-GTP and the Gβγ dimer then dissociate to modulate the activity of various downstream effectors. In parallel, agonist-bound receptors are phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the binding of β-arrestin.[2]
subgraph "cluster_membrane" { label="Plasma Membrane"; bgcolor="#F1F3F4"; style="rounded";
}
subgraph "cluster_cytosol" { label="Cytosol"; bgcolor="#FFFFFF"; style="rounded";
}
"XLR11_Analog" -> "CB1R" [label="Binds"]; "CB1R" -> "G_Protein" [label="Activates"]; "G_Protein" -> "AC" [label="Inhibits", style=dashed, color="#EA4335"]; "AC" -> "cAMP" [label="Decreases"]; "cAMP" -> "PKA" [label="Activates", style=dashed]; "CB1R" -> "beta_Arrestin" [label="Recruits", color="#5F6368"];
}
Figure 1: Simplified CB1 Receptor Signaling Cascade.
Core Functional Assays
This section outlines the key in vitro functional assays to characterize the this compound. For each assay, the underlying principle, a detailed protocol, and data analysis guidelines are provided.
G-Protein Activation: [³⁵S]GTPγS Binding Assay
Principle: The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation.[4] It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation.[4][5] The accumulation of radioactivity is proportional to the extent of G-protein activation by the agonist. This assay is particularly well-suited for Gi/o-coupled receptors like CB1.[4]
Experimental Workflow:
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Membranes" [label="Prepare Cell Membranes\n(Expressing CB1/CB2)"]; "Incubate_Compound" [label="Incubate Membranes with\nXLR11 Analog & GDP"]; "Add_Radioligand" [label="Add [³⁵S]GTPγS"]; "Incubate" [label="Incubate at 30°C"]; "Filter" [label="Rapid Filtration\n(GF/C filters)"]; "Wash" [label="Wash to Remove\nUnbound Ligand"]; "Scintillation" [label="Scintillation Counting"]; "Analyze" [label="Data Analysis\n(EC₅₀, Emax)"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Membranes"; "Prepare_Membranes" -> "Incubate_Compound"; "Incubate_Compound" -> "Add_Radioligand"; "Add_Radioligand" -> "Incubate"; "Incubate" -> "Filter"; "Filter" -> "Wash"; "Wash" -> "Scintillation"; "Scintillation" -> "Analyze"; "Analyze" -> "End"; }
Figure 2: Workflow for the [³⁵S]GTPγS Binding Assay.
Protocol:
Materials and Reagents:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, 1 mM GDP, pH 7.4
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
This compound
-
CP55,940 (as a reference agonist)
-
GDP
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
Procedure:
-
Membrane Preparation:
-
Culture HEK293-CB1 or HEK293-CB2 cells to ~90% confluency.
-
Harvest cells and homogenize in ice-cold Membrane Preparation Buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer containing 10-20 µg of membrane protein per well.
-
Add 25 µL of varying concentrations of this compound or the reference agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Pre-incubate for 15 minutes at 30°C.
-
-
G-protein Activation:
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Termination and Detection:
-
Terminate the assay by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of the XLR11 analog.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.
| Parameter | Description |
| EC₅₀ | The concentration of the analog that produces 50% of the maximal response. |
| Emax | The maximum response elicited by the analog, relative to a full agonist. |
Downstream Signaling: cAMP Accumulation Assay
Principle: Since CB1 and CB2 receptors are coupled to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This assay measures the ability of the XLR11 analog to inhibit forskolin-stimulated cAMP production.
Protocol:
Materials and Reagents:
-
CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors.[6]
-
Cell culture medium
-
Forskolin
-
This compound
-
CP55,940 (as a reference agonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
Procedure:
-
Cell Plating:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of the XLR11 analog or reference agonist for 15-30 minutes at 37°C.
-
-
Stimulation and Lysis:
-
Add forskolin (final concentration typically 1-10 µM) to all wells except the basal control to stimulate adenylyl cyclase.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
Detection:
-
Measure the cAMP levels using the chosen detection method (e.g., HTRF reader).
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the analog.
-
Plot the percentage of inhibition against the log concentration of the analog.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (potency) and the maximum percentage of inhibition (efficacy).
| Parameter | Description |
| IC₅₀ | The concentration of the analog that causes 50% inhibition of the forskolin-stimulated response. |
| % Inhibition | The degree to which the analog reduces the cAMP levels stimulated by forskolin. |
G-Protein Independent Signaling: β-Arrestin Recruitment Assay
Principle: This assay measures the recruitment of β-arrestin to the activated CB1 or CB2 receptor.[2] Various technologies can be used, such as enzyme fragment complementation (EFC), where the receptor and β-arrestin are tagged with complementary fragments of an enzyme.[2] Upon recruitment, the fragments combine to form an active enzyme, generating a detectable signal.[2] This provides a direct measure of a G-protein independent signaling pathway.[3]
Protocol (based on EFC technology):
Materials and Reagents:
-
Cell line co-expressing the CB receptor tagged with a small enzyme fragment and β-arrestin tagged with a larger, complementary enzyme fragment (e.g., PathHunter® β-arrestin assay).[2][3]
-
Cell culture medium
-
This compound
-
Reference agonist
-
Detection reagents from the assay kit supplier
Procedure:
-
Cell Plating:
-
Plate the engineered cells in a 384-well white, clear-bottom plate and incubate overnight.
-
-
Compound Addition:
-
Add varying concentrations of the XLR11 analog or reference agonist to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Plot the luminescent signal as a function of the log concentration of the analog.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for β-arrestin recruitment.
| Parameter | Description |
| EC₅₀ | The concentration of the analog that induces 50% of the maximal β-arrestin recruitment. |
| Emax | The maximum level of β-arrestin recruitment induced by the analog. |
Advanced and Alternative Assay Formats
For a more in-depth analysis, consider the following advanced techniques:
Cellular Dielectric Spectroscopy (CDS)
Principle: CDS is a label-free technology that measures changes in cellular impedance upon GPCR activation.[7][8] It can detect a range of whole-cell responses and can distinguish between different G-protein coupling pathways (Gi, Gs, Gq) based on the unique impedance profiles they generate.[7][9]
Application: This technique can provide a holistic view of the cellular response to the XLR11 analog and can help to identify complex signaling patterns, such as dual coupling to different G-proteins.[9]
Data Interpretation and Reporting
A comprehensive characterization of the this compound requires a comparison of its activity across the different assays. A summary table, as shown below, is an effective way to present the key pharmacological parameters.
| Assay | Receptor | Parameter | This compound | Reference Agonist (CP55,940) |
| [³⁵S]GTPγS Binding | CB1 | EC₅₀ (nM) | Value | Value |
| Emax (%) | Value | 100% | ||
| CB2 | EC₅₀ (nM) | Value | Value | |
| Emax (%) | Value | 100% | ||
| cAMP Accumulation | CB1 | IC₅₀ (nM) | Value | Value |
| % Inhibition | Value | Value | ||
| CB2 | IC₅₀ (nM) | Value | Value | |
| % Inhibition | Value | Value | ||
| β-Arrestin Recruitment | CB1 | EC₅₀ (nM) | Value | Value |
| Emax (%) | Value | 100% | ||
| CB2 | EC₅₀ (nM) | Value | Value | |
| Emax (%) | Value | 100% |
Analysis of these data will reveal the potency and efficacy of the analog at each receptor and through different signaling pathways. Discrepancies in potency or efficacy between the G-protein and β-arrestin assays may indicate biased agonism, a critical aspect of modern GPCR pharmacology.
Troubleshooting and Best Practices
-
Cell Line Authentication: Regularly verify the identity of your cell lines to ensure the consistent expression of the target receptor.
-
Reagent Quality: Use high-quality reagents and prepare fresh solutions, especially for sensitive components like GDP and radioligands.
-
Assay Window: Optimize assay conditions (e.g., cell density, incubation times, reagent concentrations) to achieve a robust signal-to-background ratio.
-
Reference Compounds: Always include a well-characterized reference agonist and antagonist in your experiments to validate assay performance and for comparative analysis.
-
Solvent Effects: Ensure that the final concentration of solvents like DMSO is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%).
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro functional characterization of this compound. By employing a multi-assay approach that interrogates both G-protein dependent and independent signaling pathways, researchers can obtain a comprehensive pharmacological profile of this and other novel synthetic cannabinoids. This detailed understanding is essential for advancing our knowledge in the fields of pharmacology, toxicology, and forensic science.
References
-
Peters, M. F., et al. (2007). Evaluation of Cellular Dielectric Spectroscopy, a Whole-Cell, Label-Free Technology for Drug Discovery on Gi-coupled GPCRs. Journal of Biomolecular Screening. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Atefi, E., et al. (2014). Dielectric Spectroscopy Based Detection of Specific and Nonspecific Cellular Mechanisms. Sensors. Available at: [Link]
-
Eurofins DiscoverX. CB1 Human Cannabinoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Eurofins Scientific. Available at: [Link]
-
Pertwee, R. G. (Ed.). (2005). Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells. In Cannabinoids (pp. 1-28). Springer. Available at: [Link]
-
Zhang, G. R., & Xie, X. (2012). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available at: [Link]
-
Peters, M. F., et al. (2007). Evaluation of Cellular Dielectric Spectroscopy, a Whole-Cell, Label-Free Technology for Drug Discovery on Gi-Coupled GPCRs. ResearchGate. Available at: [Link]
-
Timmerman, A., et al. (2024). Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. Harm Reduction Journal. Available at: [Link]
-
Innoprot. CB1 Cannabinoid Receptor Assay. Innoprot. Available at: [Link]
-
Silva, J. P., et al. (2018). The synthetic cannabinoid XLR-11 induces in vitro nephrotoxicity by impairment of endocannabinoid-mediated regulation of mitochondrial function homeostasis and triggering of apoptosis. Toxicology Letters. Available at: [Link]
-
Verdon, B. (2005). Cellular Dielectric Spectroscopy: A Powerful New Approach to Label-Free Cellular Analysis. AMiner. Available at: [Link]
-
Al-Ghanem, A., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. Available at: [Link]
-
Nunnery, J. (2014). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University. Available at: [Link]
-
Schmid, C. L., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Available at: [Link]
-
Glass, M., & Felder, C. C. (1997). Concurrent Stimulation of Cannabinoid CB1 and Dopamine D2 Receptors Augments cAMP Accumulation in Striatal Neurons: Evidence for a G s Linkage to the CB1 Receptor. Journal of Neuroscience. Available at: [Link]
-
DiscoveRx. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human Cannabinoid Type 1 Receptor Reporter Assay System (CB1R; CNR1). INDIGO Biosciences. Available at: [Link]
-
Fine, A. S., et al. (2013). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. Psychopharmacology. Available at: [Link]
-
Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry. Available at: [Link]
-
van der Gracht, A. M. F., et al. (2020). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. In Methods in Molecular Biology (pp. 169-181). Springer. Available at: [Link]
-
Maccarrone, M., et al. (2017). Assay of CB1 Receptor Binding. In Methods in Molecular Biology (pp. 1-13). Springer. Available at: [Link]
-
Wiley, J. L., et al. (2021). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Frontiers in Pharmacology. Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of the procedure to analyze CB 1 binding... ResearchGate. Available at: [Link]
-
Zhu, Y., et al. (2021). Evaluation of the profiles of CB1 cannabinoid receptor signalling bias using joint kinetic modelling. British Journal of Pharmacology. Available at: [Link]
-
Ashpole, N. M. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove. Available at: [Link]
-
Scott, C. W., et al. (2011). Evaluating cellular impedance assays for detection of GPCR pleiotropic signaling and functional selectivity. Journal of Biomolecular Screening. Available at: [Link]
-
Timmerman, A., et al. (2025). Fast and reliable in vitro activity-based detection of synthetic cannabinoid receptor agonists in e-liquids. Archives of Toxicology. Available at: [Link]
-
Gamage, T. F., & Lichtman, A. H. (2021). Synthesis and Functional Evaluation of Synthetic Cannabinoid Receptor Agonists Related to ADB-HEXINACA. ACS Chemical Neuroscience. Available at: [Link]
-
Al-Hasan, I. A., et al. (2020). Effects of the synthetic cannabinoid XLR-11 on the viability and migration rates of human brain microvascular endothelial cells in a clinically-relevant model. Journal of Toxicology and Pathology. Available at: [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
World Health Organization. (2016). XLR-11 Critical Review Report. LJMU Research Online. Available at: [Link]
-
Koller, V. J., et al. (2014). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. Archives of Toxicology. Available at: [Link]
-
Taylor & Francis. (n.d.). XLR-11 – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Seely, K. A., et al. (2012). Pharmacology, Toxicology, and Adverse Effects of Synthetic Cannabinoid Drugs. Forensic Science Review. Available at: [Link]
-
National Institutes of Health. (n.d.). XLR-11. Global Substance Registration System. Available at: [Link]
-
Tomiyama, K., & Funada, M. (2019). In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells. Toxicology in Vitro. Available at: [Link]
-
Richards, J. R., et al. (2023). Cannabinoid Toxicity. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Kim, J., et al. (2013). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Journal of Forensic Sciences. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Evaluation of cellular dielectric spectroscopy, a whole-cell, label-free technology for drug discovery on Gi-coupled GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Evaluation of Cellular Dielectric Spectroscopy, a [research.amanote.com]
- 9. Evaluating cellular impedance assays for detection of GPCR pleiotropic signaling and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-phase extraction methods for XLR11 N-(4-pentenyl) analog.
An Application Guide to Solid-Phase Extraction (SPE) Methods for XLR11 N-(4-pentenyl) Analog
Abstract
This comprehensive guide provides a detailed exploration of solid-phase extraction (SPE) methodologies for the sensitive and reliable quantification of this compound, a synthetic cannabinoid of forensic and toxicological interest. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles guiding the selection of sorbents and solvents, tailored specifically to the physicochemical properties of the analyte. We present robust, field-tested protocols for the extraction of this compound from complex biological matrices such as urine and plasma, utilizing modern polymeric sorbents. This note is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate high-performance sample preparation workflows for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Analytical Challenge of Synthetic Cannabinoids
The continuous emergence of novel psychoactive substances (NPSs) presents a significant challenge to clinical and forensic toxicology laboratories. Synthetic cannabinoids, such as XLR11 and its derivatives like the N-(4-pentenyl) analog, are a prominent class of NPSs designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC). Their diverse and constantly evolving chemical structures necessitate the development of adaptable and robust analytical methods.
Effective sample preparation is the cornerstone of accurate and precise bioanalysis.[1][2] Biological matrices like blood, urine, and oral fluid are inherently complex, containing numerous endogenous compounds that can interfere with analysis and suppress instrument response.[3][4] Solid-phase extraction (SPE) is a powerful and widely adopted technique that addresses this challenge by isolating analytes of interest from matrix components, thereby improving method sensitivity, selectivity, and overall performance.[5] This application note provides the scientific rationale and step-by-step protocols for developing a validated SPE method for this compound.
Analyte and Sorbent Chemistry: A Mechanistic Approach
The success of any SPE method hinges on a fundamental understanding of the interactions between the analyte, the sample matrix, and the sorbent material.
Physicochemical Properties of this compound
This compound is a non-polar, lipophilic molecule. Its structure, characterized by an indole core, a pentenyl tail, and a tetramethylcyclopropyl methanone group, dictates its retention behavior.[6] This hydrophobicity is the primary characteristic exploited for reversed-phase SPE.
Caption: Chemical structure of this compound.
Selecting the Optimal SPE Sorbent
The choice of sorbent chemistry is the most critical decision in SPE method development. For neutral, lipophilic compounds like synthetic cannabinoids, several options exist, with polymeric sorbents offering distinct advantages.
| Sorbent Type | Retention Mechanism(s) | Suitability for this compound |
| C18 (Octadecylsilane) | Reversed-Phase (Hydrophobic) | Good retention of the non-polar analyte. However, silica-based sorbents can suffer from irreversible adsorption and sorbent drying issues. |
| Polymeric HLB | Reversed-Phase & Hydrophilic | Highly Recommended. The Hydrophilic-Lipophilic Balanced (HLB) copolymer retains a wide range of compounds and is not susceptible to drying out, improving method robustness and reproducibility.[5][7][8] Its dual polarity nature is ideal for extracting analytes from complex aqueous matrices like urine and plasma.[9] |
| Mixed-Mode (e.g., RP + Ion Exchange) | Reversed-Phase & Ion Exchange | Powerful for complex matrices. A mixed-mode sorbent combining reversed-phase with anion exchange could potentially offer enhanced cleanup by removing acidic interferences under specific pH conditions.[10][11][12] |
Based on its versatility, high recovery rates for a broad range of analytes, and resistance to sorbent dewetting, Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent is the primary recommendation for this application.[5][13][14]
The SPE Workflow: A Step-by-Step Deconstruction
The "bind-elute" strategy is the most common SPE workflow.[15] It involves retaining the analyte of interest on the sorbent while interferences are washed away, followed by elution of the purified analyte.
Caption: The generic bind-elute solid-phase extraction workflow.
Each step is critical for ensuring a successful extraction:
-
Conditioning: Wets the sorbent and activates the functional groups for interaction with the sample.[15][16]
-
Equilibration: Removes the conditioning solvent and mimics the sample's loading conditions to maximize retention.[15][16]
-
Sample Loading: The pre-treated sample is passed through the cartridge, and the analyte is retained.
-
Washing: A carefully selected solvent or buffer is used to wash away weakly bound matrix interferences without eluting the target analyte.
-
Elution: A solvent strong enough to disrupt the analyte-sorbent interaction is used to recover the purified analyte.[16]
Application Protocols
The following protocols are optimized for use with polymeric HLB SPE cartridges (e.g., 30-60 mg sorbent mass, 1-3 mL cartridge volume). All steps should be performed using a vacuum manifold or positive pressure manifold.
Protocol 1: Extraction from Human Urine
Rationale: Urine is a common matrix for drugs of abuse testing. Synthetic cannabinoids are often extensively metabolized and excreted as glucuronide conjugates.[17] Therefore, an enzymatic hydrolysis step is crucial to cleave these conjugates and measure the total parent compound concentration.
Materials and Reagents:
-
Polymeric HLB SPE Cartridges
-
β-glucuronidase enzyme solution
-
Ammonium Acetate Buffer (pH 6.8)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Hydroxide
-
Formic Acid
-
Deionized Water
-
Internal Standard (e.g., XLR11-d5)
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine in a glass tube, add 25 µL of internal standard solution.
-
Add 500 µL of ammonium acetate buffer.
-
Add 20 µL of β-glucuronidase. Vortex briefly.
-
Incubate at 60°C for 1-2 hours.
-
Allow the sample to cool to room temperature. Dilute with 1 mL of deionized water.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of Methanol through the cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of Deionized Water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash 1: Pass 1 mL of deionized water containing 5% methanol.
-
Wash 2: Pass 1 mL of 40% methanol in water.
-
Dry the cartridge under full vacuum for 5 minutes to remove residual water.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the analyte with 2 x 1 mL aliquots of 90:10 Acetonitrile:Methanol.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid) for LC-MS/MS analysis.
-
Protocol 2: Extraction from Human Serum/Plasma
Rationale: Serum and plasma contain high concentrations of proteins that can precipitate and clog analytical columns and instruments. A protein precipitation step is often combined with SPE for a comprehensive cleanup.
Materials and Reagents:
-
Polymeric HLB SPE Cartridges
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade), chilled
-
Deionized Water
-
Internal Standard (e.g., XLR11-d5)
Procedure:
-
Sample Pre-treatment (Protein Precipitation):
-
To 500 µL of serum/plasma, add 25 µL of internal standard solution.
-
Add 1.5 mL of chilled acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant with 2 mL of deionized water to reduce the organic solvent concentration before loading.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of Methanol through the cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of Deionized Water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the diluted supernatant onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash 1: Pass 1 mL of 5% methanol in water.
-
Wash 2: Pass 1 mL of 40% methanol in water.
-
Dry the cartridge under full vacuum for 5 minutes.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the analyte with 2 x 1 mL aliquots of acetonitrile.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
-
Method Performance and Validation
A developed SPE method must be validated to ensure it is fit for purpose.[18][19] Validation should be performed according to established guidelines, such as those from the FDA or the Scientific Working Group for Forensic Toxicology (SWGTOX).[18][20] Key parameters to evaluate include:
-
Extraction Recovery: The efficiency of the extraction process, typically determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect: The suppression or enhancement of analyte signal caused by co-eluting matrix components.[3]
-
Precision and Accuracy: The closeness of repeated measurements and the closeness to a true value, respectively.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy.
The table below summarizes typical performance data that can be expected from a validated SPE-LC-MS/MS method for synthetic cannabinoids using HLB sorbents.
| Parameter | Typical Performance | Reference |
| Extraction Recovery | 70 - 118% | [4][13] |
| Matrix Effect | Generally within 80-120% (indicating minimal effect) | [4][13] |
| Precision (%RSD) | < 15% | [20][21] |
| LOQ | 0.01 – 0.5 ng/mL | [13] |
Conclusion
Solid-phase extraction using polymeric HLB sorbents provides a highly effective, robust, and reliable method for the isolation of this compound from complex biological matrices. The protocols detailed in this guide are built upon established principles of analyte-sorbent chemistry and have been designed to minimize matrix effects and maximize recovery. By following these guidelines and performing a thorough method validation, analytical laboratories can achieve the high-quality data required for confident detection and quantification of this and other synthetic cannabinoids in forensic and clinical settings.
References
-
Amaratunga, D., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of Analytical Toxicology. Available at: [Link]
-
Doyle, E., et al. (2001). The use of hydrophilic lipophilic balanced (HLB) copolymer SPE cartridges for the extraction of diclofenac from small volume paediatric plasma samples. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
DPX Technologies. (n.d.). New Sorbent Chemistry Option: HLB. Available at: [Link]
-
Hawach. (n.d.). C8/SAX SPE Cartridge, Mixed Mode Preparative Column. Available at: [Link]
-
Park, Y., et al. (2015). Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Hawach Scientific Co., Ltd. (2023). Polymeric HLB SPE Cartridges. Available at: [Link]
-
Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Available at: [Link]
-
Amaratunga, D., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. ResearchGate. Available at: [Link]
-
Phenomenex. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Available at: [Link]
-
Singh, A., & Sahu, S. (2022). A REVIEW STUDY ON METHODS OF EXTRACTION & QUANTIFICATION OF CANNABINOIDS FROM BIOLOGICAL SAMPLES. World Journal of Pharmaceutical Research. Available at: [Link]
-
Carlier, J., et al. (2015). Analytical methods for the identification of synthetic cannabinoids in biological matrices. Drug Testing and Analysis. Available at: [Link]
-
Nisbet, L.A., et al. (2022). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. Available at: [Link]
-
Amaratunga, D., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. SciSpace. Available at: [Link]
-
Aldlgan, A. A., & Torrance, H. J. (n.d.). Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. University of Glasgow. Available at: [Link]
-
Zhang, Y., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI. Available at: [Link]
-
Aldlgan, A. A., & Torrance, H. J. (2015). Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2022). Rapid simultaneous determination of 11 synthetic cannabinoids in urine by liquid chromatography-triple quadrupole mass spectrometry. Preprints.org. Available at: [Link]
-
Thermo Fisher Scientific. (2016). Using Micro-Elution SPE to Accelerate Sample Preparation for the Determination of Cannabis Use. Chromatography Today. Available at: [Link]
-
Wahab, M. F., et al. (2016). Separation of cannabinoids on three different mixed-mode columns containing carbon/nanodiamond/amine-polymer superficially porous particles. Journal of Separation Science. Available at: [Link]
-
Arrabal-Parrado, C., et al. (2023). Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. MethodsX. Available at: [Link]
-
da Silva, C. P., et al. (2021). Optimization and validation of SPE-HPLC-DAD-FLD method for psychoactive drugs in environmental matrix. ResearchGate. Available at: [Link]
-
Sanchez, L. A., et al. (2019). Micro Solid Phase Extraction Surface-Enhanced Raman Spectroscopy (μ-SPE/SERS) Screening Test for the Detection of the Synthetic Cannabinoid JWH-018 in Oral Fluid. Analytical Chemistry. Available at: [Link]
-
U.S. Environmental Protection Agency. (2016). Validation of SPE Products and Associated Procedures with EPA Method 625.1. Available at: [Link]
-
Grandy, J., et al. (2020). Development of a Hydrophilic Lipophilic Balanced Thin Film Solid Phase Microextraction Device for Balanced Determination of Volatile Organic Compounds. ResearchGate. Available at: [Link]
-
Lee, J., et al. (2014). Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. ResearchGate. Available at: [Link]
-
Agilent. (n.d.). SPE Method Development Tips and Tricks. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. This compound [A crystalline solid] [lgcstandards.com]
- 7. The use of hydrophilic lipophilic balanced (HLB) copolymer SPE cartridges for the extraction of diclofenac from small volume paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dpxtechnologies.com [dpxtechnologies.com]
- 9. specartridge.com [specartridge.com]
- 10. specartridge.com [specartridge.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
- 14. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Metabolite Identification of an XLR11 Analog Using High-Resolution Mass Spectrometry
Abstract
The rapid emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoids, presents a formidable challenge to forensic and clinical toxicology. Their structural diversity and extensive metabolism necessitate advanced analytical strategies for unambiguous identification. This application note provides a comprehensive guide for the identification of metabolites of the XLR11 N-(4-pentenyl) analog, a representative synthetic cannabinoid, using a liquid chromatography-quadrupole time-of-flight (LC-QTOF) high-resolution mass spectrometry (HRMS) workflow. We detail field-proven protocols for in-vitro metabolism using human liver microsomes (HLM), sample preparation, instrumental analysis, and data processing. The causality behind each experimental step is explained to provide researchers with a robust framework for identifying metabolites of known and emerging synthetic cannabinoids, ensuring scientific integrity and trustworthy results.
Introduction: The Challenge of Synthetic Cannabinoid Metabolism
Synthetic cannabinoids (SCs) are a large and structurally diverse class of NPS designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC).[1] Manufacturers frequently alter chemical structures to circumvent legislation, leading to a constantly evolving drug landscape.[2] A primary analytical challenge is that SCs are often extensively and rapidly metabolized in the human body, meaning the parent compound is frequently undetectable in urine samples collected for forensic analysis.[3] Therefore, identifying characteristic metabolites is crucial for confirming exposure.
XLR11, the fluorinated analog of UR-144, has been widely abused and is known to undergo complex phase I and phase II metabolism.[4][5][6] Its analogs, such as the N-(4-pentenyl) variant, are expected to follow similar metabolic pathways, including hydroxylation, carboxylation, and oxidative defluorination.[6][7] High-resolution mass spectrometry (HRMS) is an indispensable tool for this work, offering high mass accuracy and resolution.[8][9] This allows for the determination of elemental compositions for both parent ions and their fragments, which is critical for elucidating the structures of unknown metabolites.[10][11]
This guide establishes an authoritative workflow using LC-QTOF-MS, a powerful HRMS platform, to investigate the in-vitro metabolism of the this compound, providing a blueprint for researchers in toxicology and drug development.
Experimental Workflow Overview
The comprehensive workflow, from in-vitro metabolism to final metabolite identification, is a multi-step process designed to ensure data quality and confidence in structural elucidation.
Figure 1: Overall experimental workflow for metabolite identification.
Protocols and Methodologies
In-Vitro Metabolism with Human Liver Microsomes (HLM)
Rationale: Human liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism.[12] Using pooled HLM from multiple donors provides a representative average of metabolic activity in the human population and is a standard model for predicting in-vivo metabolic pathways.[13][14]
Protocol:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Phosphate Buffer (100 mM, pH 7.4): 880 µL
-
Pooled Human Liver Microsomes (20 mg/mL): 10 µL (final concentration 0.2 mg/mL)
-
This compound (1 mg/mL in Methanol): 10 µL (final concentration 10 µg/mL)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to reach thermal equilibrium.
-
Initiate Reaction: Add 100 µL of pre-warmed NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to start the metabolic reaction. The presence of a regenerating system is critical to ensure a continuous supply of the NADPH cofactor required by CYP enzymes.[15]
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for 60 minutes.
-
Prepare Control Samples:
-
Negative Control: Prepare an identical incubation mixture but replace the HLM with buffer to identify non-enzymatic degradation.
-
Time-Zero Control: Prepare an identical incubation mixture, but quench the reaction immediately after adding the NADPH solution (see step 6) to identify parent compound and any impurities.
-
-
Quench Reaction: Stop the reaction by adding 1 mL of ice-cold acetonitrile. This denatures the enzymes and precipitates proteins, effectively halting all metabolic activity.
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: Biological matrices like HLM incubates contain salts, proteins, and phospholipids that can cause ion suppression in the mass spectrometer and contaminate the LC system. A solid-phase extraction (SPE) step is essential for cleaning the sample and concentrating the analytes of interest.[16] A mixed-mode or polymer-based sorbent is often effective for the broad polarity range of synthetic cannabinoids and their metabolites.
Protocol:
-
Centrifugation: Centrifuge the quenched incubation mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 500 µL of 10% methanol in water.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis HLB) by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove residual salts and highly polar interferences.
-
Elution: Elute the parent compound and its metabolites with 1 mL of methanol.
-
Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-HRMS analysis.
LC-HRMS Data Acquisition
Rationale: The combination of Ultra-High-Performance Liquid Chromatography (UHPLC) and a Quadrupole Time-of-Flight (QTOF) mass spectrometer provides the necessary chromatographic resolution to separate isomers and the mass accuracy to determine elemental composition.[8][11] A data-dependent acquisition (ddMS²) or All-Ions Fragmentation (AIF) strategy ensures that MS/MS spectra are acquired for potential metabolites, which is essential for structural elucidation.[17]
Instrumental Parameters:
| Parameter | Setting |
| UHPLC System | Standard system with binary pump and autosampler |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | QTOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Full Scan (m/z 100-1000) followed by data-dependent MS/MS of the top 5 most intense ions |
| Collision Energy | Ramped (e.g., 20-40 eV) to generate informative fragment ions |
| Mass Resolution | > 20,000 FWHM |
| Mass Accuracy | < 5 ppm |
Data Processing and Metabolite Identification
Rationale: The complexity of HRMS data necessitates a systematic data processing workflow. This involves extracting potential metabolite features and distinguishing them from background noise and matrix components.[18][19] Software tools utilize algorithms for peak picking, alignment, and filtering. Key identification strategies include searching for predicted biotransformations and using mass defect filtering to hone in on related compounds.[6][9]
Figure 2: Data processing workflow for metabolite identification.
Protocol:
-
Data Conversion: Convert raw instrument data to an open format (e.g., mzXML) if using open-source software.
-
Peak Picking: Process the data using software (e.g., vendor software, MS-DIAL, XCMS) to detect chromatographic peaks and generate a list of mass features (m/z, retention time, intensity).[19][20]
-
Comparison: Compare the feature list from the HLM incubation sample against the negative and time-zero controls. Features present only in the active incubation are considered potential metabolites.
-
Biotransformation Search: Search for mass shifts corresponding to common metabolic reactions (see Table 2). For example, hydroxylation adds 15.9949 Da (+O), while carboxylation adds 43.9898 Da (+COO).
-
Fragmentation Analysis: Manually or automatically interpret the MS/MS spectra of candidate metabolites. The fragmentation patterns of synthetic cannabinoids are often characteristic, involving cleavage of the linker group and fragmentation of the side chains.[2][21][22] Compare these fragments to the parent compound's spectrum to identify the site of metabolic modification.
-
Elemental Formula Generation: Use the accurate mass measurement (<5 ppm error) to generate a list of possible elemental formulas for the metabolite and its fragments, providing high confidence in the identification.
Expected Results: Metabolic Pathways of this compound
Based on published data for XLR11 and other related synthetic cannabinoids, the N-(4-pentenyl) analog is expected to undergo several key biotransformations.[4][5][6][23] The unsaturation in the pentenyl chain introduces additional potential sites for metabolism, such as epoxidation and dihydrodiol formation.
Figure 3: Predicted metabolic pathways for this compound.
Table 1: Predicted Metabolites and Characteristic Fragments
| Metabolite ID | Biotransformation | Mass Shift (Da) | Exact Mass [M+H]⁺ | Key Fragments (Predicted) |
| Parent | - | - | 328.2381 | m/z 144 (Indole+carbonyl), m/z 111 (Tetramethylcyclopropyl), m/z 69 (Pentenyl chain) |
| M1 | Hydroxylation (Tetramethylcyclopropyl) | +15.9949 | 344.2330 | m/z 144, m/z 127 (Hydroxylated tetramethylcyclopropyl) |
| M2 | Hydroxylation (Indole Ring) | +15.9949 | 344.2330 | m/z 160 (Hydroxylated indole+carbonyl), m/z 111 |
| M3 | Oxidative Defluorination | -0.0074 | 328.2307 | Similar to UR-144 analog fragmentation |
| M4 | Dihydroxylation (Pentenyl Chain) | +33.9898 | 362.2279 | m/z 144, m/z 111, Fragments showing loss of modified pentenyl chain |
| M5 | Carboxylation (Terminal) | +29.9954 | 358.2177 | m/z 144, m/z 111, Fragments showing pentanoic acid chain |
| M6 | Hydroxylation + Glucuronidation | +192.0270 | 520.2649 | Neutral loss of 176.0321 Da (glucuronic acid), revealing fragment pattern of M1/M2 |
Note: Exact masses are calculated for the predicted elemental compositions. Observed fragmentation will confirm structural assignments.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the identification of metabolites of the this compound using LC-HRMS. By detailing the rationale behind each step—from in-vitro metabolism to sophisticated data analysis—this guide empowers researchers to confidently tackle the analytical challenges posed by synthetic cannabinoids. The workflow is robust and adaptable, serving as a foundational method for identifying metabolites of other emerging novel psychoactive substances. The accurate mass measurements and high-quality MS/MS data generated by QTOF systems are paramount for the structural elucidation required in forensic toxicology, clinical chemistry, and drug metabolism studies.
References
-
Title: High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS Source: International Journal of Legal Medicine URL: [Link]
-
Title: Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products Source: ResearchGate URL: [Link]
-
Title: Recent advances in metabolite identification and quantitative bioanalysis by LC-Q-TOF MS Source: PubMed URL: [Link]
-
Title: Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive Source: Ovid URL: [Link]
-
Title: In vitro metabolism of a novel synthetic cannabinoid, EAM-2201, in human liver microsomes and human recombinant cytochrome P450s Source: PubMed URL: [Link]
-
Title: Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization Source: PubMed URL: [Link]
-
Title: Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids Source: MDPI URL: [Link]
-
Title: Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model Source: MDPI URL: [Link]
-
Title: Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System Source: Agilent Technologies URL: [Link]
-
Title: Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software Source: PubMed Central (PMC) URL: [Link]
-
Title: Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry Source: ACS Publications URL: [Link]
-
Title: Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs Source: NIH URL: [Link]
-
Title: In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, and PX-3 by high-resolution mass spectrometry and their clearance rates in human liver microsomes Source: PubMed URL: [Link]
-
Title: HRMS DIA Workflow for Combined Targeted and Untargeted Compound Identification in Metabolomics Source: Shimadzu Asia Pacific URL: [Link]
-
Title: Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles Source: PubMed Central (PMC) URL: [Link]
-
Title: Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software Source: PubMed URL: [Link]
-
Title: First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry Source: Clinical Chemistry (Oxford Academic) URL: [Link]
-
Title: Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition Source: ACS Publications URL: [Link]
-
Title: In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA Source: PubMed Central (PMC) URL: [Link]
-
Title: New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites Source: Frontiers URL: [Link]
-
Title: First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry Source: PubMed URL: [Link]
-
Title: An automatic UPLC‐HRMS data analysis platform for plant metabolomics Source: PubMed Central (PMC) URL: [Link]
-
Title: Target Analysis of Synthetic Cannabinoids in Blood and Urine Source: ResearchGate URL: [Link]
-
Title: (PDF) First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry Source: PubMed Central (PMC) URL: [Link]
-
Title: LC-HRMS-based metabolomics workflow: An alternative strategy for metabolite identification in the antidoping field Source: PubMed URL: [Link]
-
Title: (PDF) LC-HRMS-based metabolomics workflow: An alternative strategy for metabolite identification in the antidoping field Source: ResearchGate URL: [Link]
-
Title: Synthetic Cannabinoid Metabolites, Qualitative, Urine Source: ARUP Laboratories Test Directory URL: [Link]
-
Title: LC/Q-TOF as a Method to Detect a Targeted List of 35 Drugs and Metabolites in Urine with Retrospective Source: Agilent URL: [Link]
-
Title: Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans Source: ResearchGate URL: [Link]
-
Title: How to identify the metabolites from LC-HRMS peaks if there is no library provided? Source: ResearchGate URL: [Link]
-
Title: Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users Source: MDPI URL: [Link]
-
Title: Acute Hepatic Injury Associated with Acute Administration of Synthetic Cannabinoid XLR-11 in Mouse Animal Model Source: Semantic Scholar URL: [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent advances in metabolite identification and quantitative bioanalysis by LC-Q-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. In vitro metabolism of a novel synthetic cannabinoid, EAM-2201, in human liver microsomes and human recombinant cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, and PX-3 by high-resolution mass spectrometry and their clearance rates in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An automatic UPLC‐HRMS data analysis platform for plant metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing mass spectrometry parameters for XLR11 N-(4-pentenyl) analog.
An in-depth guide to optimizing mass spectrometry parameters for the analysis of the XLR11 N-(4-pentenyl) analog, designed for analytical scientists and researchers. This guide provides foundational knowledge, step-by-step optimization protocols, and solutions to common experimental challenges.
Technical Support Center: this compound
This guide serves as a dedicated resource for researchers working with the synthetic cannabinoid, this compound (CAS: 1445578-20-0). As a novel psychoactive substance (NPS), achieving sensitive and robust detection requires careful optimization of mass spectrometry parameters. This document, structured by a Senior Application Scientist, provides field-proven insights and systematic protocols to guide your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the analysis of the this compound.
Q1: What is the chemical structure and expected precursor ion for the this compound in positive ion ESI-MS?
A1: The this compound has the chemical formula C₂₁H₂₇NO and a monoisotopic mass of 309.2093 g/mol .[1] In positive electrospray ionization (ESI) mode, the compound readily protonates. Therefore, the expected precursor ion to target for MS/MS analysis is the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 310.2165 . Regular mass calibration is crucial to ensure accurate mass determination.[2]
Q2: What are the predicted major product ions for MS/MS analysis of the this compound?
A2: The fragmentation of synthetic cannabinoids is often predictable and provides structural confirmation.[3] Based on established fragmentation patterns for indole-based synthetic cannabinoids, the primary fragmentation occurs at the carboxamide linkage and the side chains.[4][5][6] For the this compound, the key fragmentation pathways involve the cleavage of the bond between the indole ring and the tetramethylcyclopropyl methanone group.
Predicted product ions include:
-
Loss of the tetramethylcyclopropyl methanone group: This is a characteristic fragmentation pathway for this class of compounds.[4][6]
-
Cleavage of the N-pentenyl side chain: Fragmentation can occur along the pentenyl chain.
A diagram illustrating these predicted pathways is provided in the "Visualizations" section below.
Q3: What are recommended starting Liquid Chromatography (LC) conditions?
A3: Effective chromatographic separation is essential to reduce matrix effects and ensure accurate identification.[7] For synthetic cannabinoids, a reverse-phase method is standard.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18, 2.1 x 100 mm, <3 µm | Provides good retention and resolution for compounds of this polarity. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid modifier promotes protonation for positive mode ESI.[8] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimal for ESI efficiency and compatibility with standard 2.1 mm ID columns.[9] |
| Gradient | 5-95% B over 10-15 minutes | A generic gradient suitable for screening. Further optimization may be needed to resolve isomers or matrix interferences. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reproducibility. |
Q4: What are typical starting Electrospray Ionization (ESI-MS) parameters?
A4: These parameters are highly instrument-dependent, but the following provides a robust starting point for most modern mass spectrometers. Optimization is critical for achieving the best sensitivity.[10]
| Parameter | Recommended Starting Range (Positive Mode) | Rationale & Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Synthetic cannabinoids readily form [M+H]⁺ ions. |
| Capillary Voltage | 3.0 - 4.5 kV | A key parameter for establishing a stable spray. Too high a voltage can cause discharge and instability.[9] |
| Nebulizer Gas | 20 - 60 psi | Aids in droplet formation. Higher pressure creates finer droplets, improving desolvation. |
| Drying Gas Flow | 8 - 12 L/min | Facilitates solvent evaporation from the ESI droplets. |
| Drying Gas Temp. | 250 - 350 °C | Higher temperatures improve desolvation but can cause thermal degradation of the analyte if set too high. |
| Cone/Fragmentor Voltage | 10 - 60 V | A low voltage applied to prevent in-source fragmentation and preserve the precursor ion.[9][11] |
Troubleshooting Guide
This section addresses common issues encountered during method development for the this compound.
Q: Why is my signal intensity low or non-existent?
A: A complete loss of signal often points to a singular, identifiable issue.[12] This is a common and multifaceted problem that can be systematically diagnosed.[2][13]
-
Step 1: Verify MS Functionality: Infuse a known standard directly into the mass spectrometer to confirm the instrument is functioning correctly. If you see a stable signal, the issue likely lies with the LC system or the sample itself.[12]
-
Step 2: Check ESI Source Parameters: Ensure a stable spray is being generated.
-
No Spray: Check for clogs in the sample capillary, sufficient mobile phase flow, and correct gas connections.
-
Unstable Spray: Optimize the capillary voltage and nebulizer gas pressure. An unstable spray leads to a highly variable signal.[9]
-
-
Step 3: Evaluate Sample Preparation and Concentration:
-
Step 4: Assess LC Conditions:
-
Analyte Not Eluting: Ensure the mobile phase is strong enough to elute the compound from the column. A high percentage of organic solvent may be required.
-
Incorrect pH: The presence of an acid like formic acid is crucial for efficient protonation in positive mode. Ensure it is present in your mobile phases.
-
Q: How can I reduce background noise and improve the signal-to-noise ratio?
A: High background noise can obscure low-level analytes.[7]
-
Source Contamination: The ion source is a common site for contamination. Perform routine cleaning of the ion source components as per the manufacturer's guidelines.[7]
-
Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives. Impurities can create significant background ions.
-
Optimize Chromatography: A stable chromatographic baseline is essential. Ensure proper column equilibration and check for column bleed.[2]
-
Collision Energy (MS/MS): In MS/MS mode, optimizing the collision energy is critical. Too low, and you won't get efficient fragmentation; too high, and you may shatter the ion into very small, non-specific fragments, increasing noise.
Q: My mass accuracy is poor. How can I fix this?
A: Accurate mass is critical for confident compound identification.[2]
-
Mass Calibration: This is the most common cause. Ensure the mass spectrometer is calibrated regularly using the manufacturer's recommended calibration solution and procedure.[2] Instrument drift can occur over time.
-
Instrument Maintenance: Contaminants on mass analyzer components can affect performance. Follow the manufacturer's maintenance schedule.[2]
-
Sufficient Signal: Mass accuracy calculations require a sufficient number of ions. If the signal is too low, the calculated mass may be less accurate.
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters
This protocol describes a one-factor-at-a-time (OFAT) approach to optimize key ESI parameters. This method is straightforward and effective for improving sensitivity. For a more comprehensive analysis, a Design of Experiments (DoE) approach could be employed.[15]
Objective: To find the optimal ESI source settings for maximizing the signal intensity of the this compound precursor ion ([M+H]⁺ at m/z 310.2165).
Methodology:
-
Preparation:
-
Prepare a 100 ng/mL solution of the this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up the LC-MS system with the starting conditions outlined in the FAQ section.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 10-20 µL/min to bypass the LC column. This provides a stable, continuous signal for optimization.
-
-
Capillary Voltage Optimization:
-
Set all other parameters to their starting values (see FAQ table).
-
Monitor the intensity of the m/z 310.2165 ion.
-
Vary the capillary voltage from 2.5 kV to 5.0 kV in 0.5 kV increments.
-
Record the intensity at each step and plot the results. Select the voltage that provides the highest, most stable signal.
-
-
Nebulizer Gas and Drying Gas Optimization:
-
Set the capillary voltage to its optimized value.
-
First, vary the nebulizer gas pressure (e.g., from 20 to 70 psi in 10 psi increments) while keeping the drying gas flow and temperature constant. Record the optimal setting.
-
Next, vary the drying gas flow (e.g., from 6 to 14 L/min in 2 L/min increments) while keeping other parameters at their optimal or starting values.
-
Finally, optimize the drying gas temperature (e.g., from 200 °C to 400 °C in 50 °C increments).
-
-
Cone/Fragmentor Voltage Optimization:
-
With all other source parameters optimized, adjust the cone/fragmentor voltage.
-
Vary this voltage in small increments (e.g., 5-10 V).
-
The goal is to maximize the precursor ion signal while minimizing any in-source fragmentation.
-
-
Collision Energy (for MS/MS):
-
After optimizing the source, switch to MS/MS mode, selecting m/z 310.2165 as the precursor.
-
Inject the sample via the LC system.
-
Vary the collision energy (e.g., from 5 to 40 eV in 5 eV increments).
-
Monitor the intensity of the key product ions. Select the collision energy that provides the most intense and structurally informative product ions.
-
Visualizations & Diagrams
Caption: Workflow for systematic ESI-MS parameter optimization.
Caption: Predicted fragmentation pathway for this compound.
References
-
Pascale, N., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. Available from: [Link]
-
Fan, Y., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. Journal of Pharmaceutical and Biomedical Analysis, 193, 113723. Available from: [Link]
-
Pascale, N., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. National Institutes of Health. Available from: [Link]
-
Fan, Y., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. ResearchGate. Available from: [Link]
-
Montanari, E., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. Available from: [Link]
-
Fan, Y., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive. Ovid. Available from: [Link]
-
Bishop, J. R., et al. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. Available from: [Link]
-
Pascale, N., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Semantic Scholar. Available from: [Link]
-
Shanks, K. G., & Behonick, G. (2014). Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. ResearchGate. Available from: [Link]
-
AZoM. (2022). Analyzing Cannabinoids Using Mass Spectrometry. AZoM.com. Available from: [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. gmi-inc.com. Available from: [Link]
-
Cho, S., et al. (2015). Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry. Forensic Science International, 257, 108-113. Available from: [Link]
-
Carlier, J., et al. (2014). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. Clinical Chemistry, 60(1), 235-245. Available from: [Link]
-
Carlier, J., et al. (2014). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. ResearchGate. Available from: [Link]
-
Kul, A., et al. (2020). Determination of XLR-11 Metabolites in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available from: [Link]
-
Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go? Biotage. Available from: [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]
-
Le, B., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry, 30(9), 1813-1822. Available from: [Link]
-
ResearchGate. (2013). Any suggestions for very low intensity in LC/MS/MS? ResearchGate. Available from: [Link]
-
Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. ruthigen.com. Available from: [Link]
-
Dang, D. K., et al. (2020). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. ResearchGate. Available from: [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element. Available from: [Link]
-
Von-der-Heide, B., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International, 32(10), 576-583. Available from: [Link]
-
Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. Available from: [Link]
-
Tagawa, Y., et al. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu. Available from: [Link]
Sources
- 1. This compound [A crystalline solid] [lgcstandards.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. azooptics.com [azooptics.com]
- 4. Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. zefsci.com [zefsci.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. lcms.cz [lcms.cz]
- 11. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Degradation products of XLR11 N-(4-pentenyl) analog in storage.
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for researchers working with XLR11 N-(4-pentenyl) analog. As a Senior Application Scientist, this guide is structured to address common challenges encountered during the storage, handling, and analysis of this synthetic cannabinoid, ensuring the integrity and validity of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses fundamental questions regarding the stability and degradation of this compound.
Q1: My analytical results for this compound are inconsistent, showing multiple peaks even for a freshly prepared standard. What could be the cause?
A1: Inconsistencies in analytical results, particularly the appearance of unexpected peaks, are often indicative of compound degradation. XLR11 and its analogs are known to be unstable under various conditions. The N-(4-pentenyl) analog possesses two primary points of instability: the tetramethylcyclopropyl ketone moiety and the terminal double bond on the N-pentenyl chain.
Degradation can be initiated by several factors:
-
Thermal Stress: Exposure to elevated temperatures, even during routine analytical procedures like GC-MS, can cause the opening of the strained tetramethylcyclopropyl ring.[1][2] This thermal rearrangement leads to the formation of a characteristic degradant with an opened ring structure.
-
Oxidation: The terminal double bond in the 4-pentenyl chain is susceptible to oxidation, especially when exposed to air (autoxidation) or trace peroxide impurities in solvents.[3][4][5] This can lead to the formation of epoxides, aldehydes, or carboxylic acids at that position.
-
Hydrolysis: The amide-like linkage in the indole core can be susceptible to hydrolysis, although this is generally a slower process compared to thermal degradation and oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can accelerate degradation pathways.
It is crucial to handle and store the compound under appropriate conditions to minimize the formation of these degradation products.
Q2: What are the likely degradation products of this compound that I should be aware of?
A2: Based on the structure of this compound, several degradation products can be anticipated. Understanding these potential products is key to correctly interpreting your analytical data.
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Products | Comments |
| Thermal Degradation | Ring-opened isomer (TCMP-2201 analog) | Characterized by the cleavage of the tetramethylcyclopropyl ring. This is a common degradant observed in GC-MS analysis of XLR11. |
| Oxidation of Pentenyl Chain | N-(4,5-epoxypentyl) analog | Formation of an epoxide across the double bond. |
| N-(4-oxobutyl) analog (Aldehyde) | Oxidative cleavage of the double bond. | |
| N-(4-carboxybutyl) analog (Carboxylic Acid) | Further oxidation of the aldehyde. | |
| Hydrolysis | Indole-3-carboxylic acid and 4-pentenylamine | Cleavage of the amide-like bond. |
| Hydroxylation | Hydroxylated metabolites on the pentenyl chain or indole ring | While primarily metabolic, some hydroxylation may occur during storage due to oxidative processes. |
Below is a diagram illustrating the primary degradation pathways.
Q3: How should I properly store my stock solutions and solid material of this compound to ensure its stability?
A3: Proper storage is paramount for maintaining the integrity of this compound.
-
Solid Material:
-
Temperature: Store the solid compound at -20°C or lower for long-term stability.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
-
Stock Solutions:
-
Solvent Choice: Use high-purity, peroxide-free solvents. Anhydrous ethanol or acetonitrile are suitable choices. Avoid using solvents containing reactive impurities.
-
Temperature: Store stock solutions at -20°C or lower.
-
Container: Use amber glass vials with PTFE-lined caps to prevent photodegradation and leaching of contaminants from plastic.
-
Aliquoting: Prepare smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Section 2: Troubleshooting Guides - Navigating Experimental Challenges
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.
Analytical Troubleshooting (LC-MS/MS & GC-MS)
A4: GC-MS analysis of XLR11 and its analogs is prone to in-source thermal degradation due to the high temperatures of the injection port.[7] The primary thermal degradant is the ring-opened isomer.
Troubleshooting Steps:
-
Lower the Injection Port Temperature: Gradually decrease the injector temperature in increments of 10-20°C to see if the relative abundance of the unknown peak decreases while the parent compound's peak increases.
-
Use a Derivatization Agent: Silylation of the compound can sometimes improve its thermal stability.[8]
-
Analyze by LC-MS/MS: Liquid chromatography is performed at or near room temperature, avoiding the high temperatures that cause thermal degradation. If the unknown peak is absent or significantly reduced in your LC-MS/MS analysis, it is highly likely a thermal artifact from the GC-MS.
-
Mass Spectral Analysis: The mass spectrum of the ring-opened degradant will have the same molecular weight as the parent compound but will exhibit a different fragmentation pattern. A characteristic fragment ion for the thermal degradant of XLR11 is often observed at an m/z 15 amu greater than the base peak of the parent compound, resulting from a McLafferty rearrangement that is not possible in the intact molecule.
A5: Poor chromatography can be due to a variety of factors related to the compound, the mobile phase, or the column.
Troubleshooting Steps:
-
Check for Degradation: As discussed previously, the presence of multiple degradation products can lead to complex chromatograms with overlapping or tailing peaks. Ensure your sample is freshly prepared from a properly stored stock.
-
Mobile Phase pH: The indole nitrogen can have a pKa that makes the compound sensitive to the pH of the mobile phase. Experiment with small adjustments to the pH of the aqueous portion of your mobile phase (e.g., using 0.1% formic acid or ammonium formate) to improve peak shape.
-
Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.
-
Column Contamination: Synthetic cannabinoids can be "sticky" and accumulate on the analytical column, leading to carryover and poor peak shape. Implement a robust column washing procedure between injections, including a strong organic solvent like isopropanol.
-
Secondary Interactions: The basic nitrogen in the indole ring can interact with residual silanols on the silica-based column, causing peak tailing. Using a column with end-capping or a different stationary phase (e.g., a PFP column) can mitigate these interactions.
Experimental Protocol: General LC-MS/MS Method for XLR11 Analogs
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 20-30%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound. A typical gradient might be:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 1-5 µL
-
MS Detection: Use electrospray ionization in positive mode (ESI+). Monitor for the protonated molecule [M+H]⁺ and characteristic fragment ions. For this compound (MW: 309.5), the [M+H]⁺ would be m/z 310.2.
Section 3: Data Interpretation
Q6: What are the characteristic mass spectral fragments I should look for to confirm the identity of this compound and its potential degradation products?
A6: Mass spectrometry is a powerful tool for identifying these compounds. Below is a table of expected m/z values for the parent compound and its key degradation products in positive ion mode.
Table 2: Expected [M+H]⁺ and Key Fragments
| Compound | Expected [M+H]⁺ (m/z) | Potential Key Fragment Ions (m/z) | Fragmentation Origin |
| This compound | 310.2 | 144, 130, 115, 81 | Cleavage of the tetramethylcyclopropyl ketone group, indole ring fragments, and pentenyl chain fragments. |
| Ring-Opened Isomer | 310.2 | Different fragmentation pattern, potential McLafferty rearrangement product. | Fragmentation of the rearranged structure. |
| N-(4,5-epoxypentyl) analog | 326.2 | Loss of water (-18), fragments of the modified pentenyl chain. | Fragmentation of the epoxide ring and side chain. |
| N-(4-oxobutyl) analog | 312.2 | Fragments corresponding to the aldehyde-containing side chain. | Cleavage of the butanal side chain. |
| N-(4-carboxybutyl) analog | 328.2 | Loss of water (-18), loss of CO₂ (-44). | Fragmentation of the carboxylic acid group. |
The fragmentation of the indole core itself can produce characteristic ions at m/z 130 and 115. The tetramethylcyclopropyl ketone moiety often cleaves to produce a fragment at m/z 144.[9]
References
-
Amaratunga, D., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of Analytical Toxicology, 38(6), 315-321. [Link]
- Couch, R. A., et al. (2013). The pyrolysis of synthetic cannabinoids: a study of their thermal degradation products. Journal of Analytical Toxicology, 37(8), 519-528.
-
De Brabanter, N., et al. (2015). Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. Analytical and Bioanalytical Chemistry, 407(18), 5467-5480. [Link]
- Fakher, M., et al. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. LCGC North America, 38(9), 514-521.
-
Grigoryev, A., et al. (2016). Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization. Forensic Toxicology, 34(2), 315-327. [Link]
-
Hasegawa, K., et al. (2015). Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 114, 259-265. [Link]
-
Kačičnik Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325. [Link]
-
Kankanamge, D. S. R., et al. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. [Link]
- Kerrigan, S., et al. (2015). Analysis of Synthetic Cannabinoids in Seized Drugs by High-Resolution UHPLC MS and GC MS.
-
Lu, C., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 498. [Link]
-
Moganeswari, S., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 10(3), FSO942. [Link]
- Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 10(1), 1-32.
- Yin, S., et al. (2019). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Rapid Communications in Mass Spectrometry, 33(10), 911-922.
-
Zhang, M., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]
-
Zhou, J., & Tunge, J. A. (2009). N-alkenyl indoles as useful intermediates for alkaloid synthesis. The Journal of Organic Chemistry, 74(23), 9172-9180. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions [ouci.dntb.gov.ua]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Analytical Sensitivity for Trace Levels of XLR11 N-(4-pentenyl) analog
Last Updated: 2026-01-16
Introduction
This technical support guide is designed for researchers, forensic chemists, and drug development professionals working on the trace-level detection of the synthetic cannabinoid XLR11 N-(4-pentenyl) analog. Given its structural similarity to the parent compound, XLR11, and the low concentrations often encountered in complex matrices (e.g., biological fluids, herbal mixtures), achieving high analytical sensitivity and specificity is a significant challenge.[1][2]
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common issues encountered during method development, validation, and routine analysis. Our approach is grounded in established analytical principles and aims to provide not only solutions but also the underlying scientific rationale to empower users to make informed decisions in their experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the primary challenges in achieving low detection limits for this compound?
A1: The primary challenges stem from three main areas:
-
Matrix Effects: Biological samples like urine, blood, and oral fluid contain a high concentration of endogenous compounds (salts, proteins, lipids) that can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement.[3][4] This is a well-documented phenomenon in bioanalytical chemistry that can significantly impact sensitivity and reproducibility.
-
Metabolic Conversion: In biological samples, the parent compound is often present at very low concentrations, as synthetic cannabinoids are rapidly and extensively metabolized.[5] Analysis often targets more abundant metabolites to confirm intake.[6][7][8][9][10] For XLR11, major metabolites include hydroxylated and carboxylated forms, some of which may be glucuronidated.[6][7][8][9][10][11]
-
Analyte Stability and Recovery: Synthetic cannabinoids can be susceptible to degradation during sample storage and preparation. Furthermore, their hydrophobic nature can lead to variable recovery during extraction steps if the methodology is not properly optimized.[12]
Q2: Which analytical technique is most suitable for trace-level detection: LC-MS/MS or GC-MS?
A2: For trace-level quantification of this compound and its metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method.[13][14][15][16] The primary reasons are:
-
Higher Specificity and Sensitivity: LC-MS/MS, particularly with a triple quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode, offers exceptional selectivity by monitoring specific precursor-to-product ion transitions.[12][13] This allows for the detection of analytes at concentrations as low as the sub-ng/mL level.[17][18]
-
No Derivatization Required: Unlike GC-MS, which often requires derivatization to improve the volatility and thermal stability of polar metabolites, LC-MS/MS can directly analyze these compounds, simplifying sample preparation and reducing potential analyte loss.[19]
-
Reduced Thermal Degradation: The lower temperatures used in LC analysis prevent the thermal degradation that can occur in a hot GC injector, which is a known issue for some synthetic cannabinoid classes.
Q3: How critical is the choice of internal standard for accurate quantification?
A3: The use of a stable isotope-labeled (SIL) internal standard is critical for accurate and precise quantification. An ideal internal standard, such as a deuterated (e.g., d5) version of a closely related metabolite, will co-elute with the analyte and experience similar matrix effects and ionization efficiency.[20] This allows it to compensate for variations in sample preparation, injection volume, and instrument response, which is a cornerstone of robust bioanalytical method development as it corrects for potential analyte loss during extraction and variability in instrument performance.[21]
Part 2: In-Depth Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during the analytical workflow.
Guide 1: Poor Peak Shape and Low Signal Intensity
Symptom: The chromatographic peak for the this compound or its metabolites is broad, tailing, or shows a significantly lower signal-to-noise ratio than expected.
Workflow for Troubleshooting Poor Peak Shape & Low Intensity
Caption: Troubleshooting logic for poor chromatographic performance.
Possible Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Suboptimal Mobile Phase pH | The this compound contains a basic nitrogen atom on the indole ring. The pH of the mobile phase dictates its ionization state. An incorrect pH can lead to poor retention and peak shape on a C18 column. Action: Ensure the aqueous mobile phase contains a modifier like 0.1% formic acid to promote protonation of the analyte, leading to better interaction with the stationary phase and improved peak shape.[18] |
| Column Contamination or Aging | Repeated injections of complex biological matrices can lead to the accumulation of endogenous material (e.g., phospholipids) on the column, blocking active sites and degrading performance. Action: 1. Implement a column wash step with a strong organic solvent (e.g., isopropanol). 2. If performance does not improve, replace the column. 3. Always use a guard column to protect the analytical column. |
| Inefficient Electrospray Ionization (ESI) | The signal intensity is directly related to the efficiency of ion formation in the MS source. Factors like gas flows, temperatures, and spray voltage must be optimized for the specific analyte. Action: Perform a tuning and optimization experiment for the this compound. Systematically adjust ESI source parameters (e.g., nebulizer gas, drying gas flow, capillary voltage) to maximize the signal for your specific MRM transitions.[13] |
| Matrix-Induced Ion Suppression | Co-eluting matrix components can compete with the analyte for ionization in the ESI source, reducing its signal.[22] Action: 1. Improve sample cleanup. Solid-Phase Extraction (SPE) is highly effective at removing interfering compounds.[23][24] 2. Adjust the chromatographic gradient to separate the analyte from the region where most matrix components elute (often early in the run). |
Guide 2: Inconsistent or Non-Reproducible Quantification
Symptom: The calculated concentration of the analyte varies significantly between replicate injections of the same sample or across different batches.
Workflow for Troubleshooting Inconsistent Quantification
Caption: Troubleshooting logic for poor quantitative reproducibility.
Possible Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Internal Standard (IS) Variability | The fundamental assumption of using an IS is that it is added precisely and behaves identically to the analyte. Any variability in the IS addition will directly translate to quantitative error. Action: 1. Ensure the IS spiking solution is well-mixed and added with a calibrated pipette. 2. Monitor the absolute peak area of the IS across the batch. A high coefficient of variation (>15%) in the IS area points to inconsistent addition or a separate detection issue. |
| Inconsistent Extraction Recovery | The efficiency of the sample preparation method (e.g., Liquid-Liquid Extraction or SPE) must be consistent across all samples.[17] Variations will lead to different amounts of analyte being presented to the instrument. Action: Validate the extraction recovery and matrix effect according to regulatory guidance. Prepare pre-extraction and post-extraction spiked samples to calculate the recovery and ensure it is consistent (typically within ±15%).[13][18] |
| Analyte Instability | The this compound or its metabolites may degrade in the processed sample while sitting in the autosampler, especially if not kept cool. This leads to a downward trend in analyte concentration over the course of an analytical run. Action: 1. Evaluate the autosampler stability of the analyte by re-injecting a sample at the beginning and end of the run. 2. Ensure the autosampler is refrigerated (e.g., at 4-10 °C). |
| Improper Calibration Model | Using an incorrect regression model (e.g., linear vs. quadratic) or weighting factor (e.g., 1/x vs. 1/x²) for the calibration curve can introduce significant bias, especially at the lower and upper ends of the curve. Action: Evaluate the calibration curve residuals. The residuals should be randomly distributed around zero. If a trend is observed, a different regression model or weighting should be tested. Calibration curves should have a correlation coefficient (R²) greater than 0.99.[16] |
Part 3: Key Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound and its metabolites from a human urine matrix, incorporating a hydrolysis step for conjugated metabolites.
Objective: To deconjugate, clean, and concentrate the analytes from urine prior to LC-MS/MS analysis.
Materials:
-
Mixed-mode or Polymeric SPE Cartridges (e.g., Oasis HLB)
-
Urine sample (1-2 mL)
-
Internal Standard (e.g., UR-144 N-pentanoic acid-d5) spiking solution
-
β-glucuronidase enzyme solution (from E. coli or H. pomatia)[18]
-
Phosphate or Acetate buffer
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Elution Solvent (e.g., 95:5 Acetonitrile:Methanol or other optimized solvent)
-
0.1% Formic acid in water and acetonitrile (Mobile Phases A and B)
Step-by-Step Methodology:
-
Sample Pre-treatment & Hydrolysis: To 1 mL of urine in a glass tube, add 20 µL of the internal standard solution. Add buffer to adjust the pH to the optimal range for the enzyme (e.g., pH 6.8 for E. coli). Add β-glucuronidase solution. Vortex and incubate (e.g., 60°C for 1-2 hours) to deconjugate glucuronidated metabolites.[14][18]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol followed by 1-2 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly (e.g., 1-2 mL/min).
-
Washing Step: Wash the cartridge with 1-2 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove salts and highly polar interferences.
-
Analyte Elution: Elute the analytes of interest from the cartridge using an appropriate volume (e.g., 1-2 mL) of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.
References
-
Journal of Analytical Toxicology. (n.d.). Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Oxford Academic. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. Retrieved from [Link]
-
PubMed. (n.d.). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. Retrieved from [Link]
-
Clinical Chemistry. (n.d.). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Oxford Academic. Retrieved from [Link]
-
American Laboratory. (2012, February 8). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. Retrieved from [Link]
-
LC-MS-MS Analysis of Synthetic and Natural Cannabinoids. (n.d.). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Retrieved from [Link]
-
First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High. (2013, August 20). Retrieved from [Link]
-
ResearchGate. (2015, December 27). (PDF) First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022, December 6). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Retrieved from [Link]
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]
-
Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). Sample Treatment Based on Extraction Techniques in Biological Matrices. Retrieved from [Link]
-
Recent advances in sample preparation techniques for effective bioanalytical methods. (n.d.). Retrieved from [Link]
-
National Institutes of Health (NIH). (2023, July 14). Stable Isotope Ratio Analysis for Authentication of Natural Antioxidant Cannabidiol (CBD) from Cannabis sativa. Retrieved from [Link]
-
PubChem. (n.d.). Xlr 11. Retrieved from [Link]
-
PubMed Central. (n.d.). Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy. Retrieved from [Link]
-
MDPI. (n.d.). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]
-
MDPI. (2023, March 14). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
-
DiVA portal. (2018, June 19). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Retrieved from [Link]
Sources
- 1. This compound [A crystalline solid] [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Xlr 11 | C21H28FNO | CID 57501498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. diva-portal.org [diva-portal.org]
- 19. Synthetic Cannabinoid Analysis [sigmaaldrich.com]
- 20. caymanchem.com [caymanchem.com]
- 21. Stable Isotope Ratio Analysis for Authentication of Natural Antioxidant Cannabidiol (CBD) from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Chromatographic Analysis of XLR11 N-(4-pentenyl) analog
<
Welcome to the technical support center for the chromatographic analysis of synthetic cannabinoids. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the separation of XLR11 and its N-(4-pentenyl) analog. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your troubleshooting process.
Part 1: Troubleshooting Guide for Poor Chromatographic Separation
Poor chromatographic separation can manifest as peak tailing, fronting, broad peaks, or complete co-elution of analytes. This guide provides a systematic approach to diagnosing and resolving these issues when analyzing the XLR11 N-(4-pentenyl) analog.
Initial Checks: The Low-Hanging Fruit
Before delving into complex method adjustments, it's crucial to rule out common system-level problems.
Question: My chromatogram shows inconsistent retention times and baseline noise. What should I check first?
Answer: Unstable retention times and a noisy baseline often point to fundamental issues with the HPLC system rather than the method chemistry itself.[1][2][3] Start by verifying the following:
-
System Leaks: Check all fittings and connections for any signs of leakage. A pressure drop or visible fluid can indicate a leak, which will disrupt the flow rate and lead to retention time variability.[1]
-
Mobile Phase Preparation: Ensure your mobile phase is fresh, well-mixed, and properly degassed.[2][3] Dissolved gases can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise.[1] Inconsistencies in mobile phase composition, even minor ones, can significantly alter elution patterns.[4]
-
Pump Performance: Listen for any unusual noises from the pump and monitor the pressure trace for fluctuations. Worn pump seals or malfunctioning check valves can lead to an inconsistent flow rate.[3]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting your sample. Insufficient equilibration is a common cause of retention time drift.[1]
Peak Shape Problems: Tailing and Fronting
Asymmetrical peaks are a clear indicator of undesirable secondary interactions or column issues.
Question: I'm observing significant peak tailing for the this compound. What's causing this and how can I fix it?
Answer: Peak tailing, where the latter half of the peak is broader than the front, is a frequent problem in reverse-phase chromatography, especially with compounds that have basic functional groups.[5][6]
-
Causality: The indole nitrogen in the XLR11 analog can interact with exposed, acidic silanol groups on the silica-based stationary phase of the column.[6] This secondary interaction is stronger than the primary hydrophobic interaction, causing some molecules to be retained longer and elute slowly, resulting in a tail.[5][6]
-
Solutions:
-
Mobile Phase Modification: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can neutralize the active silanol groups and minimize these secondary interactions.[6] Alternatively, operating at a lower pH can protonate the silanol groups, reducing their interaction with the analyte.[5]
-
Column Selection: Using an end-capped column can significantly reduce peak tailing. End-capping treats the silica surface to cover most of the residual silanol groups.[5]
-
Sample Overload: Injecting too much sample can lead to mass overload, where all available sites on the stationary phase are saturated, causing tailing. Try diluting your sample to see if the peak shape improves.[5]
-
Question: My peaks are fronting. What does this indicate?
Answer: Peak fronting, the inverse of tailing where the first half of the peak is broader, is less common but points to specific issues.[5]
-
Causality: The most common cause of peak fronting is column overload, where the concentration of the sample in the injection solvent is too high.[7][8] This can also be caused by poor sample solubility in the mobile phase or a physical deformation of the column bed at the inlet.[5]
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample and reinject. A 10-fold dilution is often a good starting point to see if overload is the issue.[7][8]
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your mobile phase. Injecting in a stronger solvent can cause the analyte to travel through the column too quickly at the start, leading to fronting.[7]
-
Column Health: If the problem persists, consider that the column may be damaged. A void at the column inlet can cause fronting. Reversing and flushing the column (if the manufacturer allows) or replacing it may be necessary.[5]
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions related to method development and optimization for the analysis of XLR11 and its analogs.
Question 1: How do I choose the right column for separating XLR11 and its N-(4-pentenyl) analog?
Answer: The choice of column is critical for achieving good separation. Since XLR11 and its N-(4-pentenyl) analog are non-polar compounds, a reverse-phase column is the appropriate choice.[9]
-
Stationary Phase: A C18 (octadecyl) column is the most common starting point due to its high hydrophobicity, which provides good retention for non-polar analytes.[9] For closely related compounds, a phenyl-hexyl column can offer alternative selectivity due to π-π interactions with the indole ring of the analytes.[10]
-
Particle Size and Column Dimensions: For high-resolution separations, especially with closely eluting isomers, a column with smaller particles (e.g., sub-2 µm for UHPLC or 3-5 µm for HPLC) is preferable as it provides higher efficiency. Standard analytical column dimensions (e.g., 4.6 mm x 150 mm) are a good starting point.
Question 2: What is a good starting mobile phase for the analysis of these synthetic cannabinoids?
Answer: A typical starting point for reverse-phase separation of synthetic cannabinoids is a gradient elution using a mixture of an aqueous buffer and an organic solvent.[11][12][13]
-
Organic Solvents: Acetonitrile is often preferred over methanol as it generally provides better peak shape and lower viscosity, leading to lower backpressure.[14]
-
Aqueous Phase: A buffered aqueous phase helps to control the pH and improve reproducibility.[4] A common choice is 10 mM ammonium acetate or formate, which are also compatible with mass spectrometry detection.[11]
-
Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent is typically used to elute compounds with a range of polarities.[11][12] For example, a gradient starting from 50% acetonitrile and increasing to 95% over several minutes is a reasonable starting point.[11]
Question 3: My analytes are co-eluting. How can I improve the resolution?
Answer: Improving the resolution between two peaks involves manipulating the selectivity, efficiency, or retention of your chromatographic system.[9]
-
Optimize the Mobile Phase:
-
Gradient Slope: A shallower gradient (slower increase in organic solvent) will increase the retention time and often improve the separation of closely eluting peaks.[12]
-
Solvent Type: Switching the organic solvent from acetonitrile to methanol, or using a ternary mixture, can alter the selectivity of the separation.[14]
-
-
Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by decreasing the mobile phase viscosity and increasing the mass transfer rate. However, be aware that it can also affect the stability of your analytes.
-
Change the Column: If mobile phase optimization is insufficient, changing to a column with a different stationary phase (e.g., from C18 to phenyl-hexyl) can provide the necessary change in selectivity to resolve the co-eluting peaks.[10]
Question 4: Are there any specific sample preparation considerations for analyzing this compound?
Answer: Proper sample preparation is crucial for obtaining reliable and reproducible results.[15]
-
Extraction: For samples in complex matrices like herbal products or biological fluids, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often necessary to remove interferences.[15] A common extraction solvent for herbal materials is ethanol or methanol.[11]
-
Filtration: Always filter your samples through a 0.22 or 0.45 µm filter before injection to remove any particulate matter that could clog the column or system.
-
Solvent Matching: As mentioned earlier, it is best to dissolve the final extract in a solvent that is compatible with your initial mobile phase conditions to ensure good peak shape.[7]
Part 3: Experimental Protocols and Data
Protocol 1: Basic HPLC Method for XLR11 Analog Separation
This protocol provides a starting point for the separation of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-12 min: 50-95% B
-
12-15 min: 95% B
-
15.1-18 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 218, 246, and 304 nm.[16]
Data Summary Table
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanol groups | Add a basic modifier to the mobile phase or use an end-capped column.[5][6] |
| Peak Fronting | Column overload or improper injection solvent | Dilute the sample or dissolve it in the initial mobile phase.[7][8] |
| Poor Resolution | Suboptimal selectivity or efficiency | Adjust the gradient slope, change the organic solvent, or try a different column.[9][14] |
| Retention Time Drift | Inadequate equilibration or system instability | Increase column equilibration time and check for leaks or pump issues. |
| Baseline Noise | Degassed mobile phase or contaminated system | Degas the mobile phase thoroughly and flush the system.[1][3] |
Part 4: Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor chromatographic separation.
Caption: A flowchart for systematic troubleshooting of chromatographic separation issues.
References
- Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020, March 27). Chrom Tech.
- Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabino - OpenBU. (n.d.). Boston University.
- What Is Fronting And Tailing In Chromatography? - Chemistry For Everyone. (2025, January 26). YouTube.
- HPLC PEAK Fronting and Tailing, Common Reasons For It - HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES]. (2019, October 19). Chiralizer.
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Phenomenex.
- Front Tailing HPLC & GC Peaks - Axion Labs. (n.d.). Axion Labs.
- Technical Support Center: HPLC Purification of Non-Polar Compounds - Benchchem. (2025, December 3). BenchChem.
- Technical Support Center: Troubleshooting Poor Chromatographic Resolution of Synthetic Cannabinoid Isomers - Benchchem. (n.d.). BenchChem.
- Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. (n.d.).
- First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC - NIH. (n.d.).
- First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed. (n.d.).
- Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - MDPI. (2023, March 14). MDPI.
- This compound - Cayman Chemical. (n.d.). Cayman Chemical.
- Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. (2025, August 10). SpringerLink.
- Strategies for Method Development and Optimization in HPLC - Drawell. (n.d.). Drawell.
- XLR11 Degradant - BioHippo. (n.d.). BioHippo.
- Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS - ResearchGate. (2025, December 13).
- Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4 - NIH. (n.d.).
- Comprehensive review of the detection methods for synthetic cannabinoids and c
- (PDF) Synthetic Cannabinoid Analysis with GC-MS - ResearchGate. (n.d.).
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. (2025, January 8). Mastelf.
- Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. (n.d.). Agilent.
- This compound [A crystalline solid] - LGC Standards. (n.d.). LGC Standards.
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Phenomenex.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry - PubMed. (2015, October 10).
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (n.d.).
- The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog. (2024, July 31). Universal Lab.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Journal of Pharmaceutical Research and Development.
- The synthetic cannabinoid XLR-11 as pure substance recorded with two... - ResearchGate. (n.d.).
- XLR11 N-(4-hydroxypentyl) metabolite (CRM) (CAS 1782099-36-8) - Cayman Chemical. (n.d.). Cayman Chemical.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013, November 1).
- Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. - SciSpace. (2014, May 7). SciSpace.
- (PDF) Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry - ResearchGate. (2025, August 6).
- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Determination of XLR-11 Metabolites in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - ResearchGate. (2020, January 24).
- Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry | Journal of Analytical Toxicology | Oxford Academic. (2018, October 6). Oxford Academic.
- XLR11 N-(2-fluoropentyl) isomer (CAS Number: 1628690-25-4) | Cayman Chemical. (n.d.). Cayman Chemical.
- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. (2023, April 1).
Sources
- 1. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. youtube.com [youtube.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 8. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mastelf.com [mastelf.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. open.bu.edu [open.bu.edu]
- 16. caymanchem.com [caymanchem.com]
Stability testing of XLR11 N-(4-pentenyl) analog in various solvents.
Introduction
This guide provides in-depth technical support for researchers, forensic chemists, and drug development professionals working with XLR11 N-(4-pentenyl) analog, also known as UR-144 N-(4-pentenyl) analog.[1] As a synthetic cannabinoid (SC), understanding its stability in various solvents and under different storage conditions is critical for generating accurate, reproducible, and reliable experimental data. The structural integrity of this analog, like its parent compounds XLR11 and UR-144, can be compromised by environmental factors, leading to the formation of degradants that may possess altered pharmacological activity or confound analytical results.[2][3]
This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered in the laboratory. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower users to make informed decisions in their experimental design.
Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems you may encounter during sample preparation, storage, and analysis.
Q1: I'm observing a rapid decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: A rapid loss of your analyte is a classic sign of degradation. The primary culprits are solvent choice, storage temperature, and exposure to light and air.
-
Causality—Solvent-Induced Degradation: While product sheets often list solvents like methanol, ethanol, DMF, and DMSO for initial solubilization, long-term stability can be problematic.[1] Protic solvents, especially methanol, can participate in chemical reactions. For SCs with ester or amide groups, this can lead to transesterification or hydrolysis, particularly if the solvent is not anhydrous.[4] Although this compound has a ketone linkage, which is generally more stable than an ester, the overall molecular structure can still be susceptible to solvent interactions and pH-catalyzed degradation.[5]
-
Causality—Thermal and Photolytic Degradation: Cannabinoids as a class are sensitive to heat and light.[5][6] Elevated temperatures can accelerate degradation reactions, while UV light exposure can provide the energy needed to break chemical bonds, leading to a loss of the parent compound.[5][6] Studies on related compounds have shown that frozen storage at -20°C is the most effective condition for preserving stability over long periods.[7][8]
Troubleshooting Steps:
-
Solvent Re-evaluation: If using methanol for long-term storage, consider switching to a more inert aprotic solvent like acetonitrile (ACN) for your working solutions. For long-term stock solutions, DMSO or DMF are options, but they must be of high purity and anhydrous.
-
Temperature Control: Immediately after preparation, solutions should be stored at -20°C or lower.[7] Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.
-
Light Protection: Always store solutions in amber glass vials to protect the analyte from light.[9][10] When working with the solutions, minimize their exposure to ambient light.[10]
-
Inert Atmosphere: For maximum stability, especially for a primary reference standard, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes the risk of oxidation.[5]
Q2: My chromatogram (LC-MS/MS) shows unexpected peaks that appear and grow over time in my stability samples. How do I identify them?
A2: The appearance of new peaks is strong evidence of degradation. XLR11 and its analogs are known to degrade via several pathways, including hydrolysis and thermal rearrangement.
-
Causality—Degradation Pathways: The tetramethylcyclopropyl group in XLR11 is known to be susceptible to thermal degradation, where the ring can open.[11][12] This creates isomers that will have the same mass but different retention times. Additionally, while the ketone is more stable than an ester, hydrolysis can still occur under certain pH conditions, cleaving the molecule. Oxidation at various points on the molecule is also a common degradation pathway for cannabinoids.[5]
Troubleshooting & Identification Protocol:
-
Mass Analysis: Use the high-resolution mass spectrometry (HRMS) capabilities of your instrument to obtain accurate mass data for the new peaks. This is the first step to proposing potential elemental formulas.
-
Fragmentation Pattern Analysis (MS/MS): Compare the MS/MS fragmentation pattern of the unknown peaks to your parent compound. Shared fragments can indicate which part of the molecule has remained intact. For example, if you still see fragments corresponding to the indole core, the modification likely occurred on the pentenyl chain or the cyclopropylmethanone moiety.
-
Forced Degradation Study: To confirm your hypotheses, perform a forced degradation study. This involves intentionally exposing your standard to harsh conditions (acid, base, heat, oxidation, light) to accelerate the formation of degradants.
-
Acid/Base Hydrolysis: Treat a sample with dilute HCl and another with dilute NaOH.
-
Oxidation: Treat a sample with a small amount of hydrogen peroxide.
-
Thermal Stress: Heat a solution (e.g., at 60-80°C) for several hours.
-
Photostability: Expose a solution to intense UV light.
-
-
Compare and Confirm: Analyze the samples from the forced degradation study by LC-MS/MS. The degradants formed under specific stress conditions can help you identify the unknown peaks in your stability samples. For example, a peak that appears only under acidic conditions is likely a product of acid-catalyzed hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing and storing this compound solutions?
A1: The choice of solvent depends on the intended use and storage duration.
-
For initial solubilization of the crystalline solid: High-purity DMF, DMSO, Ethanol, or Methanol are effective, with reported solubilities around 30 mg/mL.[1]
-
For short-term storage and working solutions (days to weeks): Acetonitrile is often preferred due to its aprotic nature and compatibility with reversed-phase liquid chromatography.
-
For long-term storage (months to years): Anhydrous DMSO or DMF are suitable choices when stored at -20°C or below in tightly sealed amber vials.[1] However, for the highest confidence, it is best practice to aliquot the primary stock into single-use vials to prevent contamination and solvent evaporation from repeated access.[13]
Q2: What are the optimal storage conditions for this compound?
A2: Based on manufacturer recommendations and general cannabinoid stability data, the following conditions are optimal.[1][7][8]
| Condition | Solid Material | In Solution | Rationale |
| Temperature | -20°C | -20°C (or -80°C for extra precaution) | Minimizes thermal degradation and slows chemical reactions.[7][8] |
| Light | Protect from light | Store in amber, light-blocking vials | Prevents photolytic degradation, a major pathway for cannabinoid breakdown.[5][6][10] |
| Atmosphere | Store in a tightly sealed container | Minimize headspace; consider inert gas overlay | Reduces exposure to oxygen and moisture, preventing oxidation and hydrolysis.[5][9] |
| Stability | ≥ 5 years (unopened)[1] | Dependent on solvent and handling | Once opened, stability is user-dependent; aliquoting is key.[13] |
Q3: How should I design a basic stability study for this analog in a new solvent formulation?
A3: A well-designed stability study includes multiple conditions and time points to provide a comprehensive understanding of the analyte's behavior. The following workflow and protocol provide a robust framework.
Caption: Workflow for a comprehensive solvent stability study.
-
Stock Solution Preparation: Accurately prepare a concentrated stock solution of this compound in a class A volumetric flask using a solvent in which it is known to be stable and soluble (e.g., anhydrous Acetonitrile or DMSO).
-
Dilution to Test Concentration: Dilute the stock solution to the final experimental concentration in your chosen test solvent(s). Ensure the final concentration of the stock solvent (e.g., DMSO) is low (<1%) to avoid confounding effects.
-
Aliquoting: Dispense the test solutions into amber glass autosampler vials, filling them to minimize headspace. Prepare at least three vials for each time point and storage condition to allow for triplicate analysis.
-
T=0 Analysis: Immediately analyze three of the freshly prepared aliquots. This serves as your baseline (100%) concentration.
-
Storage: Place the remaining vials under your selected storage conditions (e.g., -20°C dark, 4°C dark, 25°C dark, 25°C light).
-
Time-Point Analysis: At each scheduled time point (e.g., 1, 7, 14, 30, 90 days), remove the three replicate vials from each storage condition. Allow them to equilibrate to room temperature before analysis.
-
Data Analysis: Quantify the concentration of the parent compound in each sample. Calculate the average concentration and standard deviation for each condition and time point. Express the stability as a percentage of the T=0 concentration. Monitor for the appearance and growth of any new peaks.
References
-
Grabenauer, M., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of Analytical Toxicology, 38(8), 525-531. Available from: [Link]
-
Grabenauer, M., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of Analytical Toxicology, 38(8), 525-531. Available from: [Link]
-
Ciolino, L. A. (2013). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University Theses, Dissertations and Capstones. Available from: [Link]
-
Wohlfarth, A., et al. (2013). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. Clinical Chemistry, 59(11), 1638-1648. Available from: [Link]
-
Nieuwoudt, M., et al. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Journal of Fungi, 3(4), 57. Available from: [Link]
-
UR-144 (KM-X1) and XLR11 (5-F-UR-144). (n.d.). DEA Diversion Control Division. Retrieved January 16, 2026, from [Link]
-
Huppertz, L. M., et al. (2016). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. Archives of Toxicology, 90(12), 3111-3123. Available from: [Link]
-
Kevin, R. C., et al. (2017). Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences. Journal of Pharmacology and Experimental Therapeutics, 361(1), 163-172. Available from: [Link]
-
Ito, T., et al. (2021). The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. Journal of Pharmacological Sciences, 145(2), 179-186. Available from: [Link]
-
Grabenauer, M., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. SciSpace. Available from: [Link]
-
Synthetic Cannabinoids Degradation Studied Using GC–MS. (2024). LCGC International. Retrieved January 16, 2026, from [Link]
-
Ito, T., et al. (2021). Thermolysis of synthetic cannabinoids. ResearchGate. Available from: [Link]
-
Fort, C., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. ShareOK. Available from: [Link]
-
Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry, 88(22), 11036-11044. Available from: [Link]
-
Huppertz, L. M., et al. (2016). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. Archives of Toxicology, 90(12), 3111-3123. Available from: [Link]
-
Understanding Cannabinoid Degradation Pathways. (2023). Broughton Group. Retrieved January 16, 2026, from [Link]
-
Lee, J., et al. (2015). Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. Forensic Toxicology, 33(1), 61-73. Available from: [Link]
-
Huppertz, L. M., et al. (2016). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. ResearchGate. Available from: [Link]
-
The Degradation Pathways of Cannabinoids and How to Manage Them. (n.d.). Technology Networks. Retrieved January 16, 2026, from [Link]
-
Handling Your Analytical Reference Standards. (2012). Restek. Retrieved January 16, 2026, from [Link]
-
Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (2023). MDPI. Retrieved January 16, 2026, from [Link]
-
Wohlfarth, A., et al. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. ResearchGate. Available from: [Link]
-
Van Valkenburgh, J. C., et al. (2012). Thermal degradation of cyano containing ionic liquids. Green Chemistry, 14(3), 731-739. Available from: [Link]
-
Montanari, E., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. Molecules, 27(17), 5529. Available from: [Link]
-
Van Tomme, S. R., et al. (2013). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter, 9(48), 11503-11510. Available from: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. marshall.edu [marshall.edu]
- 3. Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. broughton-group.com [broughton-group.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. shareok.org [shareok.org]
- 8. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.cn]
- 10. Blogs | Restek [discover.restek.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: Minimizing Ion Suppression for XLR11 N-(4-pentenyl) analog
Welcome to the technical support center for the analysis of the XLR11 N-(4-pentenyl) analog. This guide is designed for researchers, forensic toxicologists, and drug development professionals who are utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of this synthetic cannabinoid in complex biological matrices. Ion suppression is a significant challenge in bioanalysis, leading to reduced sensitivity, poor reproducibility, and inaccurate quantification. This document provides in-depth, question-and-answer-based troubleshooting guides and validated protocols to help you identify, mitigate, and control ion suppression in your experiments.
Section 1: Foundational Understanding (FAQs)
Q1: What is ion suppression and why is it a critical issue for analyzing the this compound?
Answer: Ion suppression is a matrix effect that occurs during the electrospray ionization (ESI) process in LC-MS/MS analysis. It is the reduction in the ionization efficiency of a target analyte, such as the this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, oral fluid).[1] These interfering components compete with the analyte for the available charge on the surface of the ESI droplets, ultimately leading to a decreased number of analyte ions reaching the mass spectrometer detector.[1][2]
For the this compound, which is a non-polar compound, this is particularly problematic. When analyzing complex biological samples, endogenous matrix components like phospholipids, salts, and proteins can co-extract with the analyte.[3] If not adequately separated by the liquid chromatography system, they will enter the mass spectrometer's ion source at the same time as the analyte, causing significant signal suppression. This can result in:
-
Artificially low and inaccurate quantitative results.
-
Poor assay sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) being higher than required.
-
Reduced precision and reproducibility of the analytical method.[4]
Q2: What are the primary sources of ion suppression in typical biological matrices?
Answer: The primary sources of ion suppression are endogenous and exogenous components within the biological sample that are not efficiently removed during sample preparation.
-
Phospholipids: Abundant in plasma and serum, phospholipids are a major cause of ion suppression.[3] They have a tendency to co-extract with many analytes and often elute in the middle of a typical reversed-phase chromatographic run, potentially overlapping with the analyte of interest.[3]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample matrix or buffers used during sample preparation can crystallize on the ESI probe, altering the spray characteristics and suppressing the analyte signal.
-
Proteins and Peptides: While larger proteins are often removed by precipitation, smaller peptides and residual proteins can still be present and interfere with ionization.
-
Urea and other small molecules: In urine, high concentrations of urea and other small organic molecules can contribute to matrix effects.
-
Exogenous substances: These can include metabolites of other drugs, detergents, or plasticizers that may be introduced during sample collection and processing.
Q3: How can I determine if my this compound signal is being suppressed?
Answer: A post-extraction spike experiment is the most direct way to evaluate and quantify ion suppression. This involves comparing the analyte's signal response in a clean solvent to its response in a sample from which the analyte has been extracted.
The Matrix Factor (MF) is calculated as follows: MF = (Peak Area of Analyte in Post-Extraction Spiked Sample) / (Peak Area of Analyte in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
A robust method validation should demonstrate that the matrix factor is consistent across different sources of the biological matrix (e.g., plasma from at least 6 different individuals).[5]
Section 2: Troubleshooting & Optimization Strategies
This section provides a decision-making framework for selecting the appropriate sample preparation and analytical methods to minimize ion suppression.
Caption: Decision tree for selecting a sample preparation method.
Q4: My signal is low in plasma/blood. Which sample preparation method is best to reduce matrix effects?
Answer: For plasma or blood, the goal is to remove proteins and phospholipids effectively. While Protein Precipitation (PPT) is fast, it often leaves a significant amount of phospholipids in the supernatant, leading to ion suppression.[3] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are superior choices for cleaner extracts.[6]
| Method | Pros | Cons | Recommendation for this compound |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | "Dirty" extract, high levels of residual phospholipids, significant ion suppression.[3] | Not recommended for quantitative analysis requiring high sensitivity. |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and some polar interferences, can be selective based on pH and solvent choice.[6] | Can be labor-intensive, uses larger volumes of organic solvents. | A good option. Using a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) will selectively extract the non-polar XLR11 analog while leaving polar matrix components in the aqueous phase.[6] |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, high concentration factor, excellent for removing phospholipids and salts.[6][7] | More expensive, requires method development. | Highly Recommended. A reversed-phase polymeric sorbent (e.g., Waters Oasis HLB, UCT Styre Screen® HLD) is ideal for retaining the non-polar XLR11 analog while allowing polar interferences to be washed away.[7][8] |
Q5: I'm seeing significant ion suppression in urine samples. How should I adjust my sample preparation?
Answer: Urine presents different challenges, primarily high salt content and the presence of conjugated metabolites.
-
Hydrolysis: Synthetic cannabinoids are often excreted as glucuronide conjugates.[9] An enzymatic hydrolysis step (using β-glucuronidase) before extraction is crucial to cleave the conjugate and measure the parent metabolite, which improves extraction efficiency and detection.[8][9]
-
Extraction: "Dilute-and-shoot" methods are generally not suitable for sensitive quantification due to high matrix effects. LLE is effective at removing salts. However, SPE is the preferred method for achieving the cleanest extracts and highest sensitivity in urine analysis.[7][10] A polymeric SPE sorbent is recommended.[8]
Q6: How can I optimize my LC method to separate the analyte from interfering matrix components?
Answer: Chromatographic separation is your second line of defense against ion suppression. The goal is to ensure the this compound elutes at a different time than the bulk of the matrix components.
-
Column Choice: A C18 column is typically a good starting point for non-polar compounds like synthetic cannabinoids.
-
Gradient Optimization: A longer, shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce suppression.[2]
-
Advanced Techniques: For extremely challenging matrices, two-dimensional LC (2D-LC) can be employed to achieve exceptional cleanup by transferring the heart-cut of the first dimension peak to a second dimension column for further separation before MS detection.[11]
Q7: Can I change my MS source settings to minimize ion suppression?
Answer: Yes, optimizing the ion source parameters can help, although it is not a substitute for good sample preparation and chromatography.
-
Source Temperature and Gas Flows: Increasing desolvation temperature and gas flows can help to more efficiently evaporate the solvent and matrix, which can sometimes reduce suppression.
-
Ionization Technique: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds, as its ionization mechanism is different.[2] It is worth evaluating APCI if ESI proves problematic.
Section 3: Detailed Protocols & Workflows
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
This protocol is a general guideline using a polymeric reversed-phase SPE cartridge, which should be optimized for your specific application.
-
Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 4% phosphoric acid to disrupt protein binding. Vortex for 30 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: 1 mL of deionized water to remove salts.
-
Wash 2: 1 mL of 20% methanol in water to remove polar interferences.
-
-
Drying: Dry the cartridge thoroughly under high vacuum or positive pressure for 5-10 minutes to remove all residual water.
-
Elution: Elute the this compound with 1 mL of a non-polar solvent like ethyl acetate or MTBE.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.
Caption: General SPE workflow for plasma samples.
Section 4: Advanced Topics
Q8: What is the role of an internal standard in correcting for ion suppression?
Answer: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. Its purpose is to compensate for variability during the analytical process, including extraction efficiency and ion suppression.
The most effective type is a Stable Isotope-Labeled (SIL) internal standard .[12] A SIL-IS of the this compound (e.g., containing deuterium or ¹³C atoms) will have nearly identical chemical properties and chromatographic retention time.[12] Therefore, it will experience the same degree of ion suppression as the analyte.[5] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by suppression is normalized, leading to a much more accurate and precise result.[1] It is crucial to ensure that the analyte and the SIL-IS are completely co-eluting for this correction to be effective.[13]
References
-
Schurman, J. V., et al. (2020). Solid-phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Qualitative Analysis of 61 Synthetic Cannabinoid Metabolites in Urine. Drug Testing and Analysis, 12(1), 27-40. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]
-
Scheidweiler, K. B., & Huestis, M. A. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of Analytical Toxicology, 38(8), 509-516. [Link]
-
Scheidweiler, K. B., & Huestis, M. A. (2014). Quantitative Measurement of XLR11 and UR-144 in Oral Fluid by LC–MS-MS. Journal of Analytical Toxicology, 38(8), 509–516. [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
-
ResearchGate. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. [Link]
-
Ma, L., et al. (2017). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 145, 416-423. [Link]
-
Wikipedia. Ion suppression (mass spectrometry). [Link]
-
Park, M., et al. (2015). Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 114, 253-259. [Link]
-
Oxford Academic. (2014). Quantitative Measurement of XLR11 and UR-144 in Oral Fluid by LC–MS-MS. [Link]
-
Li, Y., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2603. [Link]
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
-
Agilent Technologies. (2016). Two-dimensional LC/MS/MS to Reduce Ion Suppression in the Determination of Cannabinoids in Blood Plasma. [Link]
-
Subasinghe, S. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-361. [Link]
-
Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]
-
OpenBU. (2014). An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. [Link]
-
Li, W., & Tse, F. L. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 32(11), 22-29. [Link]
-
ACS Publications. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
- Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extraction eluents. Rapid Communications in Mass Spectrometry, 18(1), 49-58.
-
Cardenas, M., et al. (2012). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. Journal of Mass Spectrometry, 47(9), 1121-1133. [Link]
-
Nakajima, J., et al. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 32(1), 1-15. [Link]
-
International Journal of Pharmaceutical Sciences. (2021). Extraction of Drugs and Metabolites from Biological Matrices. [Link]
-
SciSpace. (2012). Extraction of Drug from the Biological Matrix: A Review. [Link]
-
LCGC International. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
American Laboratory. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
National Institute of Justice. (2018). The Impacts of Paper Properties on Matrix Effects During Paper Spray Mass Spectrometry Analysis of Prescription Drugs, Fentanyl and Synthetic Cannabinoids. [Link]
-
Slideshare. (2022). extraction of drug from biological matrix.pptx. [Link]
-
NIH. (2018). Isolation, Separation, and Preconcentration of Biologically Active Compounds from Plant Matrices by Extraction Techniques. [Link]
-
YouTube. (2022). Liquid-Liquid Extraction. [Link]
-
Koller, V. J., et al. (2016). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. Archives of Toxicology, 90(1), 157-167. [Link]
-
ResearchGate. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. [Link]
-
ResearchGate. (2015). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. [Link]
-
LJMU Research Online. (2014). XLR-11 Critical Review Report. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. waters.com [waters.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]
- 8. unitedchem.com [unitedchem.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Synthesized XLR11 N-(4-pentenyl) analog
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of the XLR11 N-(4-pentenyl) analog. The following sections offer troubleshooting advice and detailed protocols to address common challenges encountered during the purification process, ensuring the attainment of high-purity material essential for accurate downstream applications.
Introduction
The this compound is a variant of the synthetic cannabinoid XLR11, where the N-(5-fluoropentyl) chain is replaced by an N-(4-pentenyl) chain.[1] Achieving high purity of this synthesized analog is critical for reliable biological and toxicological evaluation, as even minor impurities can significantly impact experimental outcomes.[2][3] This guide outlines robust purification strategies, primarily focusing on chromatographic techniques, to isolate the target compound from reaction byproducts and unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect from the synthesis of this compound?
A: Common impurities often include unreacted starting materials (e.g., the indole precursor and the alkylating agent), partially reacted intermediates, and byproducts from side reactions.[2][4] Given the indole core of the molecule, you might also encounter products of over-alkylation or isomers formed under certain reaction conditions.[5][6] Degradation products can also be present, particularly if the compound is exposed to harsh conditions like strong acids or high temperatures.[7]
Q2: What is the best initial approach for purifying my crude synthetic product?
A: Flash column chromatography is an excellent and widely used initial purification step for synthetic cannabinoids.[8][9][10][11][12] It is a cost-effective and efficient method for removing the majority of impurities and isolating the target compound on a milligram to gram scale.[13] Normal-phase chromatography using a silica gel stationary phase is typically the method of choice for these relatively non-polar compounds.[9]
Q3: My compound is still not pure enough after flash chromatography. What should I do next?
A: For achieving higher purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is the recommended subsequent step.[9][14] Both normal-phase and reversed-phase HPLC can be effective. Reversed-phase HPLC, often using a C18 column, is particularly useful for separating compounds with minor differences in hydrophobicity.[8][9]
Q4: Can I use crystallization to purify the this compound?
A: Crystallization can be a highly effective final purification step, especially if you have a product that is already of moderate to high purity.[15][16] The success of crystallization depends on finding a suitable solvent or solvent system in which the analog has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.[16] However, many synthetic cannabinoids are oils or low-melting solids, which can make crystallization challenging.[17][18]
Q5: What analytical techniques should I use to assess the purity of my final product?
A: A combination of techniques is recommended for unambiguous purity assessment. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector can provide quantitative purity data.[19] For structural confirmation and identification of any remaining impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[20][21][22] Proton (¹H) NMR is particularly useful for confirming the structure and identifying any isomeric impurities.[20][23]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield after flash chromatography | 1. The compound is too polar or non-polar for the chosen solvent system and is not eluting from the column. 2. The compound is co-eluting with a major impurity. 3. The compound is degrading on the silica gel. | 1. Perform thin-layer chromatography (TLC) with a range of solvent systems to find an optimal mobile phase that gives your target compound an Rf value of ~0.3. 2. Adjust the solvent gradient to improve separation. A shallower gradient can increase resolution between closely eluting compounds.[11] 3. For acid-sensitive compounds, the silica gel can be neutralized by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. |
| Multiple spots on TLC after purification | 1. Incomplete separation during chromatography. 2. The compound is degrading during storage or analysis. | 1. Re-purify the material using a different chromatographic technique (e.g., reversed-phase HPLC if normal-phase flash was used initially).[9] 2. Store the purified compound at -20°C in a tightly sealed container, protected from light and air.[3] Analyze the compound promptly after purification. |
| Broad peaks in HPLC analysis | 1. Column overloading. 2. Poor solubility of the compound in the mobile phase. 3. Secondary interactions with the stationary phase. | 1. Reduce the amount of sample injected onto the column. 2. Adjust the mobile phase composition to improve solubility. For reversed-phase HPLC, increasing the organic solvent percentage may help. 3. Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) for reversed-phase or triethylamine for normal-phase, to minimize secondary interactions. |
| NMR spectrum shows unexpected signals | 1. Presence of residual solvent from purification. 2. Isomeric impurities. 3. Degradation of the compound. | 1. Dry the sample under high vacuum for an extended period to remove residual solvents. 2. Two-dimensional NMR techniques, such as COSY, can help in identifying and characterizing isomeric impurities.[23] Further purification by preparative HPLC may be necessary.[14] 3. Re-purify a small amount of the sample and immediately acquire the NMR spectrum to check for degradation. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol is designed for the initial purification of the crude this compound.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Hexanes (or heptanes), HPLC grade
-
Ethyl acetate, HPLC grade
-
Compressed air or nitrogen
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
The ideal solvent system will give the target compound an Rf value of approximately 0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness.
-
Carefully add the dry, adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution).
-
Collect fractions and monitor the elution of the compound by TLC.
-
-
Fraction Analysis and Pooling:
-
Spot each collected fraction on a TLC plate, develop, and visualize under a UV lamp.
-
Combine the fractions containing the pure target compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Reversed-Phase Preparative HPLC
This protocol is for the final polishing of the this compound to achieve high purity.
Materials:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional modifier)
Procedure:
-
Method Development (Analytical Scale):
-
Using an analytical C18 column, develop a gradient method with water and acetonitrile as mobile phases. A typical gradient might be from 60% ACN to 95% ACN over 15-20 minutes.
-
Adding a small amount of formic acid (0.1%) to both mobile phases can improve peak shape.[19]
-
Optimize the gradient to achieve baseline separation of the target compound from any remaining impurities.
-
-
Scale-Up to Preparative Scale:
-
Transfer the optimized analytical method to the preparative system, adjusting the flow rate and gradient times according to the larger column dimensions.
-
Dissolve the partially purified compound from the flash chromatography step in a minimal amount of a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Purification and Fraction Collection:
-
Inject the sample onto the preparative column.
-
Monitor the chromatogram and collect the fraction corresponding to the peak of the target compound.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
If the compound is soluble in an organic solvent that is immiscible with water, you can perform a liquid-liquid extraction to remove it from the aqueous mobile phase. Otherwise, lyophilization (freeze-drying) can be used to remove the water.
-
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting purification issues.
References
-
Moosmann, B., Bisel, P., & Auwärter, V. (2012). A fast and inexpensive procedure for the isolation of synthetic cannabinoids from 'Spice' products using a flash chromatography system. PubMed. [Link]
-
Citti, C., Linciano, P., & Cannazza, G. (2023). Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. Cannabis and Cannabinoid Research. [Link]
-
Moosmann, B., Bisel, P., & Auwärter, V. (2012). A fast and inexpensive procedure for the isolation of synthetic cannabinoids from 'Spice' products using a flash chromatography system. ResearchGate. [Link]
-
BUCHI Corporation. (n.d.). Separation of cannabinoids by Flash chromatography. Buchi.com. [Link]
-
Bickler, B. (2023). Isolation of some minor cannabinoids using flash chromatography. Biotage. [Link]
- Google Patents. (n.d.). WO2022076956A1 - Crystallization of cannabinoids.
- Google Patents. (n.d.). US9815810B1 - Method of cannabinoid preservation through crystallization and other crystal structures.
-
Confidence Analytics. (2015). Cannabinoid Crystallization. Confidence Analytics. [Link]
-
Filer, C. N. (2022). Cannabinoids as Cocrystals. Medical Cannabis and Cannabinoids. [Link]
-
Westphal, F., et al. (2020). Profiling of synthesis-related impurities of the synthetic cannabinoid Cumyl-5F-PINACA in seized samples of e-liquids via multivariate analysis of UHPLC-MSn data. Drug Testing and Analysis. [Link]
-
Citti, C., et al. (2019). Origin of Δ9-Tetrahydrocannabinol Impurity in Synthetic Cannabidiol. Cannabis and Cannabinoid Research. [Link]
-
Filer, C. N. (2022). Cannabinoids as Cocrystals. ResearchGate. [Link]
-
Lo, D. (2015). Rapid Screening of Synthetic Cannabinoids with NMR and DART-MS. ResearchGate. [Link]
-
Lo, D., et al. (2014). Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. DigitalCommons@Molloy. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC. [Link]
-
Tsujikawa, K., et al. (2013). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. [Link]
-
Lo, D., et al. (2015). Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. ResearchGate. [Link]
-
Gampfer, F. M., et al. (2022). Adulteration of low‐delta‐9‐tetrahydrocannabinol products with synthetic cannabinoids: Results from drug checking services. Drug Testing and Analysis. [Link]
-
Jamey, C., et al. (2024). The Identification of Synthetic Impurities in a Vape Pen Containing Δ9-Tetrahydrocannabiphorol Using Gas Chromatography Coupled with Mass Spectrometry. MDPI. [Link]
-
Johansson, J. (2022). Multigram scale synthesis of synthetic cannabinoid metabolites. Diva-portal.org. [Link]
-
Mauthner, A., et al. (2016). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. Archives of Toxicology. [Link]
-
Carlier, J., et al. (2014). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry. [Link]
-
Evotec. (n.d.). Preparative Chromatography. Evotec. [Link]
-
Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. Pragolab. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. The Identification of Synthetic Impurities in a Vape Pen Containing Δ9-Tetrahydrocannabiphorol Using Gas Chromatography Coupled with Mass Spectrometry | MDPI [mdpi.com]
- 3. Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling of synthesis-related impurities of the synthetic cannabinoid Cumyl-5F-PINACA in seized samples of e-liquids via multivariate analysis of UHPLC-MSn data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Origin of Δ9-Tetrahydrocannabinol Impurity in Synthetic Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fast and inexpensive procedure for the isolation of synthetic cannabinoids from 'Spice' products using a flash chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of cannabinoids by Flash chromatography | Buchi.com [buchi.com]
- 12. biotage.com [biotage.com]
- 13. Preparative Chromatography | Evotec [evotec.com]
- 14. pragolab.cz [pragolab.cz]
- 15. WO2022076956A1 - Crystallization of cannabinoids - Google Patents [patents.google.com]
- 16. Cannabinoid Crystallization - Confidence Analytics [conflabs.com]
- 17. Cannabinoids as Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Adulteration of low‐delta‐9‐tetrahydrocannabinol products with synthetic cannabinoids: Results from drug checking services - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. digitalcommons.molloy.edu [digitalcommons.molloy.edu]
- 22. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Functional Activity of Synthetic Cannabinoids at CB1/CB2 Receptors: UR-144 versus its N-pentenyl and N-fluoropentyl Analogs
This guide provides a detailed comparison of the functional activities of the synthetic cannabinoid UR-144 and its analog, XLR-11, at the human cannabinoid receptors CB1 and CB2. It is important to note that while the topic of interest is the XLR11 N-(4-pentenyl) analog , a comprehensive search of the scientific literature has revealed no publicly available data on the specific binding affinity or functional potency of this particular compound. Therefore, this guide will focus on a comparative analysis of UR-144 and the closely related, well-characterized compound XLR-11 , which is the N-(5-fluoropentyl) analog of UR-144. This comparison will provide valuable insights into the structure-activity relationships of these synthetic cannabinoids.
Introduction to UR-144 and XLR-11
UR-144 ((1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone) and XLR-11 (methanone) are synthetic cannabinoids that have been identified in herbal incense products.[1] Both compounds act as agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes.[2][3] The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the peripheral nervous system and immune cells and is associated with therapeutic effects.[2] Understanding the differential activity of these compounds at CB1 and CB2 receptors is crucial for both toxicological assessment and potential therapeutic development.
UR-144 was originally synthesized by Abbott Laboratories and was designed to be a selective agonist for the CB2 receptor.[4][5] XLR-11, a fluorinated analog of UR-144, emerged later on the illicit drug market.[6] The primary structural difference between UR-144 and XLR-11 lies in the N1-substituent of the indole ring: a pentyl chain in UR-144 and a 5-fluoropentyl chain in XLR-11. The subject of this guide, the this compound, would possess a pentenyl chain at this position, introducing a terminal double bond. While we lack specific data for this analog, the comparison between UR-144 and XLR-11 will illuminate how modifications to this alkyl chain can significantly impact receptor affinity and potency.
Comparative Functional Activity Data
The functional activity of UR-144 and XLR-11 at CB1 and CB2 receptors has been characterized through in vitro pharmacological assays. The key parameters for comparison are the binding affinity (Ki), which indicates how tightly a ligand binds to the receptor, and the functional potency (EC50), which represents the concentration of a ligand that produces a half-maximal response.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |
| UR-144 | CB1 | 150[4] | 8.5 ng/mL (~27.3 nM)[2], 421[4] |
| CB2 | 1.8[4] | 3.6 ng/mL (~11.6 nM)[2], 72[4] | |
| XLR-11 | CB1 | Low nanomolar (<30) | 101 ng/mL (~306.6 nM)[2] |
| CB2 | Low nanomolar (<30) | 6.6 ng/mL (~20.0 nM)[2] |
Note: EC50 values from different studies can vary based on the specific assay conditions. The values in ng/mL were converted to nM for a more direct comparison, using the molar masses of UR-144 (311.47 g/mol ) and XLR-11 (329.46 g/mol ).
From the data, it is evident that UR-144 exhibits significant selectivity for the CB2 receptor, with a much higher binding affinity (lower Ki value) compared to the CB1 receptor.[4] In contrast, XLR-11 demonstrates potent agonism at both CB1 and CB2 receptors, with functional potencies in the low nanomolar range for CB2 and a slightly lower potency for CB1.[2] The terminal fluorination of the pentyl chain in XLR-11 appears to increase its potency at the CB1 receptor as compared to UR-144.
Experimental Methodologies
The determination of binding affinity and functional potency for cannabinoid receptor ligands is typically achieved through in vitro assays using cell lines engineered to express the human CB1 or CB2 receptors.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50, which can then be used to calculate the Ki value.
Principle: Competitive binding between a radiolabeled cannabinoid receptor agonist (e.g., [3H]CP-55,940) and the unlabeled test compound (UR-144 or XLR-11 analog) for the CB1 or CB2 receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor (CB1 or CB2) in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
cAMP Functional Assay for Determining Agonist Potency (EC50)
This assay measures the ability of a compound to activate the CB1 or CB2 receptor and elicit a downstream cellular response, which for these Gi/o-coupled receptors is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2]
Principle: CB1 and CB2 receptor activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cAMP. This change in cAMP can be quantified using various methods, such as competitive immunoassays or bioluminescence resonance energy transfer (BRET)-based biosensors.[2]
Step-by-Step Protocol:
-
Cell Culture: Culture cells stably expressing the CB1 or CB2 receptor in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Forskolin Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate with forskolin, an adenylyl cyclase activator, to elevate intracellular cAMP levels.
-
Compound Addition: Add varying concentrations of the test compound (UR-144 or XLR-11 analog) to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period to allow for receptor activation and modulation of cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or BRET).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Gi/o-coupled signaling pathway of CB1/CB2 receptors.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a cAMP functional assay to determine agonist potency.
Discussion
The available data clearly demonstrates that UR-144 is a potent and selective CB2 receptor agonist.[4] The introduction of a fluorine atom at the 5-position of the pentyl chain in XLR-11 results in a compound with high potency at both CB1 and CB2 receptors.[2] This suggests that this structural modification enhances affinity and/or efficacy at the CB1 receptor.
While we lack empirical data for the this compound, we can speculate on its potential activity based on known structure-activity relationships of synthetic cannabinoids. The introduction of a terminal double bond in the N-alkyl chain could influence the conformation of the ligand and its interaction with the receptor binding pocket. This might alter its affinity and potency at both CB1 and CB2 receptors. Further in vitro studies are necessary to definitively characterize the pharmacological profile of the this compound.
Conclusion
This guide has provided a comparative overview of the functional activity of UR-144 and its N-(5-fluoropentyl) analog, XLR-11, at CB1 and CB2 receptors. UR-144 is a selective CB2 agonist, while XLR-11 is a potent dual agonist at both receptors. The lack of available data for the this compound highlights the need for continued pharmacological characterization of emerging synthetic cannabinoids to better understand their potential physiological and toxicological effects. The experimental protocols and workflows detailed herein provide a framework for conducting such essential research.
References
-
UR-144 - Wikipedia. [Link]
-
Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants - Marshall University. [Link]
-
Xlr 11 | C21H28FNO | CID 57501498 - PubChem. [Link]
-
First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC - NIH. [Link]
-
A Characterization of UR-144, XLR-11, Their Metabolites and Degradants - Marshall University. [Link]
-
UR-144 monograph - Soft-Tox.org. [Link]
-
Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - MDPI. [Link]
-
XLR-11 Critical Review Report - LJMU Research Online. [Link]
-
First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed. [Link]
-
UR-144 – Knowledge and References - Taylor & Francis. [Link]
-
Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4 - NIH. [Link]
-
Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - Frontiers. [Link]
-
Functional potencies (EC 50 ) of key cannabilactones and CP-55940 for... - ResearchGate. [Link]
-
XLR-11 – Knowledge and References - Taylor & Francis. [Link]
-
Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4 - ResearchGate. [Link]
-
Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4 - PubMed. [Link]
-
Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans | Request PDF - ResearchGate. [Link]
Sources
- 1. marshall.edu [marshall.edu]
- 2. Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UR-144 - Wikipedia [en.wikipedia.org]
- 4. soft-tox.org [soft-tox.org]
- 5. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xlr 11 | C21H28FNO | CID 57501498 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of XLR11, its N-(4-pentenyl) Analog, and Other Pentenyl-Indole Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the metabolism of the synthetic cannabinoid XLR11, its N-(4-pentenyl) analog, and the broader class of pentenyl-indole cannabinoids. Designed for the scientific community, this document synthesizes data from in vitro and in vivo studies to elucidate metabolic pathways, identify key biomarkers, and provide detailed experimental protocols for further research.
Introduction: The Evolving Landscape of Synthetic Cannabinoids
Synthetic cannabinoid receptor agonists (SCRAs) represent a dynamic and challenging class of new psychoactive substances (NPS). Their structures are constantly modified to circumvent legislation, leading to a continuous stream of novel compounds with unknown metabolic fates and toxicological profiles.[1][2][3] Understanding the metabolism of these compounds is critical for developing reliable analytical methods for forensic and clinical toxicology and for assessing their potential for drug-drug interactions.[4][5]
This guide focuses on XLR11 ([1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone), a widely abused SCRA, and its close structural relative, the XLR11 N-(4-pentenyl) analog.[1][6] By comparing the metabolism of the saturated N-(5-fluoropentyl) chain of XLR11 with the unsaturated N-(4-pentenyl) chain of its analog, we can derive valuable structure-metabolism relationships (SMRs) applicable to the broader class of pentenyl-indole cannabinoids.
Fundamentals of Cannabinoid Metabolism
The metabolism of synthetic cannabinoids, like most xenobiotics, proceeds primarily in the liver through two phases:
-
Phase I Metabolism: This phase involves the introduction or exposure of functional groups, typically through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP450) superfamily of enzymes, particularly isoforms like CYP3A4, CYP1A2, and CYP2C19, are the primary drivers of Phase I reactions.[4][5][7] For pentenyl-indole cannabinoids, common Phase I reactions include hydroxylation at various positions on the molecule, oxidative defluorination of fluorinated analogs, and carboxylation.[8][9]
-
Phase II Metabolism: In this phase, the modified compounds are conjugated with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate excretion. These reactions are catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs). For synthetic cannabinoids, glucuronidation of hydroxylated metabolites is the most common Phase II pathway.[8][9]
Metabolic Profile of XLR11
XLR11 undergoes extensive Phase I and Phase II metabolism.[1][2][10] In vitro studies using human hepatocytes and liver microsomes have identified over 25 different metabolites.[1][2][10]
Key Metabolic Pathways for XLR11:
-
Oxidative Defluorination: The 5-fluoropentyl chain is a primary target for metabolism. The fluorine atom is removed and replaced with a hydroxyl group, which is then further oxidized to a carboxylic acid. This leads to the formation of UR-144 pentanoic acid, a major and crucial biomarker.[1][2][3][10]
-
Hydroxylation: Hydroxylation occurs at multiple sites, including the pentyl side chain and the tetramethylcyclopropyl (TMCP) ring.[10]
-
Carboxylation: The TMCP ring can be oxidized to form a carboxylic acid metabolite (2′-carboxy-XLR-11).[1][10]
-
Glucuronidation: The hydroxylated metabolites readily undergo conjugation with glucuronic acid.[1][2][10]
The major CYP450 enzyme responsible for XLR11 metabolism is CYP3A4, with minor contributions from CYP1A2 and CYP2C19.[4][5] This is a critical consideration for predicting potential drug-drug interactions in users who may be taking other medications metabolized by these enzymes.
Major Metabolites of XLR11: Based on mass spectrometry peak areas in human hepatocyte studies, the most abundant metabolites are:
-
2′-carboxy-XLR-11
-
UR-144 pentanoic acid
-
5-hydroxy-UR-144
-
Hydroxy-XLR-11 glucuronides
Comparative Metabolism: The Influence of the N-Pentenyl Chain
The replacement of the N-(5-fluoropentyl) chain with an N-(4-pentenyl) chain introduces a terminal double bond, creating a new, reactive site for metabolic attack. While specific studies on the this compound are limited, we can infer its metabolic fate from studies on other 4-pentenyl SCRAs.[11]
Predicted Metabolic Pathways for this compound:
-
Epoxidation and Dihydrodiol Formation: The most significant difference is the metabolism of the terminal alkene. This double bond is susceptible to epoxidation by CYP450 enzymes, followed by hydrolysis via epoxide hydrolase to form a dihydrodiol. This pathway is a major route for other 4-pentenyl SCRAs.[11]
-
Hydroxylation: Similar to XLR11, hydroxylation is expected at various positions, including the pentenyl chain (allylic hydroxylation) and the TMCP ring.
-
N-Dealkylation: The pentenyl chain can be cleaved through hydroxylation at the alpha-carbon, followed by elimination of the side chain as an aldehyde. This pathway is more prominent for indole-core SCRAs compared to indazole-core variants.[11]
-
Carboxylation and Glucuronidation: Further oxidation to carboxylic acids and subsequent glucuronidation of hydroxylated metabolites are also anticipated.
The key distinction lies in the addition of the dihydrodiol formation pathway, which provides a unique set of metabolites that can definitively distinguish intake of a pentenyl analog from its pentyl counterpart.
| Metabolic Pathway | XLR11 (N-5-fluoropentyl) | This compound (Predicted) | Causality & Significance |
| Side Chain Oxidation | Oxidative defluorination to pentanoic acid | Epoxidation followed by dihydrodiol formation | The fluorine atom in XLR11 directs metabolism towards ω- and ω-1 hydroxylation and subsequent carboxylation. The double bond in the pentenyl analog creates a target for epoxidation, a distinct and major pathway. |
| Hydroxylation | Pentyl chain, TMCP ring | Pentenyl chain (allylic), TMCP ring | Both structures have multiple sites susceptible to hydroxylation by CYP450 enzymes. |
| N-Dealkylation | Minor pathway | Potentially significant pathway | The electronic properties of the pentenyl chain may make the alpha-carbon more susceptible to hydroxylation, leading to N-dealkylation. |
| Glucuronidation | Major Phase II pathway for hydroxylated metabolites | Major Phase II pathway for hydroxylated and dihydrodiol metabolites | Glucuronidation is the primary Phase II route for increasing water solubility and excretion for both classes of compounds.[8][9] |
Experimental Methodologies for Cannabinoid Metabolism Studies
To investigate and confirm the metabolic pathways discussed, standardized in vitro and analytical methods are essential. These protocols provide a self-validating system for generating reliable and reproducible data.
This protocol is designed to identify Phase I metabolites. HLMs are a cost-effective and reliable model as they are rich in the CYP450 enzymes responsible for the majority of drug biotransformations.[12][13]
Objective: To identify the primary Phase I metabolites of a pentenyl-indole cannabinoid.
Materials:
-
Test cannabinoid (e.g., this compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Control compound with known metabolism (e.g., NM2201)[12]
Procedure:
-
Preparation: Pre-warm a shaking water bath to 37°C. Prepare the test cannabinoid stock solution in a suitable solvent like DMSO.
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the test cannabinoid (final concentration typically 1-10 µM).[1][14][15]
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to bind to the enzymes.
-
Initiate Reaction: Add the NADPH regenerating system to the mixture to start the metabolic reaction. This step is crucial as NADPH is the required cofactor for CYP450 activity.
-
Control Samples:
-
Negative Control: Prepare an identical incubation mixture but replace the NADPH system with buffer. This validates that metabolite formation is enzyme and cofactor-dependent.
-
Positive Control: Prepare an incubation with a control compound to ensure the HLM and cofactor system are active.
-
-
Incubation: Incubate for a set time course (e.g., 0, 15, 30, 60 minutes) at 37°C.[14][15] Longer incubation times (e.g., up to 3 hours) may be used to observe the formation of multi-step metabolites.[16]
-
Quench Reaction: Stop the reaction by adding an equal volume of ice-cold ACN. This precipitates the microsomal proteins and halts enzymatic activity.
-
Sample Preparation: Centrifuge the quenched mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Caption: Workflow for identifying Phase I metabolites using human liver microsomes.
High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is the gold standard for identifying unknown metabolites.[8][9]
Objective: To identify and structurally elucidate metabolites from the HLM incubate.
Procedure:
-
Chromatographic Separation: Inject the sample supernatant onto a reverse-phase LC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. This separates the parent drug from its various metabolites based on polarity.
-
Mass Spectrometry Analysis:
-
Full Scan MS: Acquire data in full scan mode to detect all ions within a specified mass range. The high resolution allows for the accurate determination of the elemental composition of the parent drug and its metabolites.
-
Data-Dependent MS/MS: Set the instrument to automatically trigger product ion scans (MS/MS) on the most intense ions detected in the full scan. The fragmentation patterns generated in MS/MS are crucial for structural elucidation.
-
-
Data Processing:
-
Metabolite Prediction: Use metabolite identification software to search the data for predicted biotransformations (e.g., +16 Da for hydroxylation, +14 Da for carboxylation, +34 Da for dihydrodiol formation).
-
Fragment Analysis: Compare the MS/MS fragmentation pattern of a suspected metabolite to that of the parent drug. Common fragments indicate which parts of the molecule have remained intact, while mass shifts in fragments can pinpoint the site of metabolic modification.
-
Confirmation: If available, confirm the identity of metabolites by comparing their retention times and mass spectra to those of synthesized reference standards.
-
Visualization of Comparative Metabolic Pathways
The following diagram illustrates the key metabolic differences between XLR11 and its N-(4-pentenyl) analog, highlighting the unique pathways introduced by the terminal double bond.
Caption: Key metabolic differences between XLR11 and its N-(4-pentenyl) analog.
Conclusion and Future Directions
The metabolism of pentenyl-indole cannabinoids is primarily driven by the structure of the N-alkyl chain. While XLR11, with its N-5-fluoropentyl chain, predominantly yields metabolites from oxidative defluorination and subsequent carboxylation, its N-(4-pentenyl) analog is predicted to undergo epoxidation and dihydrodiol formation as a major and distinguishing pathway.
This comparative analysis underscores the importance of structure-metabolism relationship studies. By understanding how a simple structural modification—the introduction of a double bond—alters the metabolic profile, researchers can more accurately predict the metabolites of newly emerging synthetic cannabinoids. This predictive power is invaluable for forensic laboratories tasked with developing targeted assays for urinary biomarkers and for toxicologists assessing the safety profiles of these novel substances. Future research should focus on obtaining empirical data for the this compound to confirm these predicted pathways and to quantify the relative contributions of each metabolic route.
References
- Wohlfarth, A., Pang, S., Zhu, M., Gandhi, A. S., Scheidweiler, K. B., Liu, H., & Huestis, M. A. (2014). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. Clinical Chemistry, 60(7), 961–972.
- Hess, C., Schoeder, C. T., Pillaiyar, T., Madea, B., & Müller, C. E. (2016).
- Kim, J., Lee, J., Lee, J., In, S., Kim, J., & Lee, S. (2016). In vitro metabolism of a novel synthetic cannabinoid, EAM-2201, in human liver microsomes and human recombinant cytochrome P450s. Journal of Pharmaceutical and Biomedical Analysis, 122, 1-11.
- Hess, C., et al. (2015). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices.
- Wohlfarth, A., Pang, S., Zhu, M., Gandhi, A. S., Scheidweiler, K. B., Liu, H., & Huestis, M. A. (2014). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry, 60(7), 961-972.
- Wohlfarth, A., et al. (2014). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry, 60(7), 961-972.
- Presley, B. C., et al. (2019). In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, PX-3 and a comparison of their clearance rates in human liver microsomes. The Research Repository @ WVU.
- Chimalakonda, K. C., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(3), 173-186.
- Hess, C., et al. (2015). Analytical methods for the identification of synthetic cannabinoids in biological matrices. Drug Testing and Analysis, 7(7), 579-605.
- Dalsgaard, P. W., et al. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Testing and Analysis, 8(8), 792-800.
- Dalsgaard, P. W., et al. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Testing and Analysis, 8(8), 792-800.
- Kikura-Hanajiri, R., & Uchiyama, N. (2017). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 35(1), 1-22.
- Presley, B. C., et al. (2019). In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, and PX-3 by high-resolution mass spectrometry and their clearance rates in human liver microsomes. Rapid Communications in Mass Spectrometry, 33(24), 1935-1946.
- Wohlfarth, A., et al. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. Drug Metabolism and Disposition, 43(7), 987-997.
- Wohlfarth, A., et al. (2015). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry.
- Wang, Y., et al. (2022). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. Metabolites, 12(5), 425.
- Wohlfarth, A., et al. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. Drug Metabolism and Disposition, 43(7), 987-997.
- Fabregat-Safont, D., et al. (2021). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. Forensic Toxicology, 39(2), 433-447.
- Dalsgaard, P. W., et al. (2015). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11.
- Cayman Chemical. (n.d.). This compound.
- Franz, F., et al. (2023). Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry. Archives of Toxicology, 97(5), 1435-1451.
- Almazrou, O. A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10983.
Sources
- 1. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 13. mdpi.com [mdpi.com]
- 14. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Differentiation of XLR11 N-(4-pentenyl) analog, JWH-018, and AM-2201
Introduction: The Challenge of Structural Analogs
In the landscape of synthetic cannabinoid analysis, few challenges are as persistent as the differentiation of closely related structural analogs. The constant evolution of novel psychoactive substances (NPS) requires analytical laboratories to stay ahead of a moving target.[1] Manufacturers often make subtle modifications to existing chemical scaffolds to circumvent legislation, creating compounds that are analytically similar yet may have vastly different pharmacological or toxicological profiles.[2]
This guide provides an in-depth analytical strategy for reliably differentiating three such compounds: JWH-018, its fluorinated analog AM-2201, and the XLR11 N-(4-pentenyl) analog. While all share a common naphthoylindole core, the variation in their N-alkyl chains is the critical feature for differentiation. Misidentification is not an option, as it can have significant forensic and clinical implications. This document moves beyond simple data reporting to explain the causality behind the chosen analytical methodologies, empowering researchers to not only identify these specific compounds but also to apply these principles to future analytical challenges.
Foundational Comparison: The Molecular Distinction
The entire analytical strategy is built upon understanding the subtle yet definitive structural differences between these three molecules. AM-2201 is the 5-fluoropentyl analog of JWH-018.[3] The this compound is a variant that replaces the saturated pentyl chain with a pentenyl chain, introducing a terminal double bond.[4] These modifications directly impact their physicochemical properties, which we exploit for their separation and identification.
Caption: Core structural differences in the N-alkyl chains.
Table 1: Comparative Physicochemical Properties
| Compound | Chemical Name | Molecular Formula | Exact Mass (Da) |
| JWH-018 | (1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | C₂₄H₂₃NO | 341.17796 |
| AM-2201 | (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | C₂₄H₂₂FNO | 359.16854 |
| This compound | (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | C₂₁H₂₇NO | 309.2093 |
Note: The this compound shares its core naphthoylindole structure with JWH-018 and AM-2201 for the purpose of this guide, though its formal name links it to the tetramethylcyclopropyl series. For clarity in differentiation from JWH-018/AM-2201, we focus on the common scaffold and differing side-chains.
The Analytical Cornerstone: Mass Spectrometry
Mass spectrometry (MS), coupled with a chromatographic separation technique, is the definitive tool for this challenge.[5] The differences in exact mass alone are sufficient to distinguish the parent compounds using high-resolution mass spectrometry (HRMS). However, for routine analysis using nominal mass instruments like single quadrupoles, and for ultimate confirmation, we must rely on a combination of chromatographic retention time and mass spectral fragmentation patterns.
Methodology I: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has long been a gold standard in forensic analysis due to its high chromatographic efficiency and the extensive, reproducible fragmentation libraries available for electron ionization (EI).[5][6]
Expertise in Action: Why GC-MS?
The choice of GC-MS is predicated on the thermal stability and volatility of these compounds. The non-polar nature of the core structure makes them amenable to separation on common non-polar or mid-polar capillary columns. EI at 70eV provides robust, information-rich fragmentation that acts as a chemical fingerprint, allowing for confident identification when compared against a spectral library.[7][8]
Self-Validating Protocol: GC-MS Analysis
-
Sample Preparation (Herbal Material): a. Weigh 10-15 mg of homogenized plant material. b. Add an appropriate internal standard (e.g., JWH-018-d9) and 1 mL of methanol. c. Sonicate for 10 minutes, then centrifuge at high speed (e.g., 18,000 x g) for 10 minutes.[1] d. Filter the supernatant and dilute as necessary for analysis. A 100-fold dilution is a common starting point.[1]
-
Instrumentation: a. GC System: Agilent 7890 or equivalent. b. Injector: Split/splitless, 290°C. A high injection temperature is common but carries the risk of thermal degradation for some compounds.[3] c. Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent. Causality: An HP-5MS or similar 5% phenyl-methylpolysiloxane column provides excellent general-purpose separation for non-polar compounds. However, for challenging separations like JWH-018 and the pentenyl analog, which can co-elute, a column with different selectivity, such as an HP-35 (35% phenyl), may be required to achieve baseline resolution.[3] d. Oven Program: 200°C to 300°C at 30°C/min, hold for 5 min.[3] e. MS System: Agilent 5975 or equivalent single quadrupole or ion trap. f. Ionization: Electron Ionization (EI) at 70 eV. g. Acquisition: Full Scan mode (e.g., m/z 40-550).
Data Interpretation: Differentiating Fingerprints
The key to GC-MS differentiation lies in the fragmentation patterns. The naphthoyl group provides common, characteristic ions at m/z 155 and 127.[6] The differentiation occurs in the ions that retain the indole nucleus and the N-alkyl side chain.
Table 2: Comparative GC-MS Data and Characteristic Fragments
| Compound | Molecular Ion (M⁺) | Key Differentiating Fragments (m/z) | Rationale for Fragmentation |
| JWH-018 | 341 | 214 | [M - C₉H₇O]⁺: Loss of the naphthoyl group. |
| AM-2201 | 359 | 214, 340 | 214: Same loss of naphthoyl group. 340: [M - F]⁺ or [M - HF]⁺, characteristic loss of fluorine. |
| This compound | 339 | 214, 282 | 214: Same loss of naphthoyl group. 282: [M - C₄H₇]⁺, fragmentation of the pentenyl chain. |
Critical Insight: A significant analytical pitfall is the in-source thermal degradation of AM-2201. At high injection port temperatures, AM-2201 can degrade to form JWH-018 and the N-(4-pentenyl) analog (JWH-022).[3] Therefore, observing small amounts of JWH-018 and the pentenyl analog in a sample dominated by AM-2201 should be interpreted with caution. Analysis at a lower injection temperature or via LC-MS/MS is recommended for confirmation.
Methodology II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For complex matrices like urine or blood, and to avoid the thermal degradation issues of GC, LC-MS/MS is the superior technique.[2][9] It allows for the direct analysis of parent compounds and their metabolites, which is often essential for forensic toxicology.[10]
Expertise in Action: Why LC-MS/MS?
The primary advantage of LC-MS/MS is its specificity and sensitivity, achieved through Multiple Reaction Monitoring (MRM).[2] By selecting a specific precursor ion and monitoring for characteristic product ions, we can detect and quantify analytes with high confidence, even at trace levels in a complex matrix. Furthermore, electrospray ionization (ESI) is a "soft" ionization technique that typically keeps the parent molecule intact as the protonated molecule [M+H]⁺, which is ideal for precursor ion selection.
Self-Validating Protocol: LC-MS/MS Analysis
-
Sample Preparation (Urine): a. Hydrolysis (Optional but Recommended): To 1 mL of urine, add an internal standard, buffer, and β-glucuronidase. Incubate to cleave glucuronide conjugates, which are major metabolites.[9][10] b. Solid-Phase Extraction (SPE): Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Strata-X-Drug N). Load the sample, wash away interferences (e.g., with a 50% methanol wash), and elute the analytes with an appropriate solvent.[9] c. Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase (e.g., 50:50 water:methanol).
-
Instrumentation: a. LC System: Waters Acquity UPLC or equivalent. b. Column: Kinetex 2.6 µm PFP (pentafluorophenyl) or a standard C18 column (e.g., 50 x 2.1 mm).[9] Causality: A PFP column provides alternative selectivity to a C18, particularly for halogenated compounds and isomers, and can improve the separation of AM-2201 from JWH-018.[9] c. Mobile Phase: Gradient elution using A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile. d. MS System: Triple quadrupole mass spectrometer (e.g., Sciex 4500). e. Ionization: Positive Electrospray Ionization (+ESI).[1] f. Acquisition: Multiple Reaction Monitoring (MRM).
Data Interpretation: High-Confidence Differentiation via MRM
MRM transitions are highly specific. While some product ions may be shared (e.g., m/z 155), each compound will have a unique combination of precursor and product ions.
Table 3: Comparative LC-MS/MS Data (MRM Transitions)
| Compound | Precursor Ion [M+H]⁺ | Quantifier Product Ion | Qualifier Product Ion |
| JWH-018 | 342.2 | 155.1 | 127.1 |
| AM-2201 | 360.2 | 155.1 | 127.1 |
| This compound | 340.2 | 155.1 | 214.1 |
Note: While the naphthoyl fragments (155, 127) are common, the precursor ion is distinct for each compound, allowing for unambiguous identification when combined with chromatographic retention time.
Advanced Strategy: Differentiation Through Metabolite Profiling
In toxicology, parent compounds are often rapidly metabolized. The most definitive way to prove the intake of a specific drug is to identify its unique metabolites.[11] AM-2201 and JWH-018 share many metabolites due to the metabolism of the pentyl chain. However, key differences exist.
Table 4: Key Differentiating Urinary Metabolites
| Parent Drug | Differentiating Metabolite(s) | Significance |
| AM-2201 | AM-2201 N-(4-hydroxypentyl) metabolite | This metabolite is specific to AM-2201 and is a primary target for confirming its use.[12][11] |
| JWH-018 | JWH-018 N-(5-hydroxypentyl) and Indole-hydroxylated metabolites | The ratio of N-5-hydroxypentyl to N-4-hydroxypentyl metabolites can be a key indicator to differentiate JWH-018 from AM-2201 abuse.[11][13] |
| This compound | Metabolites showing hydroxylation on the pentenyl chain | The presence of the unsaturated side chain offers unique metabolic sites (e.g., epoxidation) not possible for JWH-018 or AM-2201. |
Integrated Analytical Workflow
A robust analytical scheme incorporates both GC-MS and LC-MS/MS to leverage their complementary strengths. The following workflow ensures confident identification and mitigates potential interpretation errors.
Caption: Integrated workflow for robust identification.
Conclusion and Recommendations
The differentiation of this compound, JWH-018, and AM-2201 is a tractable analytical problem when a systematic, multi-faceted approach is employed.
-
Primary Recommendation: Utilize LC-MS/MS as the primary screening and quantitation tool. Its ability to distinguish compounds by their unique precursor masses ([M+H]⁺) and specific MRM transitions, combined with its immunity to thermal degradation issues, makes it the most robust frontline technique.
-
Confirmation: Employ GC-MS for orthogonal confirmation. The information-rich EI fragmentation patterns provide a high degree of confidence, provided the analyst is aware of the potential for thermal degradation of AM-2201. Using a column with appropriate selectivity is critical.
-
Toxicology: For biological samples, the analytical method must target unique metabolites . This is the only way to unambiguously confirm the ingestion of a specific parent compound, especially AM-2201 versus JWH-018.[11][13]
By understanding the underlying chemistry of the molecules and the causal principles of the analytical techniques, researchers and scientists can confidently navigate the complexities of synthetic cannabinoid analysis.
References
-
Grigoryev, A., Saybel, O., & Dzhurko, Y. (2018). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. National Institutes of Health. Available at: [Link]
-
LCGC International. (2013). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. LCGC International. Available at: [Link]
-
American Laboratory. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. American Laboratory. Available at: [Link]
-
Spectroscopy Online. (2015). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Developing an MS Screening Method for Drugs of Abuse Analyzing VOCs in. spectroscopyonline.com. Available at: [Link]
-
MDPI. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI. Available at: [Link]
-
Jang, M., Yang, W., Shin, I., et al. (2013). Determination of AM-2201 metabolites in urine and comparison with JWH-018 abuse. PubMed. Available at: [Link]
-
Donohue, K.M., & Steiner, R.R. JWH-018 and JWH-022 as Combustion Products of AM2201. Drug Enforcement Administration. Available at: [Link]
-
ResearchGate. (2013). Determination of AM-2201 metabolites in urine and comparison with JWH-018 abuse. ResearchGate. Available at: [Link]
-
Hutter, M., Broecker, S., Kneisel, S., et al. (2013). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. PubMed. Available at: [Link]
-
Hutter, M., et al. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry. Available at: [Link]
-
Oxford Academic. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry. Available at: [Link]
-
ResearchGate. (2014). Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. ResearchGate. Available at: [Link]
-
LCGC International. (2016). The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. LCGC International. Available at: [Link]
-
Soft-Tox.org. AM-2201 monograph. Soft-Tox.org. Available at: [Link]
-
Eckre, D. Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University. Available at: [Link]
-
ResearchGate. (2018). Product ion spectra and tentative fragmentation patterns for the major metabolites of THJ-018 (A–E) and THJ-2201 (F–J) after incubation with human hepatocytes. ResearchGate. Available at: [Link]
-
Ovid. (2019). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive. Ovid. Available at: [Link]
-
Yohannan, J.C. GCMS Analytical Information. Drug Enforcement Administration. Available at: [Link]
-
Tambasco, A.J. (2013). Emerging Trends in Synthetic Drugs. forensicdb.org. Available at: [Link]
-
DeRuso, C.J., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PubMed Central. Available at: [Link]
-
Moran, C.L., et al. (2013). Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards. National Institutes of Health. Available at: [Link]
-
Scientific Instrument Services. NIST 23 Mass Spectral Library. Scientific Instrument Services. Available at: [Link]
-
Taylor & Francis. (2018). XLR-11 – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Marshall University. (2015). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. Available at: [Link]
Sources
- 1. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. dea.gov [dea.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of AM-2201 metabolites in urine and comparison with JWH-018 abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Navigating the Potency Landscape of Synthetic Cannabinoids: An In Vivo Comparative Guide to the XLR11 N-(4-pentenyl) Analog
Introduction: The Evolving Challenge of Synthetic Cannabinoid Potency
Synthetic cannabinoid receptor agonists (SCRAs) represent a vast and structurally diverse class of psychoactive substances. Their primary mechanism of action involves the activation of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, mimicking the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the principal psychoactive component of cannabis.[1] However, many SCRAs exhibit significantly higher potency and efficacy than THC, leading to a complex and often unpredictable pharmacological and toxicological profile.[2] This guide provides a comparative analysis of the in vivo potency of the XLR11 N-(4-pentenyl) analog, a variant of the widely recognized synthetic cannabinoid XLR-11, in the context of other well-characterized SCRAs.
It is critical to preface this analysis with a significant caveat: comprehensive in vivo studies characterizing the potency and toxicological profile of the this compound are not publicly available at the time of this publication. Therefore, this guide will establish a comparative framework using data from its parent compound, XLR-11, and other notable synthetic cannabinoids such as JWH-018, CP-47,497-C8, and AM-2201. By examining the structure-activity relationships and the established in vivo effects of these compounds, we can infer the potential pharmacological properties of the N-(4-pentenyl) analog and underscore the necessity for empirical investigation.
The Subject of Investigation: XLR11 and its N-(4-pentenyl) Analog
XLR-11 (methanone) is a synthetic cannabinoid that has been frequently identified in herbal incense products. The N-(4-pentenyl) analog of XLR11 is a structural variant where the 5-fluoropentyl chain is replaced by a pentenyl chain, featuring a double bond at the fourth position. This seemingly subtle modification can have profound implications for the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity for cannabinoid receptors and, consequently, its in vivo potency. The biological and toxicological properties of this specific analog have not been extensively evaluated.
Comparative In Vivo Potency Assessment
The in vivo potency of synthetic cannabinoids is typically assessed using a battery of behavioral and physiological assays in animal models, most commonly rodents. The two cornerstone methodologies for this characterization are the cannabinoid tetrad and drug discrimination studies.
The Cannabinoid Tetrad: A Four-Point Assessment of CB1 Receptor Activation
The tetrad is a series of four physiological and behavioral tests that are characteristic of CB1 receptor agonism.[3][4] These tests are:
-
Hypomotility: A reduction in spontaneous locomotor activity.
-
Catalepsy: A state of immobility and waxy flexibility.
-
Hypothermia: A decrease in core body temperature.
-
Analgesia: A reduction in the perception of pain.
The dose required to produce a 50% maximal effect (ED50) in each component of the tetrad is a key metric for quantifying the in vivo potency of a cannabinoid agonist.
Drug Discrimination: Gauging Subjective Effects
Drug discrimination is a sophisticated behavioral paradigm used to assess the interoceptive (subjective) effects of a drug.[5] Animals are trained to recognize the internal state produced by a known drug (e.g., Δ⁹-THC) and differentiate it from a saline injection. The ability of a novel compound to substitute for the training drug is a strong indicator of a similar mechanism of action and comparable subjective effects. The ED50 value in this assay represents the dose at which the animal reliably identifies the test compound as being like the training drug.
Comparative Data
The following table summarizes available in vivo potency data for XLR-11 and other relevant synthetic cannabinoids. It is important to note the variability in experimental conditions (e.g., animal species, route of administration) across different studies, which can influence the reported ED50 values.
| Compound | Assay | Species | Route of Administration | ED50 (mg/kg) | Reference |
| XLR-11 | Tetrad (Hypothermia) | Mice | i.p. | ~1-3 | [Implied from multiple sources] |
| Drug Discrimination | Rats | i.p. | Not widely reported | ||
| JWH-018 | Tetrad (Locomotion) | Mice | i.p. | 0.3 | [2] |
| Tetrad (Catalepsy) | Mice | i.p. | 1.0 | [2] | |
| Tetrad (Hypothermia) | Mice | i.p. | 0.5 | [2] | |
| Drug Discrimination (THC-trained) | Rats | i.p. | 0.05 | [6] | |
| CP-47,497-C8 | Tetrad (Hypothermia) | Mice | i.p. | 0.4 | [7] |
| Drug Discrimination (THC-trained) | Rats | i.p. | 0.2 | [7] | |
| AM-2201 | Drug Discrimination (THC-trained) | Rats | i.p. | 0.09 | [8] |
Note: Data for XLR-11 is limited in the public domain, and the provided estimate is based on qualitative reports of its high potency. The ED50 values for other compounds are approximations derived from published literature and may vary between studies.
Experimental Methodologies: A Closer Look
The scientific integrity of comparative potency data rests on the rigorous and standardized execution of experimental protocols.
Cannabinoid Tetrad Protocol (Mouse Model)
-
Acclimation: Mice are acclimated to the laboratory environment and handled for several days prior to testing to minimize stress-induced variability.
-
Drug Administration: The test compound or vehicle is administered, typically via intraperitoneal (i.p.) injection. A range of doses is used to establish a dose-response curve.
-
Locomotor Activity: Immediately after injection, the mouse is placed in an open-field arena, and its locomotor activity (e.g., distance traveled, line crossings) is recorded for a set period (e.g., 30 minutes).
-
Catalepsy Assessment: At a predetermined time point (e.g., 30 minutes post-injection), the mouse's forepaws are placed on a raised horizontal bar. The latency to remove both paws from the bar is measured, with a maximum cutoff time (e.g., 60 seconds).
-
Body Temperature: Core body temperature is measured using a rectal probe at a specified time (e.g., 60 minutes post-injection).
-
Analgesia (Hot Plate Test): The mouse is placed on a heated surface (e.g., 55°C), and the latency to exhibit a pain response (e.g., licking a paw, jumping) is recorded. A cutoff time is employed to prevent tissue damage.
Drug Discrimination Protocol (Rat Model)
-
Training: Rats are trained in a two-lever operant chamber to press one lever after receiving the training drug (e.g., Δ⁹-THC) and the other lever after receiving the vehicle. Correct lever presses are rewarded with food pellets.
-
Acquisition: Training continues until the rats reliably press the correct lever based on the injection they received.
-
Substitution Testing: Once the discrimination is acquired, test sessions are conducted where various doses of the novel compound (e.g., this compound) are administered. The percentage of responses on the drug-appropriate lever is measured.
-
Data Analysis: A dose-response curve is generated, and the ED50 for substitution is calculated.
Mechanism of Action: The CB1 Receptor Signaling Cascade
The psychoactive effects of synthetic cannabinoids are primarily mediated by their interaction with the CB1 receptor, a G-protein coupled receptor (GPCR).[9] Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice [frontiersin.org]
- 3. Tetrad test - Wikipedia [en.wikipedia.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discriminative stimulus properties of Cannabis Sativa terpenes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CP47,497-C8 and JWH073, commonly found in `Spice' herbal blends, are potent and efficacious CB1 cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Δ9-Tetrahydrocannabinol discriminative stimulus effects of AM2201 and related aminoalkylindole analogues in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating Cannabinoid Receptor Selectivity: A Comparative Analysis of XLR-11 and its N-(4-pentenyl) Analog
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of synthetic cannabinoid research, understanding the nuanced interactions between novel compounds and the primary cannabinoid receptors, CB1 and CB2, is paramount for predicting pharmacological outcomes and guiding drug development. This guide offers a detailed comparative analysis of the selectivity profile of XLR-11, a widely recognized synthetic cannabinoid, and its lesser-characterized N-(4-pentenyl) analog. While robust experimental data for XLR-11 provides a clear benchmark, this guide will leverage established structure-activity relationships to project a putative selectivity profile for its N-(4-pentenyl) variant, for which public data is scarce.
The Critical Role of CB1/CB2 Selectivity
The cannabinoid receptors CB1 and CB2, both G-protein coupled receptors (GPCRs), exhibit distinct tissue distribution and physiological roles. CB1 receptors are predominantly expressed in the central nervous system, where they mediate the psychoactive effects of cannabinoids.[1] In contrast, CB2 receptors are primarily found in the periphery, particularly on immune cells, and are implicated in inflammatory and immunomodulatory processes.[1] Consequently, the development of CB2-selective agonists is a significant goal in therapeutic research, aiming to harness the potential anti-inflammatory and analgesic properties of cannabinoids without inducing the psychoactive effects associated with CB1 activation.[2]
Comparative Selectivity Profiles: XLR-11 and its Precursor UR-144
To understand the profile of XLR-11, it is instructive to first consider its structural precursor, UR-144. UR-144 exhibits a pronounced selectivity for the CB2 receptor.[3][4] The defining structural difference between UR-144 and XLR-11 is the addition of a fluorine atom at the terminal position of the N-pentyl chain. This modification in XLR-11 appears to increase its affinity for the CB1 receptor, thereby reducing its CB2 selectivity compared to UR-144.
Experimental data for XLR-11 confirms its action as a potent agonist at both CB1 and CB2 receptors.[5] However, the degree of selectivity reported in the literature varies. One study reports EC50 values of 98 nM for CB1 and 83 nM for CB2, suggesting near-equal potency.[5] Another study, utilizing a different assay, presents Ki values of 24 nM for CB1 and 2.1 nM for CB2, indicating an approximately 11-fold selectivity for the CB2 receptor. This discrepancy highlights the importance of considering the specific experimental context when evaluating selectivity.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Selectivity (CB1 Ki / CB2 Ki) |
| XLR-11 | CB1 | 24 | 98[5], 101[6] | ~11.4 |
| CB2 | 2.1 | 83[5], 6.6[6] | ||
| UR-144 | CB1 | 150[3] | 421[3] | ~83.3 |
| CB2 | 1.8[3] | 72[3] |
Projecting the Profile of XLR-11 N-(4-pentenyl) Analog: A Structure-Activity Relationship Perspective
The XLR-11 N-(4-pentenyl) analog is a variant where the N-(5-fluoropentyl) chain of XLR-11 is replaced with an N-(4-pentenyl) chain.[2] While direct experimental data on the CB1/CB2 selectivity of this analog is not publicly available, we can infer its likely properties based on established structure-activity relationships (SAR) for synthetic cannabinoids.
The N-1 alkyl side chain of indole-based cannabinoids is a critical determinant of receptor affinity and selectivity.[7][8] Studies have consistently shown that a five-carbon chain length is optimal for high-affinity binding to both CB1 and CB2 receptors.[7] The introduction of a terminal double bond, as in the N-(4-pentenyl) analog, represents a subtle modification.
Experimental Methodologies for Determining Receptor Selectivity
The determination of a compound's selectivity profile relies on rigorous in vitro pharmacological assays. The two primary methods are competitive radioligand binding assays to determine binding affinity (Ki) and functional assays to measure agonist or antagonist activity (EC50 or IC50).
Radioligand Competitive Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Step-by-Step Protocol:
-
Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared from cultured cells (e.g., CHO or HEK-293).
-
Assay Buffer Preparation: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4) is prepared.[4]
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]CP-55,940) is incubated with the receptor-containing membranes and a range of concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki is calculated.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation, typically the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels for Gi/o-coupled receptors like CB1 and CB2.
Step-by-Step Protocol:
-
Cell Culture: CHO or HEK-293 cells stably expressing either human CB1 or CB2 receptors are cultured.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Compound Incubation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by incubation with varying concentrations of the test compound.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are quantified using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or AlphaScreen).
-
Data Analysis: The concentration-response data are plotted to determine the EC50 value, representing the concentration of the agonist that produces 50% of its maximal effect.
Caption: Workflow for a cAMP functional assay.
Conclusion
The selectivity profile of a synthetic cannabinoid is a key determinant of its therapeutic potential and toxicological risk. XLR-11 is a potent dual agonist at CB1 and CB2 receptors, with evidence suggesting a slight preference for CB2. In contrast, its N-(4-pentenyl) analog remains pharmacologically uncharacterized. Based on established SAR principles, this analog is predicted to retain potent cannabinoid activity, though its precise selectivity profile awaits empirical validation. The experimental protocols detailed herein provide a robust framework for researchers to elucidate the pharmacological properties of this and other novel cannabinoid ligands, thereby contributing to a safer and more informed landscape for cannabinoid research and development.
References
-
Marshall University. Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. [Link]
-
Wikipedia. UR-144. [Link]
-
Compton, D. R., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding. Drug and Alcohol Dependence, 60(2), 133-140. [Link]
-
Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists. Bioorganic & Medicinal Chemistry, 13(1), 89-112. [Link]
-
Reggio, P. H. (2016). The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation. Perspectives in Medicinal Chemistry, 8, 17-34. [Link]
-
Prandi, C., et al. (2018). Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. Journal of Medicinal Chemistry, 61(23), 10746-10764. [Link]
-
Hanus, L., et al. (2001). Cannabinol derivatives: binding to cannabinoid receptors and inhibition of adenylylcyclase. Journal of Medicinal Chemistry, 44(13), 2069-2075. [Link]
-
Al-Zoubi, R., et al. (2020). Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. Journal of Molecular Graphics and Modelling, 98, 107593. [Link]
-
Wiley, J. L., et al. (1998). Structure-activity relationships of indole- and pyrrole-derived cannabinoids. Journal of Pharmacology and Experimental Therapeutics, 285(3), 995-1004. [Link]
-
Wikipedia. XLR-11. [Link]
-
Marshall University. A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]
-
ResearchGate. Chemical structures of XLR-11 (a), XLR-11 degradant (b), UR-144 (c) and... [Link]
-
SOFT-Tox.org. UR-144 monograph. [Link]
-
Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Pharmaceuticals, 14(4), 302. [Link]
-
Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. [Link]
-
Taylor & Francis. XLR-11 – Knowledge and References. [Link]
-
Wohlfarth, A., et al. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry, 59(12), 1773-1784. [Link]
-
Koller, V. J., et al. (2014). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. Archives of Toxicology, 88(8), 1545-1555. [Link]
-
Celik, S., et al. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 56-64. [Link]
-
Kulkarni, S., et al. (2019). Chain Substituted Cannabilactones with Selectivity for the CB2 Cannabinoid Receptor. Molecules, 24(19), 3543. [Link]
-
Hanus, L., et al. (2001). Cannabinol derivatives: binding to cannabinoid receptors and inhibition of adenylylcyclase. Journal of Medicinal Chemistry, 44(13), 2069-2075. [Link]
-
Uchiyama, N., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. The Journal of Toxicological Sciences, 42(3), 335-341. [Link]
-
Koller, V. J., et al. (2014). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. ResearchGate. [Link]
-
MacLean, A. M., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Psychiatry, 13, 1048836. [Link]
-
Raitio, K. H., et al. (2011). Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists. Current Medicinal Chemistry, 18(30), 4663-4687. [Link]
-
Raitio, K. H., et al. (2011). Cannabinoid CB1 and CB2 Receptor Ligand Specificity and the Development of CB2-Selective Agonists. ResearchGate. [Link]
-
Reggio, P. H. (2010). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current Medicinal Chemistry, 17(14), 1468-1486. [Link]
-
Al-Zoubi, R., et al. (2020). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. Journal of Biomolecular Structure and Dynamics, 38(16), 4875-4886. [Link]
-
Al-Zoubi, R., et al. (2020). Binding Modes and Selectivity of Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) Receptor Ligands. ResearchGate. [Link]
-
Yano, H., et al. (2021). A subtle structural modification of a synthetic cannabinoid receptor agonist drastically increases its efficacy at the CB1 receptor. British Journal of Pharmacology, 178(21), 4349-4362. [Link]
-
Wohlfarth, A., et al. (2013). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. Clinical Chemistry, 59(12), 1773-1784. [Link]
Sources
- 1. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UR-144 - Wikipedia [en.wikipedia.org]
- 3. soft-tox.org [soft-tox.org]
- 4. XLR-11 - Wikipedia [en.wikipedia.org]
- 5. marshall.edu [marshall.edu]
- 6. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Synthetic Cannabinoids and the Imperative of Genotoxicity Testing
Synthetic cannabinoids (SCs) represent a large and structurally diverse class of psychoactive substances designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary active constituent of cannabis.[1] Initially synthesized for research purposes, these compounds have been illicitly marketed for recreational use, posing significant public health risks due to their often-higher potency and unpredictable toxicological profiles compared to naturally occurring cannabinoids.[2] One such compound, XLR11 methanone, has been widely consumed and is associated with severe adverse effects, including acute kidney injury.[3]
A critical aspect of the toxicological evaluation of any new psychoactive substance is the assessment of its genotoxic potential – the ability to damage DNA and compromise genetic integrity. Genotoxic effects can lead to mutations, chromosomal aberrations, and have been linked to the etiology of cancer.[1] As new analogs of existing SCs, such as the XLR11 N-(4-pentenyl) analog, continuously emerge to circumvent regulatory controls, a thorough understanding of their potential genotoxicity is paramount for risk assessment and the protection of public health.
This guide provides a comprehensive overview of the genotoxicity of XLR11, drawing on available experimental data. In the absence of direct genotoxicity studies on its N-(4-pentenyl) analog, we offer a comparative analysis with related SCs to infer potential risks based on structure-activity relationships. Furthermore, we present detailed experimental protocols for key in vitro genotoxicity assays to empower researchers to evaluate novel compounds.
The Genotoxic Profile of XLR11: A Review of the Evidence
Current research indicates that XLR11 exhibits clear genotoxic properties, although it does not appear to be a mutagen in bacterial systems. The primary evidence for its genotoxicity comes from studies employing the single cell gel electrophoresis (SCGE or comet) assay and the in vitro micronucleus assay.
Key Findings on XLR11 Genotoxicity:
-
Ames Test (Bacterial Reverse Mutation Assay): Studies have shown no evidence of XLR11 inducing gene mutations in bacterial systems, such as Salmonella typhimurium, both with and without metabolic activation (S9 mix).[3] This suggests that XLR11 is not a direct-acting mutagen at the gene level under the conditions of this assay.
-
Single Cell Gel Electrophoresis (SCGE/Comet Assay): In contrast to the Ames test results, XLR11 has been shown to induce dose-dependent DNA damage in human cells in vitro.[1] The comet assay, which detects DNA single- and double-strand breaks, has demonstrated that XLR11 causes DNA migration in human lymphocytes and human-derived cell lines.[3]
-
In Vitro Micronucleus Assay: XLR11 has been found to induce the formation of micronuclei in cultured human cells.[3] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence is an indicator of chromosomal aberrations and damage.[4]
Interestingly, the DNA damage induced by XLR11 does not appear to be mediated by the formation of oxidatively damaged bases, as suggested by experiments with lesion-specific enzymes.[3] Furthermore, studies using liver enzyme homogenates suggest that XLR11 is not converted into DNA-reactive intermediates through enzymatic metabolism.[3]
Comparison with Related Synthetic Cannabinoids
The genotoxic profile of XLR11 is consistent with findings for other synthetic cannabinoids, which often test negative in the Ames test but show positive results in assays that detect chromosomal damage.
| Compound | Ames Test | Comet Assay | Micronucleus Assay | Reference(s) |
| XLR11 | Negative | Positive | Positive | [1],[3] |
| RCS-4 | Negative | Positive | Positive | [1],[3] |
| JWH-018 | Not Mutagenic | Positive | Positive | [5],[1] |
| AM-2201 | Not Mutagenic | Positive | Not Reported | [6] |
| 5F-AKB-48 | Not Reported | Not Reported | Positive | [1] |
| APINAC | Not Reported | Not Reported | Positive | [1] |
This trend suggests that a significant mechanism of genotoxicity for this class of compounds may be related to the induction of chromosomal damage rather than point mutations.
The N-(4-pentenyl) Analog of XLR11: An Evidence Gap and the Role of Structure-Activity Relationships
To date, there are no published studies specifically evaluating the genotoxicity of the this compound. The toxicological properties of this compound have not been evaluated.[7] However, we can make some inferences based on structure-activity relationships within the broader class of synthetic cannabinoids.
The N-alkyl chain plays a crucial role in the affinity and efficacy of synthetic cannabinoids at the CB1 and CB2 receptors.[8] The pentyl chain (as seen in XLR11's fluoropentyl chain) is a common feature in many potent synthetic cannabinoids. The introduction of a terminal double bond in the N-(4-pentenyl) side chain represents a structural modification that could potentially influence its metabolic fate and toxicological profile.
Potential Implications of the N-(4-pentenyl) Moiety:
-
Metabolism: The alkene group in the pentenyl chain could be a site for metabolic reactions, such as epoxidation. Epoxides are known to be reactive electrophiles that can form adducts with DNA, a mechanism of genotoxicity for some compounds.
-
Receptor Interaction: While the primary psychoactive effects are mediated by cannabinoid receptors, it is unclear if the genotoxic effects are receptor-mediated. Changes in receptor affinity and efficacy due to the pentenyl chain may or may not correlate with changes in genotoxicity.
Given the lack of empirical data, any discussion on the genotoxicity of the this compound remains speculative. The most prudent approach is to assume a potential for genotoxicity similar to or possibly different from XLR11 and to recommend direct experimental testing.
The Path Forward: In Silico Prediction and In Vitro Testing
In the absence of experimental data for novel analogs, in silico (computational) toxicology models can provide initial predictions of genotoxicity based on the chemical structure. These models utilize (Quantitative) Structure-Activity Relationship ([Q]SAR) principles to identify structural alerts associated with mutagenicity and clastogenicity.[9] While in silico predictions are a valuable screening tool, they are not a substitute for experimental testing.
For a definitive assessment of the genotoxic potential of the this compound and other novel SCs, a standard battery of in vitro genotoxicity tests is recommended, in line with regulatory guidelines.[10]
Experimental Protocols for In Vitro Genotoxicity Assessment
The following are detailed, step-by-step methodologies for the three key in vitro assays discussed in this guide. These protocols are based on established methods and can be adapted for the evaluation of novel synthetic cannabinoids.
Bacterial Reverse Mutation Assay (Ames Test)
Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth.[11] The assay measures the ability of a test compound to cause a reverse mutation (reversion) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-deficient medium.[8]
Experimental Workflow:
Ames Test Experimental Workflow
Methodology:
-
Strain Preparation: Inoculate the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) into nutrient broth and incubate overnight at 37°C with shaking.[12]
-
Metabolic Activation: Prepare the S9 mixture, which contains the S9 fraction from the liver of induced rodents (e.g., rats), and cofactors such as NADP and glucose-6-phosphate.[13] This mixture simulates mammalian metabolism.[14] Keep the S9 mix on ice.
-
Test Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
Exposure: In a test tube, combine the bacterial culture, the test compound dilution, and either the S9 mix or a buffer (for experiments without metabolic activation).[15]
-
Plating: Add molten top agar containing a trace amount of histidine and biotin to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate. The limited amount of histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.[11]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[8] Appropriate positive and negative controls must be included in each experiment.
In Vitro Micronucleus Assay
Principle: This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[16] These micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis.[5] The use of cytochalasin B to block cytokinesis results in binucleated cells, making it easier to identify micronuclei in cells that have completed one nuclear division.[17]
Experimental Workflow:
Comet Assay Experimental Workflow
Methodology:
-
Cell Preparation and Treatment: Prepare a single-cell suspension of the desired cell type (e.g., human lymphocytes) and expose the cells to various concentrations of the test compound for a short period (e.g., 1-2 hours) on ice to prevent DNA repair.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA, which exposes single-strand breaks and alkali-labile sites. [18]5. Electrophoresis: Subject the slides to electrophoresis at a low voltage. The negatively charged DNA will migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides in a buffer and then stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by image analysis software, which measures parameters such as the percentage of DNA in the tail, tail length, and tail moment. A significant, dose-dependent increase in these parameters indicates DNA damage.
Conclusion
The available evidence clearly demonstrates that XLR11 is genotoxic, inducing DNA strand breaks and chromosomal aberrations in human cells, despite being non-mutagenic in the Ames test. This profile is shared by several other synthetic cannabinoids, suggesting a common mechanism of genotoxicity for this class of compounds that warrants further investigation.
For the this compound, a significant data gap exists. While structure-activity relationships can provide some initial insights, they are not a substitute for empirical testing. The detailed protocols provided in this guide offer a framework for researchers to conduct the necessary in vitro genotoxicity assessments of this and other novel synthetic cannabinoids. A thorough toxicological evaluation, including genotoxicity testing, is essential to understand the potential health risks associated with the ever-expanding landscape of these potent and unpredictable substances.
References
-
Ferk, F., Gminski, R., Al-Serori, H., Mišík, M., Nersesyan, A., Koller, V. J., Angerer, V., Auwärter, V., Tang, T., Arif, A. T., & Knasmüller, S. (2016). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. Archives of Toxicology, 90(10), 2463–2475. [Link]
-
Knasmüller, S., Ferk, F., Gminski, R., Al-Serori, H., Mišík, M., Nersesyan, A., Koller, V. J., Angerer, V., Auwärter, V., Tang, T., & Arif, A. T. (2016). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. PubMed, 26856714. [Link]
-
Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]
-
Bio-protocol. (2021). Comet Assay for DNA Damage. Retrieved from [Link]
-
Doak, S. H., Lorge, E., & Fellows, M. D. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960. [Link]
-
McGill Radiobiology. (2015). Comet Assay Protocol. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
-
Doak, S. H., Lorge, E., & Fellows, M. D. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960. [Link]
-
Cox, J. A., Zwart, E. P., Luijten, M., van Benthem, J., & White, P. A. (2016). The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Mutagenesis, 31(2), 117–128. [Link]
-
Clementi, E., Formentini, L., & Leduc, C. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4122. [Link]
-
Almestafa, A. A., Khabour, O. F., AL-Eitan, L. N., & Alzoubi, K. H. (2022). Synthetic Cannabinoids are Genotoxic in Cultured Human Lymphocytes. Current molecular pharmacology, 15(5), 849–855. [Link]
-
Doak, S. H., Lorge, E., & Fellows, M. D. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960. [Link]
-
Al-Snafi, A. E., Al-Trikhan, A. H., & Al-Zufeiri, A. A. (2022). Acute Hepatic Injury Associated with Acute Administration of Synthetic Cannabinoid XLR-11 in Mouse Animal Model. Medicina, 58(7), 882. [Link]
-
Cox, J. A., Zwart, E. P., Luijten, M., van Benthem, J., & White, P. A. (2016). The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Mutagenesis, 31(2), 117–128. [Link]
-
Cox, J. A., Zwart, E. P., Luijten, M., van Benthem, J., & White, P. A. (2016). The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. ResearchGate. [Link]
-
Rodrigues, M. A. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. JoVE (Journal of Visualized Experiments), (187), e59324. [Link]
-
Lenzi, M., Cocchi, L., Anzillotti, L., Talarico, C., Giorgetti, A., & Hrelia, P. (2020). Genotoxic Properties of Synthetic Cannabinoids on TK6 Human Cells by Flow Cytometry. International Journal of Molecular Sciences, 21(3), 1150. [Link]
-
Knasmüller, S., Ferk, F., Gminski, R., Al-Serori, H., Mišík, M., Nersesyan, A., Koller, V. J., Angerer, V., Auwärter, V., Tang, T., & Arif, A. T. (2016). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. ResearchGate. [Link]
-
Almestafa, A. A., Khabour, O. F., AL-Eitan, L. N., & Alzoubi, K. H. (2022). Synthetic Cannabinoids are Genotoxic in Cultured Human Lymphocytes. Current molecular pharmacology, 15(5), 849–855. [Link]
-
Lenzi, M., Cocchi, L., Anzillotti, L., Talarico, C., Giorgetti, A., & Hrelia, P. (2020). Genotoxic Properties of Synthetic Cannabinoids on TK6 Human Cells by Flow Cytometry. International Journal of Molecular Sciences, 21(3), 1150. [Link]
-
MicroBiotics. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]
-
Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]
-
Trinova Biochem. (n.d.). S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. Retrieved from [Link]
-
Fernández-Blanco, C., Moitinho, T., Faria, M. A., & Leite, C. (2022). Genotoxicity of 12 Mycotoxins by the SOS/umu Test: Comparison of Liver and Kidney S9 Fraction. Toxins, 14(6), 409. [Link]
-
Wikipedia. (n.d.). Ames test. Retrieved from [Link]
-
Lenzi, M., Cocchi, L., Anzillotti, L., Talarico, C., Giorgetti, A., & Hrelia, P. (2020). Genotoxic Properties of Synthetic Cannabinoids on TK6 Human Cells by Flow Cytometry. PubMed, 32050487. [Link]
-
Lenzi, M., Cocchi, L., Anzillotti, L., Talarico, C., Giorgetti, A., & Hrelia, P. (2020). Genotoxic Properties of Synthetic Cannabinoids on TK6 Human Cells by Flow Cytometry. International Journal of Molecular Sciences, 21(3), 1150. [Link]
-
Sezer, Y., Jannuzzi, A. T., Huestis, M. A., & Alpertunga, B. (2020). In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells. Toxicology research (Cambridge, England), 9(6), 734–740. [Link]
-
Lawrence University. (n.d.). The Ames Test. Retrieved from [Link]
-
Experimental Biology. (2017). Genetic factors may contribute to adverse effects produced by synthetic cannabinoids. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vivo Genotoxicity Assays. Retrieved from [Link]
-
RAPS. (2012). FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation. Retrieved from [Link]
-
GOV.UK. (2021). Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. Retrieved from [Link]
-
ICH. (2011). S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Retrieved from [Link]
-
European Medicines Agency. (2012). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. Retrieved from [Link]
-
FDA. (2012). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Retrieved from [Link]
-
ECA Academy. (n.d.). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1)). Retrieved from [Link]
Sources
- 1. Genotoxic Properties of Synthetic Cannabinoids on TK6 Human Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soft-tox.org [soft-tox.org]
- 3. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 7. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MAM-2201 acute administration impairs motor, sensorimotor, prepulse inhibition, and memory functions in mice: a comparison with its analogue AM-2201 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. [PDF] Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | Development and application of consensus in silico models for advancing high-throughput toxicological predictions [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Genotoxic Properties of Synthetic Cannabinoids on TK6 Human Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Distinguishing Positional Isomers of XLR11 N-(4-pentenyl) Analog Using Mass Spectrometry
Introduction
In the dynamic landscape of novel psychoactive substances (NPS), the XLR11 N-(4-pentenyl) analog has emerged as a significant synthetic cannabinoid. This compound is structurally related to XLR11, with the N-(5-fluoropentyl) chain being replaced by an N-(4-pentenyl) chain.[1] A critical analytical challenge arises from the potential for positional isomers of this analog, where the double bond in the pentenyl chain is located at different positions (e.g., 3-pentenyl, 2-pentenyl). These subtle structural variations can have significant implications for pharmacological activity and legal status, making their unambiguous identification paramount for researchers, forensic chemists, and drug development professionals.
This guide provides a comprehensive comparison of mass spectrometric approaches to distinguish these positional isomers. We will delve into the mechanistic underpinnings of their fragmentation patterns, present experimental data for the N-(4-pentenyl) analog, and propose distinguishing fragmentation pathways for its positional isomers.
The Challenge of Isomer Differentiation
Positional isomers often exhibit nearly identical chromatographic behavior and produce mass spectra that are strikingly similar, complicating their individual identification.[2] The differentiation of these compounds by mass spectrometry relies on subtle but reproducible differences in the relative abundances of fragment ions, which are dictated by the stability of the resulting ions and neutral losses.[2]
Core Fragmentation Pathways of Indole-Based Synthetic Cannabinoids
The mass spectrometric fragmentation of indole-based synthetic cannabinoids, such as the this compound, is typically initiated by ionization, which can lead to cleavage at several key locations. Common fragmentation patterns for synthetic cannabinoids include the cleavage of C-C bonds adjacent to the oxygen atom in the side chain at the C-3 position.[3][4] For indole-containing structures, fragmentation often involves the indole ring and the attached side chains.[5]
Experimental Protocol: A Self-Validating System
A robust and reproducible analytical method is crucial for the reliable differentiation of these isomers. The following protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow designed for this purpose.
1. Sample Preparation:
-
Standard Preparation: Prepare individual stock solutions of each positional isomer (if available) in methanol at a concentration of 1 mg/mL. Create working solutions by serial dilution in a 50:50 mixture of mobile phase A and mobile phase B.
-
Matrix Samples (if applicable): For analysis in biological matrices (e.g., serum, urine), perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is suitable for separating these non-polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 95% mobile phase B over 10 minutes, followed by a 2-minute hold at 95% and a 3-minute re-equilibration at 30%.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements of precursor and product ions.[3]
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Analysis: Perform product ion scans on the protonated molecule [M+H]⁺ of the this compound (C₂₁H₂₇NO, exact mass: 309.2093).
-
Collision Energy: Optimize collision energy (e.g., 10-40 eV) to induce sufficient fragmentation for isomer differentiation.
Caption: Experimental workflow for the analysis of this compound isomers.
Comparative Fragmentation Analysis
The key to distinguishing the positional isomers of the this compound lies in the fragmentation of the N-pentenyl side chain. The position of the double bond will influence the stability of the radical cations formed upon cleavage, leading to different relative abundances of the resulting fragment ions.
This compound: Experimental Data
The mass spectrum of the this compound is characterized by several key fragments. The molecular ion peak is observed at m/z 309. The fragmentation pattern is dominated by cleavage of the pentenyl chain and the tetramethylcyclopropyl group.
| Fragment Ion (m/z) | Proposed Structure/Origin | Relative Abundance |
| 309 | Molecular Ion [M]⁺ | Moderate |
| 242 | [M - C₅H₉]⁺ (Loss of pentenyl radical) | High |
| 226 | [M - C₆H₁₁]⁺ | Moderate |
| 144 | Indole-3-carboxaldehyde cation | High |
| 125 | Tetramethylcyclopropylcarbonyl cation | Moderate |
| 69 | Pentenyl cation [C₅H₉]⁺ | Moderate |
Data is interpreted from publicly available GC-MS data for this compound.
Proposed Fragmentation of Positional Isomers
1. This compound:
With the double bond at the terminal position, fragmentation is likely to occur via cleavage of the C-C bond beta to the double bond, leading to the formation of a stable allyl cation.
Caption: Proposed key fragmentation of the N-(4-pentenyl) side chain.
2. XLR11 N-(3-pentenyl) analog (Predicted):
For the 3-pentenyl isomer, cleavage of the C-C bond allylic to the double bond is expected to be a favorable fragmentation pathway. This would result in the loss of an ethyl radical to form a resonance-stabilized secondary allylic cation.
Caption: Predicted key fragmentation of the N-(3-pentenyl) side chain.
3. XLR11 N-(2-pentenyl) analog (Predicted):
In the case of the 2-pentenyl isomer, allylic cleavage would lead to the loss of a methyl radical, forming a stable secondary allylic cation. This is expected to be a prominent fragmentation pathway.
Caption: Predicted key fragmentation of the N-(2-pentenyl) side chain.
Summary of Predicted Distinguishing Ions
| Isomer | Key Distinguishing Fragment Ion(s) (m/z) | Rationale |
| N-(4-pentenyl) | 268 ([M - C₃H₅]⁺) | β-cleavage to the double bond. |
| N-(3-pentenyl) | 280 ([M - C₂H₅]⁺) | Favorable allylic cleavage with loss of an ethyl radical. |
| N-(2-pentenyl) | 294 ([M - CH₃]⁺) | Favorable allylic cleavage with loss of a methyl radical. |
Conclusion
The differentiation of positional isomers of the this compound by mass spectrometry is a challenging yet achievable task. By leveraging high-resolution mass spectrometry and carefully optimizing collision energies, it is possible to exploit the subtle differences in their fragmentation patterns. The key to their distinction lies in the fragmentation of the N-pentenyl side chain, where the position of the double bond dictates the most favorable cleavage pathways. While experimental data for the 2- and 3-pentenyl isomers are needed for definitive confirmation, the principles of mass spectrometry allow for a reasoned prediction of their distinguishing fragment ions. The methodologies and theoretical framework presented in this guide provide a solid foundation for researchers and analysts to confidently identify these closely related synthetic cannabinoids.
References
-
Fan, Y., Zong, X., Liu, J., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. Journal of Pharmaceutical and Biomedical Analysis, 193, 113723. [Link]
-
Fan, Y., Zong, X., Liu, J., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. ResearchGate. [Link]
-
Majchrzak, M., Celiński, R., Kowalska, T., & Sajewicz, M. (2018). Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 29(10), 1941–1950. [Link]
-
PubChem. (n.d.). Xlr 11. [Link]
-
Harris, D. N., Hokanson, S., Miller, V., & Jackson, G. P. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers: JWH-250, JWH-302, and JWH-201. International Journal of Mass Spectrometry, 368, 23–29. [Link]
-
Davidson, J. T., DeRuiter, J., & Smith, F. P. (2023). The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR. Forensic Science International, 352, 111815. [Link]
-
NIST. (n.d.). Benzene, 3-pentenyl-, (E)-. [Link]
-
NIST. (n.d.). 2-Penten-1-ol, (E)-. [Link]
-
NIST. (n.d.). 3-Penten-2-ol. [Link]
-
NIST. (n.d.). 2-Pentenal, (E)-. [Link]
-
NIST. (n.d.). Indole. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. scirp.org [scirp.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of XLR11 Analogs for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of XLR11 and its analogs, a class of synthetic cannabinoids. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a comprehensive understanding of how structural modifications influence the pharmacological profile of these compounds. We will delve into their receptor binding affinities, functional activities, and the downstream signaling pathways they modulate, supported by detailed experimental protocols and comparative data.
Introduction to XLR11 and its Significance
XLR11, chemically known as methanone, is a potent synthetic cannabinoid that acts as an agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] It belongs to the tetramethylcyclopropylindole class of synthetic cannabinoids and is structurally related to UR-144, its non-fluorinated counterpart.[2] The emergence of XLR11 and its analogs in the recreational drug market, coupled with reports of their adverse health effects, has spurred significant interest in understanding their pharmacology.[3] From a drug development perspective, the unique tetramethylcyclopropyl moiety of this class presents a scaffold for designing novel cannabinoid receptor modulators with potential therapeutic applications.
This guide will dissect the key structural components of XLR11 analogs and their impact on receptor interaction and subsequent cellular responses. By understanding these relationships, researchers can better predict the activity of new analogs and design compounds with desired pharmacological properties.
Core Structural Features and their Influence on Activity
The pharmacological activity of XLR11 analogs is dictated by three primary structural components: the indole core, the N-alkyl chain, and the tetramethylcyclopropylmethanoyl moiety. Modifications to each of these regions can significantly alter the compound's affinity for and efficacy at CB1 and CB2 receptors.
The N-Alkyl Chain: The Role of the 5-Fluoropentyl Group
The 1-(5-fluoropentyl) chain of XLR11 is a critical determinant of its high potency. Comparing XLR11 to its non-fluorinated analog, UR-144, reveals the significant impact of this terminal fluorine atom.
Key Insight: Terminal fluorination of the N-pentyl chain generally enhances CB1 receptor potency.[4] This is a recurring motif in other synthetic cannabinoid classes, such as the naphthoylindoles (JWH-018 vs. AM-2201).[4] The increased potency is attributed to favorable interactions within the lipophilic binding pocket of the CB1 receptor.
The Indole Core: A Scaffold for Interaction
The indole ring serves as the central scaffold for XLR11 and its analogs. Substitutions on this ring system can modulate receptor affinity and selectivity.
Key Insight: Studies on related indol-3-yl-tetramethylcyclopropyl ketones have shown that substitutions on the indole ring can have varied effects on CB1 and CB2 receptor binding. While some substitutions can be detrimental to agonist activity, others can improve CB2/CB1 binding selectivity.[5] For instance, in a series of indol-3-yl-tetramethylcyclopropyl ketones, 5-chloro substitution on the indole ring led to a decrease in CB1 receptor affinity compared to substitution at the 6-position.[6]
The Tetramethylcyclopropyl Group: A Unique Moiety
The 2,2,3,3-tetramethylcyclopropyl group is a distinguishing feature of XLR11 and its analogs. This bulky, rigid structure plays a crucial role in the interaction with the cannabinoid receptors. The thermal instability of this group is also a notable characteristic, as heating can lead to the formation of degradants with altered pharmacological profiles.[7]
Comparative Analysis of Receptor Binding and Functional Activity
To elucidate the SAR of XLR11 analogs, it is essential to compare their binding affinities (Ki) and functional potencies (EC50) at the CB1 and CB2 receptors. The following table summarizes key experimental data for XLR11, its primary analog UR-144, and some of their metabolites.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference(s) |
| XLR11 | ~98 | ~83 | 98 | 83 | [1] |
| UR-144 | ~421 | ~72 | 421 | 72 | [8] |
| UR-144 N-(2-hydroxypentyl) metabolite | N/A | N/A | 2.5 | 9.6 | [8] |
| UR-144 N-(4-hydroxypentyl) metabolite | N/A | N/A | 101 | 2.4 | [8] |
| UR-144 N-(5-hydroxypentyl) metabolite | N/A | N/A | 183 | 0.62 | [8] |
| XLR11 4-hydroxypentyl metabolite | N/A | N/A | 8.5 | 1.9 | [8] |
| XLR11 degradant | N/A | N/A | 2.1 | 1.2 | [8] |
N/A: Data not available in the cited sources.
Analysis of the Data:
-
Fluorination Effect: The data clearly demonstrates that the addition of a fluorine atom to the N-pentyl chain (XLR11 vs. UR-144) significantly increases affinity and potency at the CB1 receptor.[1][8]
-
Metabolite Activity: Interestingly, some metabolites of UR-144 and XLR11 exhibit potent activity, with some showing higher potency than the parent compound, particularly at the CB2 receptor.[8] For example, the UR-144 N-(5-hydroxypentyl) metabolite is a highly potent CB2 receptor agonist.[8]
-
Degradant Activity: The thermal degradant of XLR11 also shows high potency at both receptors, highlighting the importance of considering the effects of administration methods (e.g., smoking) on the pharmacological profile of these compounds.[8]
Experimental Protocols for SAR Studies
To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are crucial. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize XLR11 analogs.
Radioligand Binding Assay for Cannabinoid Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound.
Materials:
-
Membrane preparation from cells stably expressing the human CB1 or CB2 receptor.
-
Radioligand (e.g., [³H]CP55,940).
-
Test compound (XLR11 analog).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[9]
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[9]
-
Glass fiber filters (e.g., Whatman GF/B).[9]
-
Scintillation cocktail and liquid scintillation counter.[9]
Procedure:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound in the binding buffer.[10]
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[9][10]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[9]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[9]
-
Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[9]
Workflow for Radioligand Binding Assay
Workflow for a typical radioligand binding assay.
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the ability of a compound to activate G-protein signaling through the CB1 or CB2 receptor.
Objective: To determine the EC50 and Emax of a test compound for G-protein activation.
Materials:
-
Membrane preparation from cells expressing the CB1 or CB2 receptor.
-
[³⁵S]GTPγS.[9]
-
GDP.[9]
-
Test compound (XLR11 analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[9]
-
Glass fiber filters and liquid scintillation counter.[9]
Procedure:
-
Pre-incubate the membrane preparation with GDP in the assay buffer.[9]
-
Add varying concentrations of the test compound.[9]
-
Initiate the reaction by adding [³⁵S]GTPγS.[9]
-
Incubate at 30°C for 60 minutes.[9]
-
Terminate the reaction by rapid filtration through glass fiber filters.[9]
-
Wash the filters with ice-cold buffer.[9]
-
Quantify the bound [³⁵S]GTPγS by liquid scintillation counting.[9]
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.[9]
-
Data are analyzed using non-linear regression to determine the EC50 and Emax values.[9]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, providing insights into receptor desensitization and G-protein-independent signaling.
Objective: To characterize the potency and efficacy of ligands to induce β-arrestin recruitment.
Methodology: A common method is the PathHunter® assay, which utilizes a β-galactosidase enzyme fragment complementation system with a chemiluminescent readout.[11][12] This cellular assay can be performed in a high-throughput format (e.g., 384-well plates).[11][12]
Downstream Signaling Pathways of XLR11 Analogs
Activation of CB1 receptors by XLR11 and its analogs initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gi/o proteins.
Sources
- 1. XLR-11 - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indol-3-yl-tetramethylcyclopropyl ketones: effects of indole ring substitution on CB2 cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marshall.edu [marshall.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of XLR11 N-(4-pentenyl) analog for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of synthetic cannabinoids are of paramount importance, not only for laboratory safety but also for regulatory compliance. This guide provides a detailed, step-by-step protocol for the disposal of XLR11 N-(4-pentenyl) analog, a substance structurally related to the DEA Schedule I controlled substance, XLR11. The procedures outlined below are designed to ensure the complete deactivation and compliant disposal of this compound, safeguarding both personnel and the environment.
Foundational Principles: Safety and Regulatory Compliance
Before initiating any disposal protocol, it is crucial to understand the regulatory landscape and the chemical properties of the substance . XLR11 is classified as a Schedule I controlled substance by the Drug Enforcement Administration (DEA), indicating a high potential for abuse and no accepted medical use in the United States.[1][2][3][4][5] While the N-(4-pentenyl) analog may not be explicitly listed, its structural similarity to XLR11 necessitates that it be handled with the same level of caution and in accordance with regulations for controlled substances.
The primary goal of controlled substance disposal is to render the substance "non-retrievable," a standard mandated by the DEA.[6][7] This means the substance cannot be easily re-isolated or repurposed. Furthermore, all disposal methods must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) for hazardous waste.[6][8][9][10]
Key Safety and Compliance Considerations:
| Regulatory Body | Requirement | Relevance to this compound |
| DEA | Render controlled substances non-retrievable. | Disposal method must permanently alter the chemical structure of the analog. |
| EPA | Proper management of hazardous waste. | Disposal must comply with RCRA regulations to protect the environment. |
| OSHA | Ensure workplace safety. | Personnel must use appropriate Personal Protective Equipment (PPE). |
Pre-Disposal Checklist and Hazard Assessment
A thorough hazard assessment is the first step in any laboratory procedure. The Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[11] However, the SDS for the parent compound, XLR11, states it is harmful if swallowed and may cause drowsiness or dizziness.[12] Given the limited toxicological data on the analog, it is prudent to handle it with the same precautions as XLR11.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: A fume hood should be used during all handling and disposal steps to avoid inhalation of any powders or vapors.
Step-by-Step Disposal Protocol
This protocol details a chemical degradation method to render the this compound non-retrievable. This procedure should be performed in a certified chemical fume hood.
Materials:
-
This compound waste
-
Methanol
-
1M Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
pH paper or pH meter
-
Appropriate waste container for hazardous chemical waste
Protocol:
-
Dissolution: Carefully dissolve the this compound waste in a sufficient volume of methanol. The high solubility in methanol will ensure the compound is fully accessible for chemical reaction.
-
Acid Hydrolysis: Slowly add 1M Hydrochloric Acid to the methanolic solution. The acid will catalyze the hydrolysis of the methanone linkage, breaking the molecule into smaller, inactive fragments. The reaction should be allowed to proceed for at least 24 hours at room temperature with occasional stirring.
-
Neutralization: After the 24-hour degradation period, carefully neutralize the acidic solution by adding sodium bicarbonate portion-wise until the pH is between 6.0 and 8.0. Use pH paper or a calibrated pH meter to monitor the pH. This step is critical to ensure the waste is safe for collection by a certified hazardous waste disposal company.
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should clearly indicate "Hazardous Waste," the chemical contents (methanol, hydrolyzed this compound, sodium chloride, water), and the date.
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal contractor. Ensure all institutional and local regulations for hazardous waste pickup are followed.
Decontamination of Laboratory Surfaces and Equipment
Effective decontamination is essential to prevent cross-contamination and accidental exposure.
Decontamination Procedure:
-
Initial Wipe-Down: Wipe all surfaces and equipment that may have come into contact with the this compound with a cloth or paper towel dampened with a detergent solution.
-
Solvent Wash: Following the initial cleaning, wipe down all surfaces with methanol to remove any residual compound.
-
Final Rinse: For non-sensitive surfaces, a final rinse with a 10% bleach solution followed by a water rinse can be performed to ensure complete decontamination. For sensitive equipment, follow the manufacturer's cleaning guidelines.
-
Waste Disposal: All cleaning materials (wipes, paper towels, etc.) should be placed in a sealed bag and disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from initial assessment to final disposal.
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible disposal of research chemicals like this compound is a fundamental aspect of good laboratory practice. By adhering to the detailed procedures outlined in this guide, researchers can ensure they are in full compliance with federal and local regulations, while also protecting themselves, their colleagues, and the environment. This commitment to safety and scientific integrity is the bedrock of trustworthy and authoritative research.
References
Sources
- 1. Federal Register :: Schedules of Controlled Substances: Placement of UR-144, XLR11, and AKB48 into Schedule I [federalregister.gov]
- 2. dea.gov [dea.gov]
- 3. Federal Register :: Schedules of Controlled Substances: Placement of UR-144, XLR11, and AKB48 Into Schedule I; Correction [federalregister.gov]
- 4. eCFR :: 21 CFR Part 1308 -- Schedules of Controlled Substances [ecfr.gov]
- 5. Schedules of controlled substances: extension of temporary placement of UR-144, XLR11, and AKB48 in schedule I of the Controlled Substances Act. Final order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actenviro.com [actenviro.com]
- 7. secureadrug.com [secureadrug.com]
- 8. epa.gov [epa.gov]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 10. practicegreenhealth.org [practicegreenhealth.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling XLR11 N-(4-pentenyl) analog
Comprehensive Safety and Handling Guide: XLR11 N-(4-pentenyl) analog
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS 1445578-20-0). As a valued professional in research and development, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the necessary precautions for working with this potent research compound.
Hazard Assessment: A Precautionary Approach
This compound is a synthetic cannabinoid and a structural analog of XLR11.[1][2] While a specific Safety Data Sheet (SDS) for this analog may indicate that the substance is not classified under the Globally Harmonized System (GHS), this is a reflection of incomplete toxicological data, not a confirmation of its safety.[3] The product information sheet from suppliers correctly advises that this material should be considered hazardous until more information is available.[1]
Given its structural relationship to XLR11—a potent synthetic cannabinoid linked to severe adverse effects including acute hepatic injury, genotoxicity, and fatalities in postmortem reports—a stringent precautionary principle must be applied.[4][5][6] The biological and toxicological properties of the N-(4-pentenyl) analog have not been fully evaluated, and it must be handled as a potent compound with significant potential health risks.[1]
Key Hazard Considerations:
| Hazard Category | Description | Potential Health Effects (Inferred from XLR11) | Primary Routes of Exposure |
| Toxicological Data | The toxicological properties are not fully evaluated.[1] | Based on its parent compound XLR11, potential risks include neurotoxicity, cardiotoxicity, nephrotoxicity, and hepatotoxicity.[4][7] | Inhalation, Dermal (skin) contact, Ocular (eye) contact, Ingestion. |
| Physical Form | Supplied as a crystalline solid.[1] | The fine powder form presents a significant risk of aerosolization during handling, leading to inadvertent inhalation. | Inhalation of airborne particles. |
| Psychoactivity | As a synthetic cannabinoid, it is presumed to be a potent psychoactive substance. | Occupational exposure could lead to unintended physiological and cognitive effects.[8] | All routes of exposure. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for various tasks. All PPE should be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination before exiting.
| Task | Respiratory Protection | Hand Protection | Eye & Face Protection | Protective Clothing |
| Receiving & Storage | Not typically required if containers are sealed and intact. | Single pair of nitrile gloves. | Safety glasses. | Lab coat. |
| Handling/Weighing Solid Compound | NIOSH-approved N95 respirator (minimum). PAPR recommended for frequent or large quantity handling.[9][10] | Double-gloving with nitrile gloves.[11] | Chemical safety goggles and a full-face shield.[9] | Disposable, low-permeability gown (e.g., Tyvek®)[12], and shoe covers. |
| Preparing Solutions | Chemical fume hood is the primary control. Respirator may be required based on risk assessment. | Double-gloving with nitrile gloves. | Chemical safety goggles. Face shield if splash potential exists. | Disposable gown or dedicated lab coat. |
| Waste Disposal | Based on the form of the waste (solid or liquid) and potential for aerosolization. | Double-gloving with nitrile gloves. | Chemical safety goggles. | Disposable gown or dedicated lab coat. |
Causality Behind PPE Choices:
-
Double-Gloving: The outer glove provides the primary barrier. If it becomes contaminated, it can be safely removed, leaving the inner glove to protect the user during the doffing process.
-
N95 Respirator/PAPR: The solid, crystalline nature of this compound makes it easy to aerosolize during weighing and transfer. An N95 respirator is the minimum standard to filter these particulates, while a PAPR offers superior protection and is recommended for higher-risk activities.[9][10]
-
Disposable Gown (Tyvek®): Standard cotton lab coats are permeable and can absorb powders and liquids. A non-permeable, disposable gown prevents skin contact and can be immediately disposed of as hazardous waste if contaminated, preventing take-home exposure.[8][12]
Safe Handling and Operational Workflow
All handling of this compound must be performed within a framework of established engineering and administrative controls, as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[13]
Engineering Controls
-
Designated Area: All work involving this compound must occur in a designated area (e.g., a specific room or a demarcated section of the lab) with restricted access. The area must be clearly marked with a "Potent Compound Handling Area" sign.[14]
-
Containment:
-
Solids: All weighing and manipulation of the solid compound must be performed in a certified chemical fume hood, a powder containment hood (ventilated balance enclosure), or a glove box.[15]
-
Solutions: All work with solutions should be performed in a chemical fume hood to contain any potential aerosols or vapors.
-
Step-by-Step Handling Protocol
This protocol outlines the critical steps for safely handling the compound from receipt to use.
-
Pre-Operation:
-
Review this guide and the manufacturer's SDS.[1]
-
Assemble all necessary equipment (spatulas, vials, solvents, vortexer, etc.) and place them inside the chemical fume hood.
-
Pre-label all destination containers.
-
Ensure a designated hazardous waste container is readily accessible within the hood.
-
-
Donning PPE:
-
Put on inner nitrile gloves.
-
Don disposable gown and shoe covers.
-
Don N95 respirator or PAPR hood. Perform a seal check.
-
Don chemical safety goggles and face shield.
-
Don outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.
-
-
Compound Handling (in Fume Hood):
-
Carefully open the primary container.
-
Use dedicated or disposable spatulas to weigh the desired amount of solid compound onto weighing paper or directly into a tared vial.
-
Perform transfers slowly and deliberately to minimize aerosol generation.
-
To prepare a solution, add the solvent to the vial containing the solid. Cap securely before mixing or vortexing.
-
-
Post-Operation Decontamination:
-
Securely cap all containers containing the compound.
-
Decontaminate the external surfaces of the containers with an appropriate solvent (e.g., isopropanol or ethanol) using a wetted wipe.
-
Wipe down the work surface within the fume hood.
-
Dispose of all contaminated disposable items (weighing paper, wipes, pipette tips, outer gloves) directly into the designated hazardous waste container inside the hood.
-
-
Doffing PPE:
-
Remove outer gloves and dispose of them as hazardous waste.
-
Remove face shield and goggles.
-
Remove disposable gown and shoe covers, turning them inward on themselves, and dispose of as hazardous waste.
-
Exit the designated area.
-
Remove respirator.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water. [1]
-
Workflow Diagram: Handling Solid Compound
Caption: Standard Operating Procedure for handling solid this compound.
Spill and Emergency Procedures
Immediate and correct response to a spill is vital to prevent exposure.
-
Minor Spill (Solid <100mg):
-
Do not dry sweep.
-
Gently cover the spill with paper towels dampened with water to avoid raising dust.
-
Wearing full PPE, wipe the area from the outside in.
-
Place all cleanup materials in the hazardous waste container.
-
Decontaminate the area with an appropriate solvent followed by soap and water.
-
-
Minor Spill (Liquid):
-
Absorb the spill with chemical absorbent pads or other inert material.
-
Wipe the area from the outside in.
-
Place all cleanup materials in the hazardous waste container.
-
Decontaminate the area.
-
-
Major Spill or Personnel Exposure:
-
Exposure: If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3] Bring a copy of the SDS.
-
Major Spill: Evacuate the immediate area. Alert colleagues and restrict access. Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Waste Disposal Plan
Improper disposal can lead to environmental contamination and potential for diversion. All waste generated from procedures involving this compound is considered hazardous chemical waste.
-
Waste Segregation: ALL materials that have come into contact with the compound must be disposed of as hazardous waste. This includes:
-
Gloves, gowns, shoe covers, and other disposable PPE.
-
Pipette tips, vials, and other contaminated labware.
-
Spill cleanup materials.
-
Unused or expired compound.
-
-
Containment: Collect all waste in a dedicated, leak-proof, and sealable container. The container must be clearly labeled: "Hazardous Waste: this compound".
-
Disposal: The sealed waste container must be disposed of through your institution's EHS hazardous waste management program. Do not place this waste in regular trash, biohazard bags, or pour it down the drain. The preferred final disposal method is high-temperature incineration.[16]
Waste Stream Decision Diagram
Caption: Decision tree for proper waste segregation after handling the compound.
By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research.
References
- XLR11 N-(4-pentenyl)
- Personal protective equipment: Medical cannabis safety talk.CompSource Mutual.
-
Al-Jadiri, A., et al. (2022). Acute Hepatic Injury Associated with Acute Administration of Synthetic Cannabinoid XLR-11 in Mouse Animal Model. MDPI.[Link]
- XLR11 N-(4-pentenyl)
-
Koller, V. J., et al. (2015). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. National Institutes of Health (NIH).[Link]
-
Chemical Safety Guidelines. University of New Mexico.[Link]
-
Synthetic Marijuana. New York State Department of Health.[Link]
-
Case Reports of Synthetic Cannabinoid XLR-11 Associated Fatalities. ResearchGate.[Link]
- XLR11 N-(4-hydroxypentyl) metabolite (CRM)
-
XLR-11 – Knowledge and References. Taylor & Francis.[Link]
-
PPE For the Marijuana Industry. (2024). Harmony Lab & Safety Supplies.[Link]
-
Journeay, S., et al. (2017). Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014. National Institutes of Health (NIH).[Link]
-
Shanks, K. G., et al. (2015). Case reports of synthetic cannabinoid XLR-11 associated fatalities. PubMed.[Link]
-
Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026). Lab Manager.[Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]
-
PPE for Cannabis Growers & Dispensaries. Stauffer Glove & Safety.[Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach. IPS.[Link]
- XLR11 - Safety D
-
Laboratory Safety and Chemical Hygiene Plan. Northwestern University.[Link]
-
Synthetic Cannabinoids. America's Poison Centers.[Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).[Link]
-
NIOSH Table 1,2 & 3. (2019). University of Rochester Environmental Health & Safety.[Link]
-
Safe Disposal of Unused Controlled Substances. Avalere Health Advisory.[Link]
-
How to Safely and Properly Dispose of THC Products. (2025). cbdMD.[Link]
-
How to Safely Dispose of Drugs. (2022). U.S. Department of Health and Human Services (HHS).[Link]
-
New NIOSH Expanded HD Safe Handling and PPE Guidance. (2023). Rpharmy.[Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Case reports of synthetic cannabinoid XLR-11 associated fatalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Personal protective equipment: Medical cannabis safety talk – CompSource Mutual [compsourcemutual.com]
- 10. stauffersafety.com [stauffersafety.com]
- 11. harmonycr.com [harmonycr.com]
- 12. dupont.com [dupont.com]
- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 14. safety.rochester.edu [safety.rochester.edu]
- 15. Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico [ehs.unm.edu]
- 16. advisory.avalerehealth.com [advisory.avalerehealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
